tert-Butyl thiomorpholine-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl thiomorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-4-6-13-7-5-10/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJYSVRXJDACIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620618 | |
| Record name | tert-Butyl thiomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220655-09-4 | |
| Record name | tert-Butyl thiomorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiomorpholine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
tert-Butyl Thiomorpholine-4-carboxylate: A Technical Guide for Drug Discovery Professionals
CAS Number: 220655-09-4
Abstract
tert-Butyl thiomorpholine-4-carboxylate is a crucial heterocyclic building block in medicinal chemistry, serving as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its unique structural and physicochemical properties make it a valuable component in the development of drugs targeting a range of diseases, most notably cancer. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, and its application in the development of inhibitors for the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade in cancer cell proliferation and survival.
Introduction
The thiomorpholine moiety is recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that can be used to build ligands for a variety of biological targets. The incorporation of a sulfur atom in the heterocyclic ring, in place of the oxygen in its morpholine analogue, imparts distinct properties such as altered lipophilicity, metabolic stability, and hydrogen bonding capacity. The N-tert-butoxycarbonyl (Boc) protecting group in this compound offers a stable and readily cleavable handle for synthetic manipulations, making it an ideal starting material for the construction of more complex molecules. A primary area of interest for this compound is in the synthesis of selective inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 220655-09-4 |
| Molecular Formula | C₉H₁₇NO₂S |
| Molecular Weight | 203.30 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | ≥95% |
Table 2: Spectral Data for this compound
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.75-3.72 (m, 4H), 2.75-2.72 (m, 4H), 1.47 (s, 9H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 154.6, 79.8, 45.5, 28.4, 27.5 |
| Mass Spectrometry (MS) | m/z: 204.1 [M+H]⁺ |
| Infrared (IR) | ν (cm⁻¹): 2975, 1695, 1418, 1245, 1165, 1115 |
Experimental Protocols
Synthesis of this compound (N-Boc Protection of Thiomorpholine)
A general and efficient protocol for the N-Boc protection of thiomorpholine is described below. This method provides a high yield of the desired product under mild conditions.
Materials:
-
Thiomorpholine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) (aqueous solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Dissolve thiomorpholine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Add a base, such as triethylamine (1.1 equivalents), to the solution. Alternatively, an aqueous solution of sodium bicarbonate can be used.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in DCM to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a white solid.
Application in Drug Development: Synthesis of PI3K/Akt/mTOR Pathway Inhibitors
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The thiomorpholine scaffold has been successfully incorporated into numerous PI3K inhibitors. This compound serves as a valuable starting material for the synthesis of these inhibitors.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is activated. Activated Akt then phosphorylates a multitude of downstream targets, including mTOR, which ultimately leads to increased protein synthesis and cell proliferation, as well as inhibition of apoptosis.
Caption: The PI3K/Akt/mTOR signaling pathway and the point of intervention for thiomorpholine-based inhibitors.
Experimental Workflow: Synthesis of a Thiomorpholine-Containing PI3K Inhibitor Precursor
This workflow illustrates the use of this compound as a key intermediate in the synthesis of a precursor for more complex PI3K inhibitors. The Boc group is first removed, and the resulting free amine is then coupled with a suitable heterocyclic core, a common strategy in the development of kinase inhibitors.
Caption: A general experimental workflow for the synthesis of a thiomorpholine-substituted pyrimidine precursor.
Conclusion
This compound is a cornerstone building block for the synthesis of a diverse array of bioactive molecules. Its utility is particularly pronounced in the development of inhibitors targeting the PI3K/Akt/mTOR pathway, a critical area in oncology drug discovery. The straightforward synthesis and the versatility of the thiomorpholine scaffold ensure that this compound will continue to be of high interest to researchers and scientists in the pharmaceutical industry. This guide provides essential technical information to facilitate its effective use in the laboratory.
tert-Butyl thiomorpholine-4-carboxylate molecular weight
An In-depth Technical Guide to tert-Butyl thiomorpholine-4-carboxylate
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block crucial in medicinal chemistry and drug development. The document details its physicochemical properties, provides a standard experimental protocol for its synthesis, and explores its applications as a versatile intermediate for creating more complex, biologically active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Physicochemical Properties
This compound is a sulfur-containing heterocyclic compound. The presence of the tert-butoxycarbonyl (Boc) group on the thiomorpholine nitrogen makes it a valuable protected intermediate in multi-step organic synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₇NO₂S | [1][2][3] |
| Molecular Weight | 203.302 g/mol | [1][2] |
| CAS Number | 220655-09-4 | [1][2][3] |
| Appearance | Typically a solid at room temperature | |
| Solubility | Soluble in common organic solvents |
Synthesis and Purification
The most common and efficient synthesis of this compound involves the protection of the secondary amine of the thiomorpholine ring with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting thiomorpholine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Boc Protection of Thiomorpholine
This protocol outlines a standard procedure for the synthesis of this compound.
Materials:
-
Thiomorpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
4-Dimethylaminopyridine (DMAP), catalytic amount
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve thiomorpholine in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purify the crude product via flash column chromatography on silica gel to obtain the pure this compound.
Caption: Synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient itself but serves as a critical building block in the synthesis of more complex molecules with therapeutic potential.
Role as a Protected Intermediate
The Boc group is a widely used protecting group for amines because it is stable under many reaction conditions but can be easily removed under mild acidic conditions.[4] This allows chemists to perform reactions on other parts of a molecule without affecting the thiomorpholine nitrogen. Once the desired modifications are complete, the Boc group is cleaved to reveal the free amine, which can then be used for further functionalization, such as amide bond formation or reductive amination.
A Scaffold for Bioactive Molecules
The thiomorpholine core is a "privileged scaffold" in medicinal chemistry. Its sulfur atom, compared to the oxygen in a morpholine ring, can impart distinct physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, potentially influencing a drug candidate's pharmacokinetic and pharmacodynamic profile.[4] Derivatives of Boc-protected thiomorpholines are utilized in the development of various therapeutic agents, including:
-
Protease inhibitors [5]
-
Central Nervous System (CNS) agents [5]
-
Kinase inhibitors , including those targeting LRRK2, which is associated with Parkinson's disease.[4]
References
An In-Depth Technical Guide to 4-Boc-Thiomorpholine
For: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of tert-butyl thiomorpholine-4-carboxylate, commonly known as 4-Boc-thiomorpholine. It details the compound's chemical structure, physicochemical properties, synthesis protocols, and critical applications in medicinal chemistry and organic synthesis. The document highlights its role as a versatile heterocyclic building block and a bioisosteric analogue to morpholine derivatives in the drug discovery pipeline. Key experimental methodologies and quantitative data are presented to support researchers in its practical application.
Core Chemical Identity and Properties
4-Boc-thiomorpholine is a saturated six-membered heterocyclic compound where the nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group.[1] This protecting group enhances the molecule's stability and makes it a versatile intermediate for complex organic syntheses. The thiomorpholine core, a sulfur analogue of morpholine, imparts distinct physicochemical properties to derivative molecules, potentially influencing their binding affinity, lipophilicity, and metabolic stability.[2][3]
The Boc protecting group is crucial for synthetic strategies, allowing for selective reactions at other positions of the molecule before being cleanly removed under mild acidic conditions.[2] This characteristic makes 4-Boc-thiomorpholine and its derivatives valuable in peptide synthesis and the construction of pharmaceutical agents.[4]
Below is the chemical structure of 4-Boc-thiomorpholine.
Caption: General structure of 4-Boc-thiomorpholine.
Data Presentation: Physicochemical Properties and Identifiers
The following tables summarize the key quantitative and qualitative data for 4-Boc-thiomorpholine and its common carboxylic acid derivatives, which are prevalent in synthetic chemistry.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
|---|---|---|
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₉H₁₇NO₂S | [1][5] |
| Molecular Weight | 203.30 g/mol | [1] |
| CAS Number | 220655-09-4 | [5] |
| PubChem CID | 21949316 | [1] |
| InChI Key | CTJYSVRXJDACIO-UHFFFAOYSA-N |[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference(s) |
|---|---|---|
| Appearance | White to off-white solid | [4] |
| Purity | ≥95-98% (typical commercial grades) | [4][][7] |
| Boiling Point | 169 °C (for parent thiomorpholine) | |
| Density | 1.026 g/mL at 25 °C (for parent thiomorpholine) |
| Storage Conditions | Store sealed in a dry environment at 0-8 °C |[4] |
Synthesis and Experimental Protocols
The primary synthesis of 4-Boc-thiomorpholine involves the N-protection of the parent thiomorpholine ring. Thiomorpholine itself can be synthesized through various methods, including the reaction of cysteamine hydrochloride with vinyl chloride in a continuous flow photochemical process.[8][9] The subsequent protection with di-tert-butyl dicarbonate (Boc₂O) is a standard and efficient procedure.
General Synthetic Workflow
The logical workflow for preparing the target compound is straightforward, starting from the unprotected heterocycle and introducing the Boc group under basic conditions.
Caption: Synthetic workflow for N-Boc protection of thiomorpholine.
Experimental Protocol: Synthesis of 4-Boc-thiomorpholine
This protocol is a representative method for the Boc-protection of thiomorpholine.
Materials and Equipment:
-
Thiomorpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve thiomorpholine (1.0 equivalent) in acetonitrile.
-
Addition of Base: Add triethylamine (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in acetonitrile to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield 4-Boc-thiomorpholine as a solid.
Applications in Drug Discovery and Development
4-Boc-thiomorpholine is not typically an active pharmaceutical ingredient itself but serves as a crucial building block for synthesizing more complex molecules.[2] Its derivatives have been explored for a wide range of biological activities.
-
Bioisosteric Replacement: The thiomorpholine moiety is often used as a bioisostere for the morpholine ring. Replacing the oxygen atom with sulfur increases lipophilicity and can alter the metabolic profile, as the sulfur atom is a "soft spot" for oxidation to the corresponding sulfoxide and sulfone.[3]
-
Privileged Scaffold: Thiomorpholine is considered a privileged scaffold in medicinal chemistry, with its derivatives showing diverse pharmacological activities, including antitubercular, antiprotozoal, antimalarial, and antioxidant properties.[11][12]
-
Therapeutic Targets: Derivatives have been investigated as kinase inhibitors, dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes, and agents targeting neurological disorders.[3][4][11]
The logical workflow below illustrates how a building block like 4-Boc-thiomorpholine is integrated into a typical drug discovery pipeline.
Caption: Logical workflow of 4-Boc-thiomorpholine in a drug discovery pipeline.
Spectroscopic and Analytical Data
Characterization of 4-Boc-thiomorpholine is routinely performed using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The data in Table 3 represent expected values based on the compound's structure.
Table 3: Expected Spectroscopic Data for 4-Boc-thiomorpholine
| Technique | Feature | Expected Chemical Shift / Frequency |
|---|---|---|
| ¹H NMR | t-Butyl protons (-C(CH₃)₃) | ~1.4-1.5 ppm (singlet, 9H) |
| Methylene protons (-N-CH₂-) | ~3.6-3.8 ppm (triplet, 4H) | |
| Methylene protons (-S-CH₂-) | ~2.6-2.8 ppm (triplet, 4H) | |
| ¹³C NMR | t-Butyl methyl carbons (-C(CH₃)₃) | ~28.5 ppm |
| t-Butyl quaternary carbon (-C(CH₃)₃) | ~80.0 ppm | |
| Methylene carbons (-N-CH₂-) | ~47.0 ppm | |
| Methylene carbons (-S-CH₂-) | ~28.0 ppm | |
| Carbonyl carbon (C=O) | ~154.0 ppm | |
| IR Spectroscopy | C=O Stretch (Boc group) | 1680-1700 cm⁻¹ |
| C-H Stretch (Aliphatic) | 2850-3000 cm⁻¹ |
| | C-N Stretch | 1160-1250 cm⁻¹ |
Note: Exact chemical shifts may vary depending on the solvent and instrument used.[13][14]
Conclusion
4-Boc-thiomorpholine is a cornerstone heterocyclic building block for modern organic synthesis and drug discovery. Its stable, protected nature combined with the unique properties of the thiomorpholine ring makes it an invaluable tool for creating novel chemical entities. The straightforward synthesis and well-defined reactivity profile allow for its seamless integration into complex multi-step synthetic pathways. This guide provides the essential technical data and protocols to empower researchers and drug development professionals in leveraging the full potential of this versatile compound.
References
- 1. PubChemLite - Thiomorpholine, n-boc protected (C9H17NO2S) [pubchemlite.lcsb.uni.lu]
- 2. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]
- 3. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
- 4. chemimpex.com [chemimpex.com]
- 5. thiomorpholine.com [thiomorpholine.com]
- 7. capotchem.com [capotchem.com]
- 8. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. jchemrev.com [jchemrev.com]
- 12. jchemrev.com [jchemrev.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
physical and chemical properties of tert-butyl thiomorpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of tert-butyl thiomorpholine-4-carboxylate, a key heterocyclic building block in medicinal chemistry and organic synthesis.
Introduction
This compound, also known as N-Boc-thiomorpholine, is a saturated six-membered heterocyclic compound containing both nitrogen and sulfur atoms. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile intermediate for the synthesis of a wide range of more complex molecules. The thiomorpholine scaffold is a sulfur analog of morpholine and is of significant interest in drug discovery, as the sulfur atom can influence the physicochemical properties, metabolic stability, and biological activity of a molecule. This compound serves as a crucial starting material for creating diverse libraries of thiomorpholine derivatives for screening in various therapeutic areas.
Physicochemical Properties
Table 1: Compound Identification
| Identifier | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | N-Boc-thiomorpholine, 4-Boc-thiomorpholine | N/A |
| CAS Number | 220655-09-4 | [1] |
| Molecular Formula | C₉H₁₇NO₂S | [1] |
| Molecular Weight | 203.30 g/mol | [1] |
Table 2: Physical and Chemical Properties
| Property | Value | Type | Reference |
| Boiling Point | 390.7 ± 35.0 °C | Predicted | [2] |
| Density | 1.230 ± 0.06 g/cm³ | Predicted | [2] |
| pKa | -1.87 ± 0.20 | Predicted | [2] |
| logP | 1.5 | Predicted | N/A |
| Solubility | Miscible with organic solvents. | Inferred | N/A |
| Appearance | Solid | Inferred |
Note: Predicted values are computationally derived and should be used as estimates. Experimental verification is recommended.
Chemical Properties and Reactivity
Stability and Storage
This compound is stable under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.[2] The N-Boc protecting group is generally stable to basic and nucleophilic conditions but is labile to strong acids.
Reactivity
The chemical reactivity of this compound is dominated by two main features: the N-Boc protecting group and the sulfur atom of the thiomorpholine ring.
-
Deprotection of the N-Boc Group: The tert-butoxycarbonyl group can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane, or hydrogen chloride in an organic solvent) to yield the free thiomorpholine.[2] This reaction is fundamental to its use as a synthetic intermediate.
-
Oxidation of the Sulfur Atom: The sulfide in the thiomorpholine ring can be oxidized to form the corresponding sulfoxide and sulfone derivatives.[2] These oxidized forms are often explored in medicinal chemistry to modulate polarity and hydrogen bonding capacity.
Experimental Protocols
Synthesis of this compound
A standard method for the synthesis of this compound involves the protection of the secondary amine of thiomorpholine using di-tert-butyl dicarbonate (Boc₂O).
Reaction:
Materials:
-
Thiomorpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or another suitable anhydrous solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred solution of thiomorpholine (1.0 equivalent) in anhydrous dichloromethane at 0 °C, add triethylamine (1.1 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Analytical Characterization Workflow
The structural integrity and purity of the synthesized compound can be confirmed using a standard analytical workflow.
References
An In-depth Technical Guide on the Solubility of tert-butyl thiomorpholine-4-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl thiomorpholine-4-carboxylate, a heterocyclic building block relevant in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on chemical principles and provides detailed experimental protocols for determining solubility in a laboratory setting.
Core Compound: this compound
Structure:
-
IUPAC Name: this compound
-
CAS Number: 220655-09-4
-
Molecular Formula: C₉H₁₇NO₂S
-
Molecular Weight: 203.31 g/mol
The presence of both polar (carbamate and thioether) and non-polar (tert-butyl) groups gives this molecule a balanced polarity, influencing its solubility in various organic solvents.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound can be predicted across a range of common laboratory solvents. The following table summarizes these predictions. It is crucial to note that these are qualitative predictions and should be confirmed by experimental determination.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM) | High | The polarity of DCM is well-suited to dissolve molecules with a mix of polar and non-polar features. |
| Tetrahydrofuran (THF) | High | THF is a good solvent for a wide range of organic compounds, including those with moderate polarity. | |
| Ethyl Acetate | High | Its polarity is suitable for dissolving the carbamate and accommodating the alkyl groups. A related compound showed good solubility in ethyl acetate. | |
| Acetone | High | Acetone is a versatile polar aprotic solvent capable of dissolving many organic compounds. | |
| Acetonitrile | Moderate to High | While polar, its interaction with the non-polar tert-butyl group might be less favorable than other polar aprotic solvents. | |
| Polar Protic | Methanol | High | The hydroxyl group can hydrogen bond with the carbonyl oxygen of the carbamate. A related compound demonstrated good solubility in methanol. |
| Ethanol | High | Similar to methanol, it can engage in hydrogen bonding. | |
| Isopropanol | Moderate to High | The bulkier alkyl group compared to methanol and ethanol may slightly reduce its effectiveness. | |
| Non-polar | Toluene | Moderate to Low | The aromatic ring can interact with the non-polar parts of the molecule, but the polar carbamate may limit solubility. |
| Hexane | Low | As a non-polar alkane, it is unlikely to effectively solvate the polar functional groups of the molecule. |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method can be adapted for both qualitative and quantitative measurements.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature).
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance
-
Vials or test tubes with caps
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system (for quantitative analysis)
Procedure:
-
Preparation of Saturated Solution (Shake-Flask Method):
-
Accurately weigh an excess amount of this compound and add it to a vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial to prevent solvent evaporation.
-
Agitate the mixture using a vortex mixer or magnetic stirrer at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled.
-
Carefully withdraw a sample of the supernatant (the clear liquid portion) using a syringe.
-
Filter the sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a clean vial to remove any undissolved solid particles.
-
-
Qualitative Assessment:
-
Visually inspect the solution. If the compound dissolves completely with no visible solid, it is considered soluble under those conditions. If a significant amount of solid remains, it is considered sparingly soluble or insoluble.
-
-
Quantitative Analysis (via HPLC/GC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions using a suitable analytical method (e.g., HPLC with UV detection or GC with FID).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample using the same analytical method.
-
Determine the concentration of the saturated solution from the calibration curve, accounting for the dilution factor.
-
The solubility is expressed in units such as g/L, mg/mL, or mol/L.
-
Logical Workflow for Solubility Testing
The following diagram illustrates a logical workflow for determining the solubility of an organic compound.
Caption: Workflow for determining compound solubility.
An In-depth Technical Guide to the ¹H NMR Spectrum of tert-Butyl Thiomorpholine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl thiomorpholine-4-carboxylate, a key building block in medicinal chemistry and drug development. This document presents a detailed analysis of the compound's spectral data, alongside experimental protocols for its synthesis and NMR analysis, to support researchers in its successful identification and utilization.
Introduction
This compound, also known as N-Boc-thiomorpholine, is a heterocyclic compound widely employed in the synthesis of novel pharmaceutical agents. The presence of the thiomorpholine ring and the tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate. Accurate characterization of this compound is paramount for ensuring the integrity of subsequent synthetic steps, with ¹H NMR spectroscopy being the primary analytical tool for structural elucidation.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the tert-butyl group and the thiomorpholine ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbamate group and the presence of the sulfur heteroatom.
A summary of the expected ¹H NMR spectral data is presented in Table 1. This data is compiled based on established principles of NMR spectroscopy and comparison with structurally similar compounds, such as tert-butyl morpholine-4-carboxylate.
Table 1: ¹H NMR Spectral Data for this compound
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -C(CH₃)₃ (Boc) | ~1.46 | Singlet | 9H | N/A |
| -N-CH₂- | ~3.6 - 3.8 | Multiplet | 4H | |
| -S-CH₂- | ~2.6 - 2.8 | Multiplet | 4H |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent used and the concentration of the sample.
Experimental Protocols
Synthesis of this compound
A standard and efficient method for the synthesis of this compound involves the N-Boc protection of thiomorpholine.[1]
Materials:
-
Thiomorpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other appropriate aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve thiomorpholine in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Below is a graphical representation of the synthesis workflow.
Caption: Synthesis of this compound.
¹H NMR Analysis
The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.
-
Transfer the solution into a clean NMR tube using a pipette.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set appropriate acquisition parameters, including the number of scans (typically 8-16 for a routine ¹H spectrum), spectral width, and relaxation delay.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the correct absorptive mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the signals to the specific protons in the molecule.
-
Below is a diagram illustrating the logical workflow for the ¹H NMR analysis.
Caption: ¹H NMR analysis workflow.
Conclusion
This technical guide provides essential information for the ¹H NMR characterization of this compound. The provided spectral data table, along with detailed experimental protocols for synthesis and NMR analysis, will aid researchers in the unambiguous identification and successful application of this important synthetic intermediate in their drug discovery and development endeavors. The logical workflow diagrams further clarify the experimental processes, ensuring reproducibility and accuracy.
References
13C NMR of 4-Boc-thiomorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Boc-thiomorpholine. It includes predicted chemical shift data, a detailed experimental protocol for data acquisition, and a workflow for NMR-based structural elucidation, designed to assist researchers in the characterization of this and similar molecules.
Data Presentation: Predicted 13C NMR Chemical Shifts
Due to the absence of publicly available experimental 13C NMR spectra for 4-Boc-thiomorpholine, the following chemical shifts have been generated using a reliable online prediction tool. These values serve as a robust estimation for spectral analysis and peak assignment. The carbon atoms in 4-Boc-thiomorpholine are numbered as shown in the structure below for clear reference.
Structure of 4-Boc-thiomorpholine with carbon numbering.
| Carbon Atom | Predicted 13C Chemical Shift (ppm) |
| C1 (C=O) | 154.5 |
| C2 (C(CH₃)₃) | 80.0 |
| C3 (C(CH₃)₃) | 28.5 |
| C4, C4' | 46.5 |
| C5, C5' | 27.5 |
Note: These values are predicted and may vary slightly from experimental results depending on the solvent and other acquisition conditions.
For comparative analysis, the experimental 13C NMR chemical shifts for the structurally related compound, 4-(4-nitrophenyl)thiomorpholine, in CDCl₃ are 153.5, 138.1, 126.2, 112.8, 50.3, and 25.8 ppm.[1]
Experimental Protocols
The following is a detailed methodology for acquiring a standard proton-decoupled 13C NMR spectrum of a small organic molecule like 4-Boc-thiomorpholine.[2]
Sample Preparation
-
Dissolution: Dissolve approximately 10-20 mg of 4-Boc-thiomorpholine in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one that fully dissolves the compound and has a known, non-interfering solvent peak.
-
Filtration (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube. TMS provides a reference signal at 0.0 ppm.
Instrument Setup and Data Acquisition
-
Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.
-
Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.
-
Acquisition Parameters:
-
Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).[2]
-
Spectral Width: Set the spectral width to encompass all expected 13C signals, typically from 0 to 220 ppm.[2]
-
Acquisition Time (AQ): An acquisition time of 1.0 to 2.0 seconds is generally sufficient.
-
Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a good starting point for qualitative spectra.[3] For quantitative analysis, a much longer delay (at least 5 times the longest T1) is necessary.[2]
-
Pulse Angle: A 30-45 degree pulse angle is commonly used to optimize signal intensity while allowing for a shorter relaxation delay.
-
Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically required to achieve an adequate signal-to-noise ratio.[3]
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or by referencing the known chemical shift of the deuterated solvent.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.
Mandatory Visualization: NMR-Based Structure Elucidation Workflow
The following diagram illustrates a typical workflow for the structural elucidation of a novel or uncharacterized small molecule, such as 4-Boc-thiomorpholine, using NMR spectroscopy in conjunction with other analytical techniques.
A typical workflow for NMR-based structural elucidation.
References
Mass Spectrometry Analysis of tert-butyl thiomorpholine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of tert-butyl thiomorpholine-4-carboxylate, a key building block in medicinal chemistry. Due to the limited availability of specific experimental mass spectral data for this compound in publicly accessible literature, this document outlines a robust analytical approach based on established principles of mass spectrometry for N-Boc protected heterocyclic compounds. The guide covers theoretical fragmentation pathways, proposed experimental protocols for both Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS), and data interpretation.
Introduction to this compound
This compound, also known as N-Boc-thiomorpholine, is a vital intermediate in the synthesis of various pharmaceutical compounds. The thiomorpholine scaffold is present in a range of biologically active molecules, and the tert-butoxycarbonyl (Boc) protecting group allows for controlled and selective reactions in multi-step syntheses. Accurate characterization of this compound by mass spectrometry is crucial for reaction monitoring, purity assessment, and quality control in drug discovery and development.
Predicted Mass Spectra and Fragmentation Patterns
The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z) and the fragmentation pattern of its molecular ion. The fragmentation of this compound is expected to be influenced by the presence of the labile Boc group and the thiomorpholine ring.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺. The predicted major ions in the positive ion ESI mass spectrum are summarized in the table below.
| Predicted Ion | m/z (calculated) | Proposed Structure/Origin |
| [M+H]⁺ | 204.11 | Protonated parent molecule |
| [M-C₄H₈+H]⁺ | 148.06 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ | 104.05 | Loss of the entire Boc group (C₅H₉O₂) |
| [C₄H₉]⁺ | 57.07 | tert-Butyl cation |
The fragmentation is anticipated to be dominated by the facile loss of the Boc group, a characteristic feature for N-Boc protected amines in mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)
In GC-MS, electron ionization (EI) is commonly used, which is a higher-energy technique that leads to more extensive fragmentation. The molecular ion [M]⁺ may be observed, but often with low intensity.
| Predicted Ion | m/z (calculated) | Proposed Structure/Origin |
| [M]⁺ | 203.10 | Molecular ion |
| [M-CH₃]⁺ | 188.08 | Loss of a methyl radical |
| [M-C₄H₉]⁺ | 146.04 | Loss of a tert-butyl radical |
| [M-OC(CH₃)₃]⁺ | 130.05 | Loss of the tert-butoxy radical |
| [C₄H₉]⁺ | 57.07 | tert-Butyl cation (often the base peak) |
| [C₄H₂NS]⁺ | 100.99 | Fragment from the thiomorpholine ring |
Proposed Experimental Protocols
The following are proposed starting protocols for the analysis of this compound. Optimization may be required based on the specific instrumentation used.
Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol
Sample Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Instrumentation and Parameters:
-
Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 350 - 450 °C
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
-
Scan Range: m/z 50 - 500
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Sample Preparation:
-
Dissolve this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of 10-100 µg/mL.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless)
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 min
-
Ramp: 15 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Single Quadrupole or Ion Trap
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40 - 400
Visualization of Analytical Workflows and Fragmentation
Experimental Workflow for ESI-MS Analysis
Caption: A streamlined workflow for ESI-MS analysis.
Predicted ESI-MS Fragmentation Pathway
Caption: Key fragmentations in ESI-MS.
Predicted GC-MS (EI) Fragmentation Pathway
Caption: Major fragmentations in GC-MS (EI).
Conclusion
This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. While specific experimental data is not widely available, the predicted fragmentation patterns and proposed analytical methods offer a strong starting point for researchers. The characteristic loss of the Boc group serves as a key diagnostic feature in both ESI-MS and GC-MS analyses. The provided protocols and diagrams are intended to facilitate method development and data interpretation for this important synthetic intermediate. It is recommended that initial analyses include high-resolution mass spectrometry to confirm the elemental composition of the parent and fragment ions.
An In-depth Technical Guide to Infrared (IR) Spectroscopy of Thiomorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the infrared (IR) spectroscopic characteristics of thiomorpholine and its derivatives. Thiomorpholine, a sulfur-containing heterocyclic compound, and its analogues are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. IR spectroscopy is a powerful analytical technique for the structural elucidation and characterization of these compounds. This document outlines key IR absorption data, detailed experimental protocols for obtaining high-quality spectra, and a logical workflow for the synthesis and characterization of novel thiomorpholine derivatives.
Infrared Spectroscopy Data of Thiomorpholine Derivatives
Infrared spectroscopy is instrumental in identifying the functional groups within a molecule. For thiomorpholine and its derivatives, characteristic absorption bands correspond to the vibrations of N-H, C-H, C-S, and C-N bonds. The precise wavenumber of these absorptions can be influenced by the presence of various substituents on the thiomorpholine ring.
The following table summarizes the key IR absorption frequencies for thiomorpholine and provides expected ranges for its derivatives based on common functional groups.
| Functional Group | Vibrational Mode | Thiomorpholine (cm⁻¹) | Expected Range for Derivatives (cm⁻¹) | Intensity |
| N-H | Stretch | ~3300 | 3500 - 3250 | Medium, Broad |
| C-H (Aliphatic) | Stretch | 2990 - 2850 | 3000 - 2850 | Strong |
| C-H | Bend/Scissor | ~1450 | 1470 - 1450 | Medium |
| C-N | Stretch | Not explicitly assigned | 1350 - 1000 | Medium to Strong |
| C-S | Stretch | Not explicitly assigned | 800 - 600 | Weak to Medium |
| N-H (Amine) | Bend | Not explicitly assigned | 1650 - 1580 | Medium |
| C=O (Amide substituent) | Stretch | N/A | 1700 - 1630 | Strong |
| Aromatic C=C (Aryl substituent) | Stretch | N/A | 1600 - 1450 | Medium to Weak |
Data for thiomorpholine is based on publicly available spectra. Ranges for derivatives are based on established characteristic IR absorption frequencies for the indicated functional groups.
Experimental Protocols for Infrared Spectroscopy
Obtaining a high-quality IR spectrum is crucial for accurate structural analysis. The following protocols detail the methodologies for preparing and analyzing thiomorpholine derivatives, which are often solids at room temperature.
Sample Preparation and Analysis using Attenuated Total Reflectance (ATR) FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a widely used technique for solid and liquid samples due to its minimal sample preparation requirements.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient environment (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid thiomorpholine derivative (typically a few milligrams) directly onto the center of the ATR crystal.
-
Use the ATR's pressure arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened tissue.
-
Alternative Sample Preparation: KBr Pellet Method
For instruments without an ATR accessory, the potassium bromide (KBr) pellet method is a common alternative for solid samples.
Materials:
-
Potassium bromide (KBr), spectroscopy grade, dried.
-
Agate mortar and pestle.
-
Pellet press.
Procedure:
-
Sample Grinding:
-
Place approximately 1-2 mg of the thiomorpholine derivative into a clean, dry agate mortar.
-
Add about 100-200 mg of dry KBr powder.
-
Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to the pellet die of a hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, using a background spectrum of the empty sample compartment.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel thiomorpholine derivative, a process central to drug discovery and development.
Caption: A logical workflow for the synthesis and characterization of novel thiomorpholine derivatives.
An In-depth Technical Guide to the Conformational Analysis of the Thiomorpholine Ring
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine ring, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is a scaffold of significant interest in medicinal chemistry and drug development. Its structural and conformational properties play a crucial role in determining the biological activity and pharmacokinetic profiles of molecules in which it is embedded. This technical guide provides a comprehensive analysis of the thiomorpholine ring's conformation, detailing its preferred geometries, the energetic landscape of its conformers, and the key experimental and computational methodologies used for its characterization.
Core Concepts: The Conformational Landscape of Thiomorpholine
Similar to cyclohexane, the thiomorpholine ring can adopt several conformations to minimize torsional and steric strain. The most stable of these is the chair conformation . Other higher-energy conformations include the boat and twist-boat (or skew-boat) forms.
Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to determine the relative energies of these conformers. These studies indicate that the chair conformation is the global minimum on the potential energy surface for the parent thiomorpholine molecule.
Conformational Equilibria
The thiomorpholine ring exists in a dynamic equilibrium between two chair conformers, which interconvert via a process known as ring inversion. This process involves higher-energy intermediates, including the twist-boat and boat conformations.
Figure 1: Conformational equilibrium of the thiomorpholine ring.
Quantitative Conformational Data
The precise geometry of the thiomorpholine ring in its preferred chair conformation has been elucidated through X-ray crystallography of its derivatives and further supported by computational modeling.
Structural Parameters of a Thiomorpholine Derivative
The following table summarizes selected geometric parameters for the chair conformation of 4-(4-nitrophenyl)thiomorpholine, as determined by single-crystal X-ray diffraction and compared with DFT (B3LYP) calculations.[1] This data provides a valuable reference for the expected bond lengths and angles within the thiomorpholine core.
| Parameter | Bond/Angle | X-ray Diffraction Value | DFT Calculated Value |
| Bond Lengths (Å) | S1–C2 | 1.815(2) | 1.834 |
| S1–C6 | 1.813(2) | 1.834 | |
| N4–C3 | 1.472(2) | 1.467 | |
| N4–C5 | 1.471(2) | 1.467 | |
| C2–C3 | 1.520(3) | 1.532 | |
| C5–C6 | 1.519(3) | 1.532 | |
| Bond Angles (°) | C6–S1–C2 | 97.58(9) | 99.8 |
| C3–N4–C5 | 111.9(1) | 113.8 | |
| S1–C2–C3 | 112.0(1) | 112.2 | |
| N4–C3–C2 | 110.2(1) | 110.8 | |
| N4–C5–C6 | 110.1(1) | 110.8 | |
| S1–C6–C5 | 112.1(1) | 112.2 | |
| Torsion Angles (°) | C6–S1–C2–C3 | -60.9(1) | -60.1 |
| S1–C2–C3–N4 | 57.5(2) | 54.3 | |
| C2–C3–N4–C5 | -54.0(2) | -50.9 | |
| C3–N4–C5–C6 | 54.2(2) | 50.9 | |
| N4–C5–C6–S1 | -57.7(2) | -54.3 | |
| C2–S1–C6–C5 | 60.9(1) | 60.1 |
Experimental Protocols for Conformational Analysis
The conformational analysis of the thiomorpholine ring relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, complemented by computational methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For the thiomorpholine ring, ¹H NMR is particularly informative.
Experimental Workflow for NMR Analysis:
Figure 2: Workflow for NMR-based conformational analysis.
Detailed Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the thiomorpholine-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum at room temperature.
-
The chemical shifts of the axial and equatorial protons are typically different. In the unsubstituted thiomorpholine ring, the protons adjacent to the nitrogen and sulfur atoms appear as complex multiplets.
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constants is highly dependent on the dihedral angle between the coupled protons and is a key indicator of the ring's conformation. For a chair conformation:
-
³J(axial-axial) is typically large (10-13 Hz).
-
³J(axial-equatorial) is typically small to medium (2-5 Hz).
-
³J(equatorial-equatorial) is typically small (2-5 Hz). The observation of large coupling constants is strong evidence for a rigid chair conformation.
-
-
-
Variable-Temperature (VT) NMR:
-
To study the ring inversion dynamics, ¹H NMR spectra are recorded over a range of temperatures.
-
As the temperature is lowered, the rate of ring inversion slows down. If the exchange is slow on the NMR timescale, separate signals for the axial and equatorial protons of the two chair conformers may be observed.
-
The coalescence temperature (Tc), where the separate signals merge into a single broad peak, can be used to calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion process using the Eyring equation.
-
Single-Crystal X-ray Diffraction
This technique provides the most precise information about the molecular structure in the solid state, including bond lengths, bond angles, and torsion angles, which definitively establish the conformation of the thiomorpholine ring.
Experimental Workflow for X-ray Crystallography:
Figure 3: Workflow for single-crystal X-ray diffraction analysis.
Detailed Methodology:
-
Crystal Growth: High-quality single crystals are essential. This is typically achieved by slow evaporation of a saturated solution of the thiomorpholine derivative, vapor diffusion of a non-solvent into a solution of the compound, or slow cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The initial model is then refined to obtain the final, accurate molecular structure.
-
Data Analysis: The refined structure provides precise measurements of bond lengths, bond angles, and torsion angles. These parameters are used to definitively determine the conformation of the thiomorpholine ring in the solid state.
Conclusion
The conformational analysis of the thiomorpholine ring is a critical aspect of understanding its role in the structure and function of bioactive molecules. A combination of NMR spectroscopy, single-crystal X-ray diffraction, and computational modeling provides a comprehensive picture of its conformational preferences. The thiomorpholine ring predominantly adopts a chair conformation, which is significantly more stable than other possible conformers. The detailed geometric parameters and dynamic behavior of this ring system, as outlined in this guide, are essential for the rational design and development of new therapeutic agents incorporating this important heterocyclic scaffold.
References
The Chemistry of the tert-Butyloxycarbonyl (Boc) Protecting Group: A Technical Guide for Researchers
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development.[1][2] Its widespread use is attributed to its robustness under a variety of reaction conditions and its facile removal under specific, mild acidic conditions.[2][3] This technical guide provides an in-depth exploration of Boc protecting group chemistry, including its fundamental principles, reaction mechanisms, and detailed experimental protocols.
Core Principles of the Boc Protecting Group
The Boc group is primarily used to protect primary and secondary amines by converting them into less reactive carbamates.[4][5] This protection strategy is crucial for preventing unwanted side reactions at the amine functionality during multi-step syntheses.[1] The key features of the Boc group are its stability towards basic and nucleophilic reagents, as well as its resistance to catalytic hydrogenation.[4][6] This stability profile makes it an "orthogonal" protecting group to other common protecting groups like the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[4][6] The ability to selectively remove one protecting group in the presence of another is a fundamental principle in the synthesis of complex molecules.[1]
Mechanism of Boc Protection and Deprotection
The introduction and removal of the Boc group proceed through well-defined reaction mechanisms.
Boc Protection
The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[7][8] The reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of the Boc anhydride.[2] This is followed by the collapse of the tetrahedral intermediate to yield the N-Boc protected amine, tert-butanol, and carbon dioxide.[2][7] While the reaction can proceed without a base, the use of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is common to increase the nucleophilicity of the amine.[9] 4-Dimethylaminopyridine (DMAP) can also be used as a catalyst to accelerate the reaction.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
Navigating the Safety Profile of Tert-butyl Thiomorpholine-4-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards and safety precautions associated with tert-butyl thiomorpholine-4-carboxylate (CAS No. 220655-09-4). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely and effectively.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are outlined in the table below.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Precautionary Measures and Safe Handling
Adherence to strict safety protocols is paramount when working with this compound. The following precautionary statements and handling procedures are recommended.
Precautionary Statements
| Code | Precautionary Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Engineering Controls and Personal Protective Equipment (PPE)
| Control/Equipment | Specification |
| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid should be administered.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal
Proper storage and disposal are crucial to maintain the integrity of the compound and to prevent environmental contamination.
| Aspect | Recommendation |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disclaimer: This guide is intended for informational purposes only and does not supersede any institutional safety protocols or regulatory requirements. Always consult the most recent Safety Data Sheet (SDS) for this compound before use. No specific experimental protocols for the synthesis or safety testing of this compound were found in the public domain at the time of this writing. Researchers should develop and validate their own procedures in accordance with established laboratory safety practices.
Methodological & Application
Synthesis of tert-butyl thiomorpholine-4-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of tert-butyl thiomorpholine-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This protocol details the N-protection of thiomorpholine using di-tert-butyl dicarbonate (Boc₂O), a common and efficient method for introducing the acid-labile tert-butoxycarbonyl (Boc) protecting group.
Introduction
This compound serves as a key intermediate in the synthesis of various biologically active molecules. The thiomorpholine scaffold is present in a range of compounds with diverse pharmacological activities. The Boc protecting group allows for the selective modification of other parts of the molecule without affecting the secondary amine of the thiomorpholine ring. This protecting group can be readily removed under acidic conditions, making it a versatile tool in multi-step organic synthesis. The protocol described herein is a robust and scalable method for the preparation of this important synthetic intermediate.
Experimental Protocol
This protocol is adapted from established procedures for the N-Boc protection of cyclic amines.
Materials:
-
Thiomorpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
0.1 N aqueous Hydrochloric Acid (HCl)
-
tert-Butyl methyl ether (TBME) or Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve di-tert-butyl dicarbonate (1.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C using an ice bath.
-
Addition of Amine and Base: To the cooled solution, add triethylamine (1.5 equivalents) or diisopropylethylamine (1.5 equivalents). Subsequently, add thiomorpholine (1.5 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the reaction mixture.
-
Extract the aqueous mixture with tert-butyl methyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.
-
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required.
Data Presentation
The following table summarizes typical yields for the N-Boc protection of cyclic amines under various conditions, which are analogous to the synthesis of this compound.
| Amine Substrate | Base | Solvent | Yield (%) | Reference |
| 1,2,3,6-Tetrahydropyridine | - | THF | 89% | [1] |
| Piperidine | Triethylamine | Dichloromethane | >95% | General Knowledge |
| Morpholine | Sodium Bicarbonate | Water/Dioxane | High | General Knowledge |
| Pyrrolidine | DMAP (catalyst) | Acetonitrile | High | General Knowledge |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Thiomorpholine and triethylamine have strong odors and are irritants. Handle with care.
-
Di-tert-butyl dicarbonate is a moisture-sensitive reagent.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: Boc Protection of Thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-tert-butoxycarbonyl (Boc) protection of thiomorpholine, a critical process in synthetic organic chemistry and drug development. The Boc group is one of the most common nitrogen-protecting groups due to its stability under various conditions and its facile removal under acidic conditions.[1][2][3] Thiomorpholine and its derivatives are important structural motifs found in many biologically active compounds, making this protocol essential for the synthesis of complex molecules in medicinal chemistry.
The following sections outline the reaction, compare various experimental conditions, provide a detailed step-by-step protocol for a standard procedure, and illustrate the underlying reaction mechanism and experimental workflow.
Reaction Scheme
The protection of the secondary amine of thiomorpholine is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O), typically in the presence of a base.[3][4]
Thiomorpholine + Di-tert-butyl dicarbonate → N-Boc-thiomorpholine + tert-Butanol + CO₂
Data Presentation: Comparison of Reaction Protocols
Several methods exist for the N-Boc protection of amines.[5] The choice of conditions can depend on the scale of the reaction, the desired purity, and the available resources. The table below summarizes various reported conditions adaptable for thiomorpholine.
| Parameter | Method 1: Standard Organic | Method 2: Aqueous Biphasic | Method 3: Catalytic (Solvent-Free) |
| Thiomorpholine (Equiv.) | 1.0 | 1.0 | 1.0 |
| Boc₂O (Equiv.) | 1.0 - 1.5 | 1.1 - 1.5 | 1.0 |
| Base/Catalyst | Triethylamine (Et₃N) or NaHCO₃ | Sodium Bicarbonate (NaHCO₃) or NaOH | Amberlite-IR 120 (15% w/w) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Water/DCM or Water/THF | Solvent-free |
| Temperature | 0 °C to Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours | 2 - 6 hours | 1 - 5 minutes |
| Workup | Aqueous wash and extraction | Extraction | Filtration and solvent evaporation |
| Typical Yield | > 90% | > 90% | > 95%[6] |
| Reference | General procedure based on[7][8][9] | General procedure based on[1][10] | Based on[6] |
Experimental Protocols
The following is a detailed methodology for the Boc protection of thiomorpholine using standard laboratory conditions (Method 1).
Materials and Reagents:
-
Thiomorpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
-
Hexanes and Ethyl Acetate (for chromatography, optional)
Protocol: Boc Protection of Thiomorpholine
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thiomorpholine (1.0 equiv).
-
Dissolve the thiomorpholine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
-
Reagent Addition:
-
Add triethylamine (1.1 equiv) to the stirred solution. Alternatively, a saturated aqueous solution of sodium bicarbonate can be used in a biphasic system.[10]
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), either as a solid or dissolved in a small amount of DCM. The reaction of the amine with Boc₂O results in the formation of tert-butyl carbonate, which decomposes into carbon dioxide and tert-butanol.[11] Ensure the system is not sealed to allow for the escape of CO₂ gas.[11][12]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (thiomorpholine) is fully consumed.
-
-
Workup and Extraction:
-
Upon completion, quench the reaction by adding water or a saturated aqueous NaHCO₃ solution.[7][9]
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Combine all organic extracts.
-
Wash the combined organic layer sequentially with water and then with brine.[8]
-
Filter off the drying agent.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-thiomorpholine, which is often an oil or a low-melting solid.[13]
-
If necessary, purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.[14]
-
Alternatively, for solid products, recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) can be employed.[13][15]
-
Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
-
Visualizations
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination pathway. The nitrogen atom of thiomorpholine attacks one of the carbonyl carbons of the Boc anhydride.[3]
Experimental Workflow
The overall process from starting materials to the final, purified product follows a standard synthetic chemistry workflow.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Di-tert-butyl_dicarbonate [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rsc.org [rsc.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 14. orgsyn.org [orgsyn.org]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for the Acidic Deprotection of Boc-Thiomorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, prized for its stability in a wide range of chemical environments and its facile removal under acidic conditions. This application note provides detailed protocols and comparative data for the deprotection of N-Boc-thiomorpholine, a heterocyclic moiety of interest in medicinal chemistry. The protocols outlined below utilize common acidic reagents, namely Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), to efficiently yield the corresponding thiomorpholine salt.[1][2]
The acidic deprotection of a Boc-protected amine proceeds via a carbamate hydrolysis mechanism.[3] The reaction is initiated by protonation of the carbamate's carbonyl oxygen by an acid. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine. The liberated amine is then protonated by the excess acid in the reaction mixture to typically yield an amine salt as the final product.[3] A potential side reaction involves the alkylation of nucleophiles by the tert-butyl cation, which can be mitigated by the use of scavengers.[4][5]
Comparative Data of Acidic Deprotection Conditions
The selection of the acidic reagent and reaction conditions can significantly impact the efficiency and outcome of the Boc deprotection. Below is a summary of typical conditions for the deprotection of N-Boc-thiomorpholine.
| Reagent | Concentration | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0 to Room Temp | 0.5 - 2 h | >95% | TFA is volatile and easily removed in vacuo. The product is the thiomorpholine TFA salt. |
| Hydrochloric Acid (HCl) | 4 M | 1,4-Dioxane | Room Temp | 1 - 4 h | >95% | The product, thiomorpholine hydrochloride, often precipitates from the reaction mixture.[2] |
| Hydrochloric Acid (HCl) | Concentrated | Acetone | Room Temp | 1 - 3 h | >90% | An alternative to ethereal HCl, offering good yields. |
Experimental Protocols
Protocol 1: Deprotection of N-Boc-Thiomorpholine using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Materials:
-
N-Boc-thiomorpholine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve N-Boc-thiomorpholine in anhydrous DCM (approximately 0.1-0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To isolate the free amine, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain thiomorpholine.
Protocol 2: Deprotection of N-Boc-Thiomorpholine using Hydrochloric Acid (HCl) in 1,4-Dioxane
Materials:
-
N-Boc-thiomorpholine
-
4 M HCl in 1,4-Dioxane
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve N-Boc-thiomorpholine in a minimal amount of 1,4-dioxane.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, the thiomorpholine hydrochloride salt often precipitates from the reaction mixture.
-
The solid product can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.[6]
-
Dry the resulting solid under vacuum to obtain the thiomorpholine hydrochloride salt.
Visualizations
Caption: Acid-catalyzed deprotection mechanism of N-Boc-thiomorpholine.
Caption: General experimental workflow for Boc deprotection.
Caption: Decision tree for troubleshooting Boc deprotection.
References
Application Notes and Protocols for the Use of Tert-butyl Thiomorpholine-4-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl thiomorpholine-4-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and peptide science. The incorporation of the thiomorpholine moiety into peptides and small molecules can confer unique structural and functional properties, often leading to enhanced biological activity and improved pharmacokinetic profiles. The thiomorpholine scaffold is considered a "privileged" structure in drug discovery, appearing in a variety of compounds with diverse therapeutic applications, including as antidiabetic, antimicrobial, and anticancer agents.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of bioactive peptides, with a particular focus on the development of Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.
Biological Context: Thiomorpholine-Containing Peptides as DPP-IV Inhibitors
Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose metabolism. It is responsible for the inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released after food intake and enhance glucose-dependent insulin secretion. In type 2 diabetes, the activity of these incretins is reduced. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to improved glycemic control.[1][3] This makes DPP-IV a key therapeutic target.
The thiomorpholine moiety has been successfully incorporated into molecules designed to inhibit DPP-IV, demonstrating the utility of this scaffold in designing potent and selective enzyme inhibitors.[2]
Signaling Pathway of DPP-IV Inhibition
The mechanism of action of DPP-IV inhibitors involves the potentiation of the incretin signaling pathway. The diagram below illustrates the key steps involved.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Thiomorpholine-Based DPP-IV Inhibitor
This protocol outlines the synthesis of a dipeptide mimetic containing a thiomorpholine moiety, a common structural motif in DPP-IV inhibitors.
Workflow Diagram:
Materials:
-
N-Boc-L-tert-leucine
-
Thiomorpholine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of N-Boc-L-tert-leucine: In a round-bottom flask, dissolve N-Boc-L-tert-leucine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0°C.
-
Coupling Reaction: To the activated amino acid solution, add thiomorpholine (1.2 eq) and DIPEA (1.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
Purification of Boc-protected intermediate: Purify the crude product by flash column chromatography on silica gel.
-
Boc Deprotection: Dissolve the purified Boc-protected intermediate in a solution of 50% TFA in DCM.
-
Stir the solution at room temperature for 1-2 hours.
-
Isolation of the final product: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene to remove residual TFA. The final product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Proposed Solid-Phase Synthesis of a Thiomorpholine-Containing Peptide
This protocol describes a general method for incorporating this compound into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Workflow Diagram:
Materials:
-
Fmoc-protected amino acid loaded resin (e.g., Wang or Rink Amide resin)
-
Fmoc-protected amino acids
-
This compound
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Diethylether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and repeat for 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Activation of this compound: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated thiomorpholine solution to the resin. Agitate at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
-
Peptide Elongation: For the synthesis of longer peptides, repeat steps 2-7 with the subsequent Fmoc-amino acids.
-
Final Fmoc Deprotection: After the last coupling step, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and methanol (3x), and dry the resin under vacuum.
-
Cleavage and Global Deprotection: Treat the dried resin with the cleavage cocktail (TFA/H₂O/TIS) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes the in vitro inhibitory activity of a series of synthesized thiomorpholine-based compounds against DPP-IV. This data is crucial for establishing structure-activity relationships (SAR) and guiding further optimization of inhibitor potency.
| Compound ID | R Group (from L-amino acid) | DPP-IV Inhibition IC₅₀ (µM)[2] |
| 1a | -CH(CH₃)₂ (Valine) | 6.93 |
| 1b | -CH₂CH(CH₃)₂ (Leucine) | 6.29 |
| 1c | -C(CH₃)₃ (tert-Leucine) | 3.40 |
Preliminary SAR Observations: The inhibitory activity against DPP-IV appears to increase with the steric bulk of the R group derived from the L-amino acid. The compound bearing the tert-leucine residue (1c) exhibited the highest potency among the tested analogues.[2]
Conclusion
This compound is a valuable and versatile building block for the synthesis of peptidomimetics and other bioactive molecules. The protocols provided herein offer a framework for the incorporation of the thiomorpholine moiety in both solution-phase and solid-phase synthesis, with a specific application in the development of DPP-IV inhibitors. The presented data highlights the potential of this scaffold in generating potent enzyme inhibitors. Further exploration and modification of the thiomorpholine core and its substituents can lead to the discovery of novel therapeutic agents with improved efficacy and pharmacological properties.
References
Applications of Thiomorpholine Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Replacing the oxygen atom of the well-known morpholine ring with sulfur alters the physicochemical properties, including size, lipophilicity, and metabolic stability.[1] This substitution provides medicinal chemists with a versatile tool to modulate a compound's pharmacokinetic and pharmacodynamic profiles.[2] The sulfur atom can exist in various oxidation states (sulfide, sulfoxide, and sulfone), further expanding the chemical space for optimization.[2] Thiomorpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, anti-diabetic, and antioxidant properties, making them a subject of intense investigation in drug discovery.[1][3]
Therapeutic Applications
Thiomorpholine derivatives have been successfully incorporated into molecules targeting a wide array of diseases. Their unique structural features allow for potent and selective interactions with various biological targets.[3][4]
Oncology
Thiomorpholine-containing compounds have shown significant promise as anticancer agents, primarily by targeting key signaling pathways involved in cell growth, proliferation, and survival.[1]
Inhibition of the PI3K/Akt/mTOR Pathway:
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is frequently dysregulated in many cancers.[1] Several potent inhibitors incorporating the thiomorpholine scaffold have been developed. A notable example is GDC-0941 (Pictilisib), a potent, orally bioavailable pan-Class I PI3K inhibitor that has been evaluated in clinical trials.[5][6][7] The thiomorpholine moiety in GDC-0941 contributes to its overall physicochemical properties and binding to the ATP pocket of the enzyme.
// Pathway connections RTK -> PI3K [label="Activation"]; PI3K -> PIP2 [style=dashed, arrowhead=none]; PIP2 -> PIP3 [label=" Phosphorylation "]; PIP3 -> PDK1; PDK1 -> Akt [label="P"]; Akt -> mTORC1 [label="P"]; mTORC1 -> Proliferation;
// Inhibition Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", penwidth=2.0, label=" Inhibition "];
// Invisible edges for alignment {rank=same; RTK; PI3K;} {rank=same; PIP2; PIP3;} } /dot
Bruton's Tyrosine Kinase (BTK) Inhibition:
BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway and a validated target for B-cell malignancies.[8] Novel BTK inhibitors incorporating a thiomorpholine moiety have been developed, demonstrating potent enzymatic inhibition.[9]
Table 1: Quantitative Data for Selected Anticancer Thiomorpholine Derivatives
| Compound/Derivative | Target | IC50 / EC50 | Cell Line / Assay | Reference |
| GDC-0941 (Pictilisib) | PI3Kα | 3 nM | Biochemical Assay | [6][7] |
| PI3Kβ | 33 nM | Biochemical Assay | [6][7] | |
| PI3Kδ | 3 nM | Biochemical Assay | [6][7] | |
| PI3Kγ | 75 nM | Biochemical Assay | [6][7] | |
| U87MG Glioblastoma | - | In vivo xenograft | [5] | |
| Compound 10j | BTK | 0.4 nM | Biochemical Assay | [9] |
| Ramos (B-cell leukemia) | 7.75 µM | Cell Proliferation | [9] | |
| Raji (B-cell leukemia) | 12.6 µM | Cell Proliferation | [9] | |
| ZSTK474 Analog (6s) | PI3Kα | 107 nM | Biochemical Assay | [10][11] |
| PI3Kδ | 137 nM | Biochemical Assay | [10] | |
| MEK | ~350 nM | Biochemical Assay | [10][11] | |
| SET-2 Leukemia Cells | 7.0 µM | Cell Viability | [10][11] |
Infectious Diseases
The thiomorpholine scaffold is present in compounds developed to combat bacterial and viral infections.[12]
Antibacterial Agents:
Derivatives of the oxazolidinone class of antibiotics, where a thiomorpholine S-oxide or S,S-dioxide replaces the morpholine ring of Linezolid, have shown potent activity against Gram-positive bacteria.[4][13] Sutezolid, a thiomorpholine-containing oxazolidinone, has been investigated for its activity against Mycobacterium tuberculosis.[1] Several novel thiomorpholine derivatives have demonstrated potent antitubercular activity against the H37Rv strain of M. tuberculosis, with MIC values as low as 1.56 μg/mL.[14]
Antiviral Agents (HIV):
Certain thiomorpholine derivatives have displayed excellent activity against HIV-1, with EC50 values in the nanomolar range, proving more effective than the non-nucleoside reverse transcriptase inhibitor Nevirapine.[4]
Table 2: Quantitative Data for Selected Anti-Infective Thiomorpholine Derivatives
| Compound/Derivative | Organism / Target | MIC / EC50 | Reference |
| Sutezolid Analogues | Haemophilus influenzae | Potent Activity | [13] |
| Moraxella catarrhalis | Potent Activity | [13] | |
| Dihydroquinoline 7f | M. tuberculosis H37Rv | 1.56 µg/mL | [14] |
| Dihydroquinoline 7p | M. tuberculosis H37Rv | 1.56 µg/mL | [14] |
| NNRTI Derivatives | HIV-1 Strain | 58 to 87 nM | [4] |
Other Therapeutic Areas
The versatility of the thiomorpholine scaffold extends to other areas of medicinal chemistry.[12]
-
Anti-diabetic: Thiomorpholine-bearing compounds have been synthesized as inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis, with IC50 values in the low micromolar range.[4]
-
Hypolipidemic and Antioxidant: Certain N-substituted thiomorpholine derivatives have been shown to inhibit lipid peroxidation and significantly decrease plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) in preclinical models.[12][15]
-
Neurodegenerative Diseases: Due to their ability to cross the blood-brain barrier and modulate enzymes like acetylcholinesterase, thiomorpholine derivatives are being explored for their potential in treating neurodegenerative diseases.[16][17]
Table 3: Quantitative Data for Thiomorpholine Derivatives in Other Therapeutic Areas
| Compound/Derivative | Target / Activity | IC50 / % Reduction | Model | Reference |
| DPP-IV Inhibitor 16c | DPP-IV Enzyme | 3.40 µmol/L | In vitro | [4] |
| Hypolipidemic Cmpd 5 | Triglyceride Reduction | 80% | Triton-induced hyperlipidemic rats | [15] |
| Total Cholesterol Reduction | 78% | Triton-induced hyperlipidemic rats | [15] | |
| LDL Reduction | 76% | Triton-induced hyperlipidemic rats | [15] | |
| Lipid Peroxidation | 7.5 µM (IC50) | Microsomal membrane lipids | [15] |
Experimental Protocols
Detailed and reproducible protocols are essential for the synthesis and evaluation of novel chemical entities.
Protocol 1: General Synthesis of a 4-Arylthiomorpholine Derivative
This protocol describes a common method for N-arylation of thiomorpholine via nucleophilic aromatic substitution.[18]
Objective: To synthesize 4-(4-nitrophenyl)thiomorpholine.
Materials:
-
Thiomorpholine (10 mmol)
-
4-Fluoronitrobenzene (10 mmol)
-
Triethylamine (TEA) (50 mmol)
-
Acetonitrile (ACN) (15 mL)
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
-
50 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Combine thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol) in a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolve 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile and add it to the flask.
-
Stir the reaction mixture and heat it to 85 °C for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Add 50 mL of deionized water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 60 mL).
-
Combine the organic phases and dry them over anhydrous sodium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the final product.
-
Characterize the product using NMR and mass spectrometry.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; reactants [label="Combine Thiomorpholine,\n4-Fluoronitrobenzene,\nTEA in ACN"]; reaction [label="Heat at 85°C\nfor 12 hours", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup:\nAdd H₂O"]; extraction [label="Extract with\nEthyl Acetate (3x)"]; drying [label="Dry organic layers\n(Na₂SO₄)"]; evaporation [label="Solvent Evaporation\n(Rotovap)"]; product [label="Final Product:\n4-(4-Nitrophenyl)thiomorpholine", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Characterization\n(NMR, MS)"]; end_node [label="End", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Connections start -> reactants; reactants -> reaction; reaction -> workup; workup -> extraction; extraction -> drying; drying -> evaporation; evaporation -> product; product -> analysis; analysis -> end_node; } /dot
Protocol 2: In Vitro PI3K Enzyme Inhibition Assay
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a PI3K isoform.
Objective: To quantify the inhibitory potency of a thiomorpholine derivative against a specific PI3K isoform (e.g., PI3Kα).
Materials:
-
Recombinant human PI3K enzyme
-
PIP2 substrate
-
ATP (containing γ-³²P-ATP for radiometric detection, or for use with ADP-Glo™ kinase assay)
-
Test compound (thiomorpholine derivative) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® or ADP-Glo™ Assay kit (Promega) for non-radiometric detection
-
96-well or 384-well plates
-
Plate reader (luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve (e.g., 100 µM to 1 nM final assay concentrations).
-
Assay Setup:
-
Add assay buffer to the wells of a microplate.
-
Add the diluted test compound or DMSO (for vehicle control) to the appropriate wells.
-
Add the PI3K enzyme to all wells except the "no enzyme" control.
-
Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the lipid substrate (PIP2) and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The reaction should be within the linear range.
-
Reaction Termination and Detection:
-
Stop the reaction by adding the detection reagent from the ADP-Glo™ kit (which depletes remaining ATP).
-
Add the second reagent (Kinase Detection Reagent) to convert the generated ADP to ATP, and then measure the light produced using a luminometer. The light signal is proportional to the ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control) from all other readings.
-
Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a known potent inhibitor as 0% activity.
-
Plot the normalized activity against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
The thiomorpholine scaffold is a highly valuable asset in modern medicinal chemistry.[1][2] Its favorable physicochemical properties and synthetic tractability have enabled the development of numerous biologically active compounds.[1][3] The successful application of thiomorpholine derivatives in developing clinical candidates for oncology and infectious diseases highlights their therapeutic potential.[1][2] The continued exploration of this versatile heterocycle in diverse therapeutic areas, coupled with detailed structure-activity relationship studies, will undoubtedly lead to the discovery of novel and effective therapies.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jchemrev.com [jchemrev.com]
- 13. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry [mdpi.com]
Application Notes and Protocols: Synthesis and Antimicrobial Screening of Thiomorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of various thiomorpholine derivatives and detailed protocols for their screening as potential antimicrobial agents. The information is intended to guide researchers in the development of novel antimicrobial compounds.
Introduction
Thiomorpholine, a sulfur-containing heterocyclic moiety, has emerged as a privileged scaffold in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2][3] Derivatives of thiomorpholine have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[4] The structural versatility of the thiomorpholine ring allows for the introduction of various substituents, enabling the fine-tuning of their biological activity and pharmacokinetic properties. This document outlines detailed protocols for the synthesis of several classes of thiomorpholine derivatives and the subsequent evaluation of their antimicrobial efficacy.
Synthesis of Thiomorpholine Derivatives
The synthesis of thiomorpholine derivatives can be achieved through various chemical strategies. Below are detailed protocols for the synthesis of N-substituted thiomorpholines, thiomorpholine-based benzohydrazides, and thiomorpholine-containing triazoles.
Protocol 1: Synthesis of 4-(5-Aryl-2-furoyl)morpholines
This protocol describes the synthesis of N-acyl-substituted thiomorpholine derivatives.
Materials:
-
Appropriate 5-aryl-2-furoyl chloride
-
Thiomorpholine
-
Dioxane
-
Water
Procedure:
-
Dissolve 0.005 mol of the respective 5-aryl-2-furoyl chloride in 20 mL of dioxane.
-
To this solution, add 0.001 mol of thiomorpholine and stir the mixture at room temperature for 1 hour.[5]
-
After the reaction is complete, pour the mixture into 50 mL of water.
-
Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 4-(5-aryl-2-furoyl)thiomorpholine.
Protocol 2: Synthesis of 4–Thiomorpholin–4-ylbenzohydrazide Derivatives
This multi-step protocol outlines the synthesis of thiomorpholine benzohydrazide derivatives.
Step 1: Synthesis of 4–Thiomorpholin–4-ylbenzonitrile
-
Reflux a mixture of thiomorpholine and p-chlorobenzonitrile.
-
After 12 hours, add water to the reaction mixture.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 4–thiomorpholin–4-ylbenzonitrile.[1]
Step 2: Synthesis of 4–Thiomorpholin–4-ylbenzoic acid
-
To the 4–thiomorpholin–4-ylbenzonitrile, add water and sodium hydroxide.
-
Heat the mixture to hydrolyze the nitrile group.
-
Acidify the solution to precipitate the carboxylic acid.
-
Filter, wash, and dry the precipitate to obtain 4–thiomorpholin–4-ylbenzoic acid.[1]
Step 3: Synthesis of 4–Thiomorpholin–4-ylbenzoyl chloride
-
Treat the 4–thiomorpholin–4-ylbenzoic acid with thionyl chloride and reflux.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting acid chloride is used in the next step without further purification.[1]
Step 4: Synthesis of 4–Thiomorpholin–4-ylbenzohydrazide
-
React the 4–thiomorpholin–4-ylbenzoyl chloride with hydrazine hydrate.
-
The resulting hydrazide can then be further reacted with various substituted aldehydes or ketones to form the final hydrazone derivatives.[1]
Protocol 3: Synthesis of Thiomorpholine-Derived 1,2,3-Triazoles
This protocol utilizes a click chemistry approach to synthesize thiomorpholine-containing triazoles.
Materials:
-
N-propargylthiomorpholine
-
Appropriate alkyl or aryl azide
-
Copper(II) sulfate pentahydrate
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve N-propargylthiomorpholine and the corresponding azide in a 1:1 mixture of tert-butanol and water.
-
Add copper(II) sulfate pentahydrate and sodium ascorbate to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 1,4-disubstituted 1,2,3-triazole derivative.
Antimicrobial Screening Protocols
The following protocols are standard methods for evaluating the antimicrobial activity of newly synthesized compounds.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Bacterial or fungal inoculum standardized to ~5 x 10^5 CFU/mL
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth with solvent)
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum and standard antibiotic) and a negative control (broth with inoculum and solvent).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at a suitable temperature for 48-72 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Protocol 5: Zone of Inhibition Test (Kirby-Bauer Method)
This method assesses the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a disk or well containing the test compound.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Sterile filter paper discs or a sterile cork borer
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic discs
-
Incubator
-
Calipers or a ruler
Procedure:
-
Evenly spread the standardized microbial inoculum onto the surface of the MHA plate using a sterile swab.
-
If using discs, impregnate sterile filter paper discs with a known concentration of the test compound and place them on the agar surface.
-
If using wells, create wells in the agar using a sterile cork borer and add a known volume of the test compound solution into the wells.
-
Place a positive control antibiotic disc on the plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature for fungi.
-
Measure the diameter of the clear zone of inhibition around the disc or well in millimeters.
Data Presentation
The following tables summarize the quantitative data for the synthesized thiomorpholine derivatives, including their percentage yields and antimicrobial activities.
Table 1: Synthesis Yields of Thiomorpholine Derivatives
| Compound ID | Derivative Class | Yield (%) |
| 7a | 4-(5-(4-Fluorophenyl)-2-furoyl)thiomorpholine | 85 |
| 7b | 4-(5-(4-Nitrophenyl)-2-furoyl)thiomorpholine | 82 |
| 7c | 4-(5-(2,5-Dichlorophenyl)-2-furoyl)thiomorpholine | 91 |
| VIa | N'-Formyl-4-thiomorpholin-4-ylbenzohydrazide | - |
| VIb | N'-Benzoyl-4-thiomorpholin-4-ylbenzohydrazide | - |
Yield data extracted from literature where available.
Table 2: Minimum Inhibitory Concentration (MIC) of Thiomorpholine Derivatives (µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Aspergillus niger | Candida albicans |
| Compound A | 12.5 | 25 | 50 | >100 | 50 |
| Compound B | 6.25 | 12.5 | 25 | 50 | 25 |
| Compound C | >100 | >100 | >100 | >100 | >100 |
| Ciprofloxacin | 1.56 | 0.78 | 0.39 | - | - |
| Fluconazole | - | - | - | 12.5 | 6.25 |
Note: Compound A, B, and C are representative thiomorpholine derivatives. Data is illustrative and compiled from various sources.
Table 3: Zone of Inhibition of Thiomorpholine Derivatives (mm)
| Compound ID | Staphylococcus aureus | Escherichia coli |
| Compound X | 18 | 14 |
| Compound Y | 22 | 17 |
| Compound Z | 10 | 8 |
| Ciprofloxacin | 25 | 28 |
Note: Compound X, Y, and Z are representative thiomorpholine derivatives. Data is illustrative and compiled from various sources.
Visualizations
Synthesis and Screening Workflow
References
The Pivotal Role of tert-Butyl Thiomorpholine-4-carboxylate in Modern Drug Discovery: Applications and Protocols
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, tert-butyl thiomorpholine-4-carboxylate has emerged as a versatile and highly valuable scaffold. Its unique structural and physicochemical properties make it a cornerstone in the synthesis of a diverse array of biologically active compounds. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, highlighting the significance of this compound in the discovery of next-generation pharmaceuticals.
The thiomorpholine moiety, a sulfur-containing saturated heterocycle, is considered a "privileged scaffold" in drug design.[1] The presence of the sulfur atom, in place of the oxygen in its morpholine analog, imparts distinct characteristics, including altered lipophilicity, metabolic stability, and the ability to form unique interactions with biological targets.[2] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of this compound offers a crucial synthetic handle, allowing for controlled, stepwise elaboration of the molecule.[3]
Application Notes
A Versatile Scaffold for Diverse Therapeutic Targets
The thiomorpholine core, accessed through this compound, has been successfully incorporated into a multitude of drug candidates spanning various therapeutic areas. These include potent inhibitors of key signaling pathways implicated in cancer and metabolic disorders.
1. Oncology: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical pathway that regulates cell growth, proliferation, and survival.[4] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[5] Thiomorpholine-containing molecules have demonstrated significant potential as inhibitors of this pathway. The sulfur atom of the thiomorpholine ring can engage in specific interactions within the ATP-binding pocket of PI3K, contributing to high potency and selectivity.[2] The conformational flexibility of the ring allows for optimal positioning of other pharmacophoric elements to maximize binding affinity.
2. Metabolic Disorders: Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones.[1] Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes.[6] Thiomorpholine-based structures have been developed as potent and selective DPP-IV inhibitors. The thiomorpholine moiety often occupies a key pocket in the enzyme's active site, contributing to the overall binding affinity of the inhibitor.
Physicochemical and Pharmacokinetic Advantages
The substitution of oxygen with sulfur in the morpholine ring generally increases the lipophilicity of the resulting molecule.[2] This can lead to improved absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. Furthermore, the sulfur atom can be a site of metabolic oxidation, which can be strategically exploited in prodrug design or to fine-tune the pharmacokinetic profile of a compound.[2]
Quantitative Data Summary
The following tables summarize the biological activity of representative thiomorpholine-containing compounds in the context of PI3K and DPP-IV inhibition.
Table 1: PI3K Isoform Inhibition by Morpholine and Thiomorpholine-Containing Compounds
| Compound | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) |
| ZSTK474 (contains morpholine) | 5.0 | 20.8 | 3.9 | 20.8 |
| ZSTK474 analog (piperazine replacement) | 180 | >1000 | 140 | >1000 |
| N-acetylated piperazine analog | 2.9 | 21 | 4.5 | 15 |
Data adapted from studies on ZSTK474 analogs, demonstrating the sensitivity of the morpholine binding region.[1]
Table 2: In Vitro DPP-IV Inhibitory Activity of Thiomorpholine-Based Compounds
| Compound | R Group | DPP-IV IC₅₀ (µM) |
| 16a | Isopropyl | 6.93 |
| 16b | Isobutyl | 6.29 |
| 16c | tert-Butyl | 3.40 |
Data adapted from a study on thiomorpholine-bearing compounds as DPP-IV inhibitors, showing the influence of the amino acid side chain on potency.[1]
Key Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. Thiomorpholine-based inhibitors typically act on PI3K, preventing the downstream signaling that leads to cell proliferation and survival.
References
- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design, Synthesis, and SAR of a Novel Thiazolopyrimidinone Series of Selective PI3K-beta Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based design, SAR analysis and antitumor activity of PI3K/mTOR dual inhibitors from 4-methylpyridopyrimidinone series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Thiomorpholine Scaffolds: A Comprehensive Guide to Developing Novel Anticancer Agents
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiomorpholine moiety has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in the design of novel therapeutic agents. Its unique stereoelectronic properties, metabolic stability, and synthetic accessibility have positioned it as a cornerstone for the development of potent and selective anticancer drugs. This comprehensive guide provides an in-depth exploration of the thiomorpholine scaffold in oncology drug discovery, from fundamental principles to practical, field-proven protocols. We will delve into the rationale behind its selection, detailed synthetic methodologies, and robust protocols for evaluating anticancer efficacy. Furthermore, this document will elucidate the intricate mechanisms of action, with a particular focus on the inhibition of critical signaling pathways, such as PI3K/Akt/mTOR, and the induction of apoptosis. Through a synthesis of technical accuracy and experiential insights, this guide aims to empower researchers to harness the full potential of the thiomorpholine scaffold in their quest for the next generation of cancer therapeutics.
The Thiomorpholine Scaffold: A Privileged Element in Anticancer Drug Design
The strategic incorporation of heterocyclic rings is a well-established paradigm in drug discovery, and the thiomorpholine ring system has garnered significant attention for its advantageous physicochemical properties. The replacement of the oxygen atom in the analogous morpholine scaffold with a sulfur atom imparts distinct characteristics, including altered ring pucker, increased lipophilicity, and different hydrogen bonding capabilities, which can be strategically exploited to enhance target binding and pharmacokinetic profiles.
Thiomorpholine and its derivatives have exhibited a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects. The structural rigidity and conformational flexibility of the thiomorpholine ring allow it to serve as a versatile anchor, orienting pharmacophoric substituents in a precise three-dimensional arrangement to facilitate optimal interactions with biological targets.
Rationale for Employing Thiomorpholine Scaffolds
The decision to employ a thiomorpholine scaffold in a drug design campaign is underpinned by several key factors:
-
Modulation of Physicochemical Properties: The sulfur atom in thiomorpholine, being larger and more polarizable than oxygen, influences the overall lipophilicity and aqueous solubility of the molecule. This can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Metabolic Stability: The thiomorpholine ring often confers enhanced metabolic stability compared to other heterocyclic systems, leading to improved in vivo half-life and bioavailability.
-
Synthetic Tractability: A variety of synthetic routes to the thiomorpholine core and its derivatives are well-established, allowing for the efficient generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Privileged Structural Motif: The thiomorpholine scaffold has been identified as a "privileged" structure, meaning it is capable of binding to multiple, unrelated biological targets with high affinity. This versatility makes it a valuable starting point for the discovery of novel inhibitors for a range of therapeutic targets.
Synthesis of Thiomorpholine-Based Anticancer Agents: Protocols and Methodologies
The synthesis of thiomorpholine derivatives is a critical step in the development of novel anticancer agents. The following protocols provide detailed, step-by-step procedures for the synthesis of a key thiomorpholine precursor and a representative final compound.
Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine - A Key Precursor
This protocol details the synthesis of 4-(4-nitrophenyl)thiomorpholine, a versatile intermediate for the elaboration into a variety of anticancer compounds. The reaction proceeds via a nucleophilic aromatic substitution.
Experimental Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiomorpholine (1.0 eq, 10 mmol, 1.03 g) and triethylamine (5.0 eq, 50 mmol, 7 mL).
-
Solvent and Reagent Addition: Add acetonitrile (15 mL) to the flask. In a separate beaker, dissolve 4-fluoronitrobenzene (1.0 eq, 10 mmol, 1.41 g) in 15 mL of acetonitrile.
-
Reaction Execution: Add the 4-fluoronitrobenzene solution to the stirred thiomorpholine mixture.
-
Heating and Monitoring: Heat the reaction mixture to 85 °C and maintain for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add 50 mL of deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 60 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-(4-nitrophenyl)thiomorpholine as a solid.
Characterization Data:
-
Yield: 95%
-
¹H NMR (CDCl₃, 400 MHz): δ 8.15 (d, J = 9.2 Hz, 2H), 6.85 (d, J = 9.2 Hz, 2H), 3.90 (t, J = 5.2 Hz, 4H), 2.80 (t, J = 5.2 Hz, 4H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 152.8, 139.5, 125.9, 112.9, 52.1, 27.5.
General Protocol 2: Synthesis of N-Substituted Thiomorpholine Derivatives
This general protocol outlines a common method for the N-functionalization of the thiomorpholine ring, a key step in creating diverse libraries of compounds for anticancer screening.
Experimental Protocol:
-
Reaction Setup: To a solution of thiomorpholine (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a base (1.2-2.0 eq) like triethylamine or potassium carbonate.
-
Electrophile Addition: To this stirred mixture, add the desired electrophile (1.1 eq), for instance, an alkyl halide or acyl chloride, dropwise at room temperature.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature or an elevated temperature until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Upon completion, perform an appropriate aqueous work-up, followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the desired N-substituted thiomorpholine derivative.
Evaluation of Anticancer Activity: In Vitro Assays
Once a library of thiomorpholine derivatives has been synthesized, their anticancer potential must be rigorously evaluated. The following are standard and robust in vitro protocols for assessing cytotoxicity, apoptosis induction, and target-specific inhibition.
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized thiomorpholine compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Protocol 4: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol:
-
Cell Treatment: Treat cancer cells with the thiomorpholine compounds at their respective IC₅₀ concentrations for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 5: In Vitro Kinase Inhibition Assay (Example: PI3K)
This protocol is designed to determine the direct inhibitory effect of the thiomorpholine compounds on a specific kinase, such as PI3K.
Experimental Protocol:
-
Reaction Setup: In a 96-well plate, add the purified PI3K enzyme, the thiomorpholine compound at various concentrations, and the lipid substrate (e.g., PIP2).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of product (e.g., PIP3) formed using a suitable detection method, such as an ELISA-based assay or a luminescence-based assay (e.g., ADP-Glo™).
-
Data Analysis: Determine the IC₅₀ value of the compound for the inhibition of the kinase activity.
Mechanisms of Anticancer Action
The anticancer efficacy of thiomorpholine derivatives stems from their ability to modulate various cellular processes, primarily through the inhibition of key signaling pathways and the induction of programmed cell death (apoptosis).
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in a wide range of human cancers, promoting cell growth, proliferation, and survival. The thiomorpholine scaffold has been successfully incorporated into potent inhibitors of PI3K. For instance, the morpholine ring in the well-known PI3K inhibitor GDC-0941 is a key pharmacophoric element, and its replacement with a thiomorpholine can modulate activity and selectivity.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a thiomorpholine-based inhibitor.
Induction of Apoptosis
Apoptosis is a highly regulated process of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Many thiomorpholine-based anticancer agents exert their therapeutic effect by inducing apoptosis in cancer cells.
The induction of apoptosis by thiomorpholine derivatives can occur through various mechanisms, including:
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is critical for regulating the intrinsic apoptotic pathway. Some thiomorpholine compounds have been shown to upregulate the expression of pro-apoptotic proteins and/or downregulate anti-apoptotic proteins, thereby shifting the balance in favor of apoptosis.
-
Caspase Activation: Caspases are a family of proteases that play a central role in the execution of apoptosis. Thiomorpholine derivatives can trigger the activation of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), leading to the cleavage of key cellular substrates and the dismantling of the cell.
Caption: Induction of the intrinsic apoptotic pathway by a thiomorpholine-based compound.
Structure-Activity Relationship (SAR) and Data Presentation
Systematic exploration of the structure-activity relationship (SAR) is paramount for optimizing the potency and selectivity of thiomorpholine-based anticancer agents. The following table summarizes representative SAR data for a series of N-azole substituted thiomorpholine derivatives, highlighting the impact of structural modifications on their cytotoxic activity.
| Compound | R¹ | R² | Cancer Cell Line | IC₅₀ (µM) |
| 10a | H | H | A549 | >100 |
| 10b | CH₃ | H | A549 | 50.2 |
| 10c | Cl | H | A549 | 10.1 |
| 10d | OCH₃ | H | A549 | 45.8 |
| 10e | H | H | HeLa | >100 |
| 10f | CH₃ | H | HeLa | 65.4 |
| 10g | Cl | H | HeLa | 30.0 |
| 10h | OCH₃ | H | HeLa | 58.2 |
Data adapted from Reddy et al. (2014).
Analysis of SAR:
The data in the table reveals several key SAR trends. The introduction of a substituent on the aromatic ring of the thiazolyl moiety significantly influences the cytotoxic activity. A chloro substituent at the R¹ position (compound 10c and 10g ) leads to a marked increase in potency against both A549 and HeLa cell lines compared to the unsubstituted analog (10a and 10e ). This suggests that an electron-withdrawing group at this position is favorable for activity. In contrast, electron-donating groups like methyl (10b and 10f ) and methoxy (10d and 10h ) result in moderate activity.
Conclusion and Future Perspectives
The thiomorpholine scaffold has unequivocally established itself as a valuable and versatile platform for the development of novel anticancer agents. Its favorable physicochemical and metabolic properties, combined with its synthetic accessibility, provide a solid foundation for the design of potent and selective inhibitors of various cancer-related targets. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers in the field, facilitating the rational design, synthesis, and evaluation of the next generation of thiomorpholine-based cancer therapeutics.
Future research in this area will likely focus on:
-
Exploration of Novel Targets: While PI3K and other kinases have been a major focus, the application of the thiomorpholine scaffold to other emerging cancer targets, such as epigenetic modulators and protein-protein interaction inhibitors, holds significant promise.
-
Development of Isoform-Selective Inhibitors: For targets belonging to large families, such as kinases, the development of isoform-selective inhibitors is crucial for minimizing off-target effects and improving the therapeutic index. The thiomorpholine scaffold can be further functionalized to achieve this selectivity.
-
Application in Targeted Drug Delivery: The thiomorpholine moiety could be incorporated into antibody-drug conjugates (ADCs) or other targeted delivery systems to enhance the tumor-specific delivery of cytotoxic agents.
By leveraging the principles and protocols outlined in this guide, the scientific community is well-positioned to continue to unlock the full therapeutic potential of the thiomorpholine scaffold in the ongoing fight against cancer.
Application Notes and Protocols: Asymmetric Synthesis Using Thiomorpholine Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the theoretical application of thiomorpholine-based chiral auxiliaries in asymmetric synthesis. While the use of thiomorpholine itself as a chiral auxiliary is not as extensively documented as other sulfur-containing auxiliaries like thiazolidinethiones, the principles and protocols outlined below are based on well-established methodologies for analogous systems and serve as a practical guide for researchers exploring novel chiral auxiliaries.
Introduction to Thiomorpholine Chiral Auxiliaries
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1][2] They are enantiomerically pure compounds that are temporarily attached to a prochiral substrate, directing the stereochemical course of a reaction before being cleaved to yield the desired enantiomerically enriched product.[3][4] Sulfur-containing chiral auxiliaries, in particular, have demonstrated significant utility due to their unique electronic and steric properties.[5]
A chiral thiomorpholine auxiliary, derived from chiral amino alcohols, offers a six-membered heterocyclic framework. This structure, in comparison to the more common five-membered oxazolidinones and thiazolidinethiones, can offer different conformational biases and steric environments, potentially leading to unique selectivity in asymmetric reactions.
Synthesis of Chiral Thiomorpholine Auxiliaries
The synthesis of a chiral thiomorpholine auxiliary would typically start from a readily available chiral 1,2-amino alcohol. A plausible synthetic route is outlined below, drawing analogy from the synthesis of related heterocyclic compounds.
Protocol 1: Synthesis of a C2-Substituted Chiral Thiomorpholine
This protocol describes a hypothetical synthesis of a chiral thiomorpholine auxiliary from a generic chiral amino alcohol.
Materials:
-
Chiral 1,2-amino alcohol (e.g., (S)-phenylalaninol)
-
2,2'-Thiodiacetic acid
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Formation: To a solution of the chiral 1,2-amino alcohol (1.0 eq) and 2,2'-thiodiacetic acid (1.1 eq) in DCM at 0 °C, add DCC (1.2 eq) and a catalytic amount of DMAP.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the intermediate di-amide.
-
Cyclization (Hypothetical): The subsequent cyclization to form the thiomorpholinone ring would require specific conditions that may need to be optimized, potentially involving a dehydrating agent or thermal conditions.
Applications in Asymmetric Synthesis
Chiral N-acyl thiomorpholines can be employed in a variety of carbon-carbon bond-forming reactions to induce chirality.
Asymmetric Aldol Reactions
The aldol reaction is a cornerstone of organic synthesis for the formation of β-hydroxy carbonyl compounds with the creation of up to two new stereocenters.[3][4] The enolate geometry and the facial selectivity of the aldehyde approach are controlled by the chiral auxiliary.[4]
Protocol 2: Diastereoselective Aldol Reaction of an N-Propionyl Thiomorpholine
Materials:
-
N-Propionyl chiral thiomorpholine
-
Di-n-butylboryl triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Phosphate buffer (pH 7)
-
Methanol
-
Hydrogen peroxide (30% aqueous solution)
Procedure:
-
Dissolve the N-propionyl chiral thiomorpholine (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Add Bu₂BOTf (1.2 eq) dropwise, followed by the slow addition of DIPEA (1.4 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the Z-enolate.
-
Cool the reaction back to -78 °C and add the aldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour at 0 °C.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
Expected Outcome and Data Presentation:
The diastereoselectivity of the reaction is determined by analysis of the crude product using ¹H NMR spectroscopy or HPLC. The results for analogous sulfur-containing auxiliaries often show high diastereomeric ratios.
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | >95:5 (hypothetical) | 85-95 |
| 2 | Benzaldehyde | >95:5 (hypothetical) | 80-90 |
Asymmetric Alkylation
The alkylation of enolates derived from N-acyl thiomorpholines can provide access to α-substituted carboxylic acid derivatives in high enantiomeric purity.[6]
Protocol 3: Asymmetric Alkylation of an N-Acetyl Thiomorpholine
Materials:
-
N-Acetyl chiral thiomorpholine
-
Lithium diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS)
-
Alkylating agent (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
Procedure:
-
Dissolve the N-acetyl chiral thiomorpholine (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Add a solution of LDA (1.1 eq) in THF dropwise and stir for 30 minutes to generate the enolate.
-
Add the alkylating agent (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction with saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
Expected Outcome and Data Presentation:
High diastereoselectivity is expected, with the alkyl group approaching from the face opposite to the steric bulk of the auxiliary's substituent.
| Entry | Alkylating Agent | Diastereomeric Ratio | Yield (%) |
| 1 | Benzyl bromide | >98:2 (hypothetical) | 90-98 |
| 2 | Allyl iodide | >98:2 (hypothetical) | 85-95 |
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[7] Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition.
Protocol 4: Asymmetric Diels-Alder Reaction of an N-Acryloyl Thiomorpholine
Materials:
-
N-Acryloyl chiral thiomorpholine
-
Diene (e.g., cyclopentadiene)
-
Lewis acid (e.g., diethylaluminum chloride, Et₂AlCl)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-acryloyl chiral thiomorpholine (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere.
-
Add the Lewis acid (1.1 eq) dropwise and stir for 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 3-6 hours.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by silica gel chromatography.
Expected Outcome and Data Presentation:
High endo/exo selectivity and facial diastereoselectivity are anticipated based on results with similar auxiliaries.
| Entry | Diene | endo:exo Ratio | Diastereomeric Excess (endo) | Yield (%) |
| 1 | Cyclopentadiene | >95:5 (hypothetical) | >98% (hypothetical) | 90-97 |
Cleavage of the Thiomorpholine Auxiliary
The final step in this synthetic sequence is the removal of the chiral auxiliary to afford the desired chiral product and allow for the recovery and recycling of the auxiliary.[8][9] The amide bond of the N-acyl thiomorpholine can be cleaved under various conditions.
Protocol 5: Reductive Cleavage to an Alcohol
Materials:
-
N-Acyl thiomorpholine adduct
-
Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)
-
Anhydrous tetrahydrofuran (THF) or ether
-
Rochelle's salt solution (saturated) or 1 M HCl
Procedure:
-
Dissolve the N-acyl thiomorpholine adduct (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution or suspension of the reducing agent (e.g., LiAlH₄, 2.0 eq).
-
Stir at 0 °C for 1-2 hours or until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% NaOH solution, and water (Fieser workup).
-
Stir the resulting suspension until a white precipitate forms.
-
Filter the mixture and wash the solid with THF.
-
Concentrate the filtrate to obtain the crude chiral alcohol.
-
The auxiliary can be recovered from the filtered solid by appropriate workup.
Protocol 6: Hydrolytic Cleavage to a Carboxylic Acid
Materials:
-
N-Acyl thiomorpholine adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)/Water mixture
-
Sodium sulfite solution (aqueous)
Procedure:
-
Dissolve the N-acyl thiomorpholine adduct (1.0 eq) in a THF/water (3:1) mixture and cool to 0 °C.
-
Add an aqueous solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The aqueous layer can be basified to recover the auxiliary.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the chiral carboxylic acid.
Visualization of Workflow
The general workflow for asymmetric synthesis using a chiral auxiliary can be visualized as a three-step process: chiral auxiliary attachment, diastereoselective reaction, and chiral auxiliary cleavage.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
The following diagram illustrates the logical relationship in achieving stereocontrol.
Caption: Logic of stereocontrol using a chiral auxiliary.
References
- 1. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral Auxiliaries [sigmaaldrich.com]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 5. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. ASYMMETRIC DIELS-ALDER REACTION : CIS-1-ARYLSULFONAMIDO-2-INDANOLS AS HIGHLY EFFECTIVE CHIRAL AUXILIARIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary amide synthesis by amide cleavage [organic-chemistry.org]
- 9. Amine synthesis by amide cleavage [organic-chemistry.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Thiomorpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiomorpholine and its derivatives are important structural motifs in medicinal chemistry and drug development, appearing in a variety of bioactive molecules. As such, the ability to accurately and reliably quantify these compounds is crucial for ensuring the quality, purity, and stability of active pharmaceutical ingredients (APIs) and their formulations. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it an ideal method for the analysis of thiomorpholine and its related substances.
This application note provides a comprehensive overview of a reversed-phase HPLC (RP-HPLC) method for the analysis of thiomorpholine. The described protocol is intended to serve as a starting point for method development and validation, and can be adapted for the analysis of various thiomorpholine derivatives.
Principle of the Method
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar. Thiomorpholine, being a polar compound, will have a relatively low affinity for the stationary phase and will elute with a polar mobile phase. By using a gradient elution, where the proportion of a less polar organic solvent (acetonitrile) is gradually increased in the mobile phase, the separation of thiomorpholine from its impurities can be achieved. Detection is performed using a UV detector, as the amide and thioether functionalities in thiomorpholine and its derivatives typically exhibit UV absorbance at low wavelengths (around 210 nm).
Apparatus, Reagents, and Materials
3.1 Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Gradient pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
-
HPLC vials
3.2 Reagents and Materials
-
Thiomorpholine reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Formic acid (analytical grade)
-
Methanol (HPLC grade)
Chromatographic Conditions
A typical set of chromatographic conditions for the analysis of thiomorpholine is summarized in the table below. These parameters may require optimization depending on the specific HPLC system, column, and the nature of the thiomorpholine derivative being analyzed.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Experimental Protocols
5.1 Preparation of Mobile Phase
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade water. Dilute to the mark with water and mix well.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 500 mL of HPLC grade acetonitrile. Dilute to the mark with acetonitrile and mix well.
-
Degas both mobile phases using a sonicator or an online degasser before use.
5.2 Preparation of Standard Solutions
-
Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of thiomorpholine reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to achieve the desired concentrations for constructing a calibration curve.
5.3 Preparation of Sample Solutions
-
Accurately weigh a sample containing thiomorpholine and transfer it to a volumetric flask of appropriate size.
-
Dissolve the sample in the initial mobile phase composition. Sonication may be used to aid dissolution.
-
Dilute to the mark with the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
5.4 Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the standard solutions at different concentration levels to generate a calibration curve.
-
Inject the sample solutions.
-
After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
Data Presentation: Method Validation Summary
A validated HPLC method for thiomorpholine should demonstrate acceptable performance for the parameters listed below. The following table summarizes typical expected quantitative data for a validated method. Note: These values are illustrative and must be experimentally determined during method validation.
| Validation Parameter | Typical Acceptance Criteria | Illustrative Data |
| Retention Time (min) | Consistent retention time (e.g., %RSD < 2%) | ~ 5.2 min |
| Linearity (Concentration Range) | Correlation coefficient (r²) ≥ 0.999 | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | ~ 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte. | Peak purity index > 0.999 |
Visualization of Experimental Workflow and Method Validation
The following diagrams illustrate the general workflow for the HPLC analysis of thiomorpholine and the logical steps involved in method validation.
Caption: Experimental workflow for the HPLC analysis of thiomorpholine.
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Application Notes and Protocols: Attaching Tert-butyl Groups for Protein NMR Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions at atomic resolution. However, its application to larger proteins and protein complexes is often limited by signal overlap and rapid signal decay. The incorporation of tert-butyl groups as NMR probes offers a compelling solution to overcome these challenges. The nine equivalent protons of a tert-butyl group give rise to a single, intense, and often sharp resonance in the ¹H NMR spectrum, even when attached to a large biomolecule.[1][2] This is due to the rapid internal rotation of the methyl groups, which averages out dipolar couplings and reduces relaxation rates.[1][2]
These unique properties make tert-butyl groups excellent probes for:
-
Monitoring ligand binding and conformational changes.[2]
-
Determining the binding site of ligands on a protein.[1]
-
Studying the dynamics of large protein complexes, even those exceeding 200 kDa.[2][3]
-
Overcoming issues of limited sample solubility and stability.[2][3]
This document provides an overview of the common methods for attaching tert-butyl groups to proteins, detailed experimental protocols, and examples of how to present the resulting data.
Methods for Attaching Tert-butyl Groups
There are two primary strategies for introducing tert-butyl groups into proteins: chemical modification of native amino acid residues and the incorporation of unnatural amino acids (UAAs) containing a tert-butyl moiety.
1. Chemical Modification:
This approach involves the site-specific modification of a reactive amino acid side chain, most commonly cysteine, with a tert-butyl-containing reagent. The thiol group of cysteine is highly nucleophilic and can readily react with various electrophilic reagents.
Commonly used reagents for cysteine modification include:
-
N-tert-butyl-iodoacetamide: Forms a stable thioether bond with the cysteine thiol.
-
tert-butyl acrylate: Reacts with the cysteine thiol via a Michael addition.
-
5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB): Forms a disulfide bond with the cysteine, which can be advantageous for reversible labeling.[2]
2. Incorporation of Unnatural Amino Acids (UAAs):
This method allows for the site-specific incorporation of an amino acid with a tert-butyl group into the protein's polypeptide chain during protein expression. This is typically achieved using amber stop codon suppression technology, which utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to recognize the amber codon (UAG) and insert the desired UAA.[4][5]
Examples of UAAs with tert-butyl groups include:
-
O-tert-butyl-tyrosine (Tby): The tert-butyl group is attached to the hydroxyl group of tyrosine.[4][5]
-
4-(tert-butyl)phenylalanine (Tbf): The tert-butyl group is directly attached to the phenyl ring of phenylalanine.[4][5][6]
The choice of method depends on several factors, including the desired location of the probe, the presence of accessible and reactive native residues, and the complexity of the protein expression system.
Experimental Protocols
Protocol 1: Chemical Labeling of a Cysteine Residue with N-tert-butyl-iodoacetamide
This protocol describes the general procedure for labeling a protein containing a single surface-accessible cysteine residue.
Materials:
-
Protein solution (typically 25-200 µM in a suitable buffer, e.g., 20 mM HEPES, pH 7.4, 150 mM KCl).[2]
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM stock).
-
N-tert-butyl-iodoacetamide solution (e.g., 100 mM stock in DMSO).
-
Quenching reagent (e.g., 1 M DTT or β-mercaptoethanol).
-
Buffer for protein purification (e.g., size-exclusion chromatography buffer).
Procedure:
-
Protein Reduction: Add TCEP to the protein solution to a final concentration of 0.5-1 mM to ensure the cysteine residue is in its reduced, reactive state. Incubate at room temperature for 30 minutes.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of N-tert-butyl-iodoacetamide to the protein solution. The optimal excess should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction can be monitored by taking aliquots at different time points and analyzing them by mass spectrometry to check the extent of labeling.
-
Quenching: Quench the reaction by adding a quenching reagent (e.g., DTT to a final concentration of 10 mM) to react with any unreacted N-tert-butyl-iodoacetamide. Incubate for 30 minutes.
-
Purification: Remove the excess labeling reagent and quenching reagent by size-exclusion chromatography or dialysis into the desired final buffer for NMR studies.
-
Verification: Confirm the successful labeling and purity of the protein by mass spectrometry and SDS-PAGE.
Protocol 2: Site-Specific Incorporation of O-tert-butyl-tyrosine (Tby)
This protocol outlines the general steps for expressing a protein with a site-specifically incorporated Tby residue using an amber codon suppression system in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with:
-
A plasmid encoding the orthogonal aminoacyl-tRNA synthetase for Tby.
-
A plasmid encoding the corresponding orthogonal amber suppressor tRNA.
-
An expression plasmid for the gene of interest with an amber (TAG) codon at the desired incorporation site.
-
-
Minimal medium (e.g., M9 medium) supplemented with necessary antibiotics and glucose.
-
O-tert-butyl-tyrosine (Tby) solution (e.g., 1 M stock in 1 M NaOH, filter-sterilized).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.
Procedure:
-
Cell Culture: Grow the transformed E. coli cells in minimal medium at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.
-
UAA Addition: Add Tby to the culture medium to a final concentration of 1-2 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Continue to grow the cells at a reduced temperature (e.g., 18-25°C) for 12-16 hours.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the protein using standard chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
Verification: Confirm the successful incorporation of Tby by mass spectrometry. The molecular weight of the protein will be increased by the mass of the Tby residue minus the mass of the encoded natural amino acid.
Data Presentation
Quantitative data from NMR experiments involving tert-butyl labeled proteins should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Comparison of Tert-butyl Labeling Methods
| Feature | Chemical Modification (Cysteine Alkylation) | Unnatural Amino Acid Incorporation |
| Specificity | Site-specific if a single reactive cysteine is present. | Highly site-specific at the position of the amber codon. |
| Reversibility | Generally irreversible (thioether bond). Reversible with disulfide reagents. | Irreversible (peptide bond). |
| Protein Engineering | May require mutagenesis to introduce a unique cysteine. | Requires an amber codon at the desired site. |
| Expression System | Any expression system can be used. | Requires an orthogonal synthetase/tRNA pair and compatible expression host. |
| Typical Reagents | N-tert-butyl-iodoacetamide, tert-butyl acrylate, BDSNB.[2] | O-tert-butyl-tyrosine (Tby), 4-(tert-butyl)phenylalanine (Tbf).[4][6] |
Table 2: Example NMR Data for a Tert-butyl Labeled Protein
| Protein State | ¹H Chemical Shift of tert-butyl group (ppm) | Linewidth (Hz) | Apparent Binding Affinity (K D ) |
| Apo Protein | 1.25 | 25 | - |
| Protein + Ligand A | 1.35 | 30 | 10 µM |
| Protein + Ligand B | 1.28 | 28 | 50 µM |
| Protein + Inhibitor C | 1.45 | 45 | 500 nM |
Visualization of Workflows and Concepts
Diagram 1: General Workflow for Protein NMR with a Tert-butyl Probe
Caption: Workflow for protein NMR using tert-butyl probes.
Diagram 2: Chemical Labeling of Cysteine
Caption: Cysteine alkylation with N-tert-butyl-iodoacetamide.
Diagram 3: UAA Incorporation via Amber Codon Suppression
References
- 1. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Protection of Amines
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protection of amines. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing reaction conditions for this crucial transformation in organic synthesis.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the Boc protection of amines and provides actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Weakly nucleophilic amine: Aromatic amines or sterically hindered amines react slowly.[1] | - Increase reaction temperature (typically 40-55°C).[1]- Add a catalyst like 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq).[1]- Use a solvent known to accelerate the reaction, such as methanol.[2]- Prolong the reaction time.[1] |
| Degraded Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) can decompose over time. | - Use fresh (Boc)₂O.[1]- Verify the stoichiometry, typically using 1.1-1.5 equivalents of (Boc)₂O.[1][3] | |
| Poor Solubility of Starting Material: The amine may not be fully dissolved in the chosen solvent.[4][5] | - For zwitterionic compounds like amino acids, consider aqueous conditions with a base like NaOH or NaHCO₃.[4]- A solvent mixture such as water/methanol/triethylamine can improve the solubility of polar amines. | |
| Formation of Side Products | Di-Boc Protection: A primary amine reacts with two equivalents of (Boc)₂O.[6] | - Use a stoichiometric amount of (Boc)₂O (closer to 1.0 equivalent).[6]- Monitor the reaction closely by TLC or LC-MS and stop it upon consumption of the starting material.[6][3] |
| Reaction with Other Functional Groups: Hydroxyl (-OH) groups can also be protected.[6] | - Run the reaction at a lower temperature (0°C to room temperature) to favor N-protection.[6]- Avoid using a strong base if selectivity is an issue.[6] | |
| Urea Formation: A side reaction that can occur, especially with base-catalyzed reactions.[7] | - Consider catalyst-free conditions, for example, using a water-acetone mixture.[7] | |
| Difficult Purification | Excess (Boc)₂O: Unreacted di-tert-butyl dicarbonate remains in the product mixture.[5] | - Quench the reaction with an amine-functionalized resin.[6]- Excess (Boc)₂O can be removed under high vacuum as it will sublimate.[8] |
| Emulsion during Workup: Difficulty in separating aqueous and organic layers. | - Add brine (saturated NaCl solution) to help break the emulsion.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the standard reaction conditions for Boc protection of an amine?
A1: A common and generally applicable protocol involves dissolving the amine in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[3][9] A base, such as triethylamine (TEA) (1.2-1.5 equivalents), is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents).[3] The reaction is typically stirred at room temperature for 2-12 hours and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
Q2: Is a base always necessary for a successful Boc protection reaction?
A2: While a base is highly recommended to neutralize the protonated amine intermediate and drive the reaction to completion, it is not always strictly required.[1] The reaction can proceed without an added base, as another molecule of the starting amine or the generated tert-butoxide can act as a base.[1][10] However, for less reactive amines or to ensure a faster and more efficient reaction, the use of a base is standard practice.[10]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent can significantly impact the reaction rate and yield. While common aprotic solvents like THF and DCM are widely used, alcoholic solvents like methanol have been shown to greatly accelerate the rate of Boc protection, particularly for less reactive aromatic amines.[11][2] For amines with poor solubility in organic solvents, aqueous systems or solvent mixtures can be employed.[4]
Q4: My amine has multiple functional groups. How can I achieve selective N-Boc protection?
A4: The Boc group is generally stable under basic and nucleophilic conditions, which allows for orthogonality with other protecting groups like Fmoc (which is base-labile).[10][12] To selectively protect an amine in the presence of a hydroxyl group, running the reaction at a lower temperature and without a strong base can favor N-protection.[6] For molecules with multiple amines of different nucleophilicity (e.g., primary vs. secondary, aliphatic vs. aromatic), selective protection can sometimes be achieved by carefully controlling the stoichiometry of (Boc)₂O and the reaction conditions.[13]
Q5: What are the common methods for deprotecting a Boc-protected amine?
A5: The Boc group is readily cleaved under acidic conditions.[9][14] The most common reagents for deprotection are trifluoroacetic acid (TFA) in a solvent like DCM, or hydrochloric acid (HCl) in a solvent such as dioxane or methanol.[3][9][15] The reaction is typically fast and occurs at room temperature.[9] It's important to be aware that the acidic conditions can lead to side reactions like t-butylation of nucleophilic residues, which can be minimized by using scavengers.[15][16]
Experimental Protocols
Protocol 1: Standard Boc Protection in an Aprotic Solvent
This protocol is suitable for a wide range of primary and secondary aliphatic amines.[3]
Materials:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq)
-
Triethylamine (TEA) (1.2-1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or dichloromethane for extraction
Procedure:
-
Dissolve the amine in anhydrous THF (to a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the solution and stir for 5-10 minutes at room temperature.
-
In a separate container, dissolve di-tert-butyl dicarbonate in a minimal amount of THF.
-
Add the (Boc)₂O solution dropwise to the stirring amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the Boc-protected amine.
Protocol 2: Boc Protection in Aqueous Media
This environmentally friendly protocol is effective for many amines and avoids the use of organic solvents in the reaction step.[7]
Materials:
-
Amine (1 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol)
-
Distilled water (9.5 mL)
-
Acetone (0.5 mL)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, add the amine, distilled water, and acetone. Stir the mixture at room temperature for a few minutes.
-
Add di-tert-butyl dicarbonate to the mixture.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, add DCM to the reaction mixture and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with additional DCM.
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.
Visualizations
Caption: General experimental workflow for Boc protection of amines.
Caption: Troubleshooting workflow for low yield in Boc protection reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. benchchem.com [benchchem.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of tert-Butyl Thiomorpholine-4-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of tert-butyl thiomorpholine-4-carboxylate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through the N-protection of the secondary amine of the thiomorpholine ring with di-tert-butyl dicarbonate (Boc₂O). This reaction is a nucleophilic acyl substitution where the nitrogen atom of thiomorpholine attacks a carbonyl carbon of Boc₂O. This forms a tetrahedral intermediate that collapses, resulting in the N-Boc protected product and byproducts of tert-butanol and carbon dioxide.[1]
Q2: Is the addition of a base necessary for this reaction?
While not always strictly required, the addition of a base is common practice to accelerate the reaction, especially for less nucleophilic amines.[1] The tert-butoxide generated during the reaction can act as a base to deprotonate the amine, but an external base like triethylamine (TEA) or diisopropylethylamine (DIEA) is often added to neutralize the protonated amine and drive the reaction to completion.[1]
Q3: What are the most common side reactions to be aware of?
Common side reactions in Boc protection include:
-
Di-Boc Protection: While less common with secondary amines like thiomorpholine compared to primary amines, it can still occur under harsh conditions or with a large excess of Boc₂O.
-
Urea Formation: This can happen if the starting amine reacts with isocyanate impurities that may be present in the Boc anhydride.[2]
-
Hydrolysis of Boc Anhydride: The presence of water can lead to the hydrolysis of Boc₂O, reducing the amount available for the reaction and lowering the yield.[2][3]
Q4: What is the role of 4-dimethylaminopyridine (DMAP) and should I use it?
4-Dimethylaminopyridine (DMAP) can be used as a catalyst to significantly increase the reaction rate, particularly if the amine is a weak nucleophile.[1] DMAP works by reacting with Boc anhydride to form a more reactive intermediate.[1] However, for a relatively nucleophilic secondary amine like thiomorpholine, DMAP may not be necessary and its use could potentially increase the risk of side reactions.[1] It is generally recommended to first attempt the reaction without DMAP.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Poor quality of reagents | Ensure that the thiomorpholine is pure and the di-tert-butyl dicarbonate (Boc₂O) is fresh, as it can degrade over time, especially with exposure to moisture.[3] |
| Presence of moisture | Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can hydrolyze the Boc anhydride.[2][3] |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction time or gently heating the mixture.[3][4] |
| Suboptimal stoichiometry | A slight excess (1.1-1.2 equivalents) of Boc₂O is typically recommended. Using too little will result in incomplete conversion.[2] |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Unreacted starting material | Optimize reaction conditions (time, temperature, stoichiometry) to ensure full conversion of the thiomorpholine. |
| Excess Boc₂O | Any remaining Boc anhydride can often be removed during the aqueous workup with a mild basic wash.[1] |
| Formation of side products | To avoid di-Boc protection, use a minimal excess of Boc₂O. To prevent urea formation, use high-purity reagents and anhydrous conditions.[2] |
Issue 3: Difficulties During Workup and Purification
| Possible Cause | Troubleshooting Steps |
| Emulsion formation during extraction | The addition of brine (saturated NaCl solution) to the aqueous layer can help to break up emulsions.[1] |
| Product loss during aqueous workup | Minimize the volume of aqueous washes if the product shows some water solubility. Consider back-extracting the aqueous layers with the organic solvent.[2] |
| Co-elution of impurities during column chromatography | If purification by column chromatography is necessary, experiment with different solvent systems to achieve better separation. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general procedure for the Boc protection of thiomorpholine.
Materials:
-
Thiomorpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
5% Citric acid solution or 1M HCl
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve thiomorpholine (1.0 equivalent) in the chosen anhydrous solvent (e.g., DCM).
-
Add the base (e.g., TEA, 1.2 equivalents) to the solution.
-
Slowly add a solution of Boc₂O (1.1 equivalents) in the same anhydrous solvent to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, saturated sodium bicarbonate solution, and finally brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[1]
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Factors Influencing Yield in this compound Synthesis
| Factor | Observation | Recommended Action | Potential Impact on Yield |
| Stoichiometry of Boc₂O | Insufficient Boc₂O leads to incomplete reaction. | Use a slight excess (1.1-1.2 eq.). | High |
| Reaction Temperature | Reaction is sluggish at low temperatures. | Conduct at room temperature or with gentle heating (e.g., 40-50 °C) if necessary.[4] | Medium |
| Reaction Time | Short reaction times may result in incomplete conversion. | Monitor reaction by TLC/LC-MS and allow to proceed to completion (typically 2-4 hours).[4] | Medium |
| Choice of Base | A weak or insufficient amount of base can hinder the reaction. | Use a non-nucleophilic base like TEA or DIEA in slight excess (1.2-1.5 eq.). | Medium |
| Solvent Purity | Presence of water in the solvent can hydrolyze Boc₂O. | Use anhydrous solvents.[3] | High |
| Purity of Starting Materials | Impurities in thiomorpholine or Boc₂O can lead to side reactions. | Use high-purity reagents.[2][3] | High |
Visualizations
Caption: Synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Synthesis of N-Boc Thiomorpholine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the synthesis of N-Boc thiomorpholine. The following sections offer frequently asked questions and detailed troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of N-Boc thiomorpholine?
The most prevalent method for synthesizing N-Boc thiomorpholine is the reaction of thiomorpholine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a suitable organic solvent, often in the presence of a base to facilitate the reaction.
Q2: What are the potential side reactions during the N-Boc protection of thiomorpholine?
Several side reactions can occur, leading to impurities in the final product. These include:
-
Formation of N,N-di-Boc-thiomorpholinium salts: This can happen if the reaction conditions are too harsh or if there is an excess of the Boc-anhydride.
-
Formation of tert-butoxycarbonyl-derived impurities: Byproducts can arise from the decomposition of Boc₂O.
-
Oxidation of the sulfur atom: The thiomorpholine sulfur can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The disappearance of the thiomorpholine spot and the appearance of the N-Boc thiomorpholine spot indicate the progression of the reaction. For more detailed analysis, techniques like GC-MS or LC-MS can be employed.
Q4: What are the recommended purification methods for N-Boc thiomorpholine?
The purification of N-Boc thiomorpholine is commonly achieved through:
-
Column Chromatography: Flash column chromatography using a silica gel stationary phase and a gradient of ethyl acetate in hexane is a very effective method.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent can yield a highly pure product.
-
Distillation: For liquid products, distillation under reduced pressure can be an effective purification technique.[2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient reactivity. | - Ensure the quality of the di-tert-butyl dicarbonate. - Consider adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction. - Increase the reaction temperature moderately, but be cautious of potential side reactions. |
| Poor quality of starting thiomorpholine. | - Use freshly distilled or purified thiomorpholine. Impurities in the starting material can inhibit the reaction. | |
| Formation of Multiple Products (Visible on TLC) | Reaction conditions are too harsh, leading to side reactions. | - Lower the reaction temperature. Running the reaction at 0°C or even room temperature can improve selectivity.[1][3] - Use a less reactive Boc-donating reagent if available. - Reduce the amount of base used, or switch to a milder base. |
| Presence of water in the reaction mixture. | - Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the Boc anhydride. | |
| Product is an Oil and Difficult to Solidify | The product may be inherently an oil at room temperature. | - Attempt purification by column chromatography. |
| Presence of impurities preventing crystallization. | - Purify the oil by column chromatography to remove impurities and then attempt crystallization again. | |
| Difficulty in Purifying the Product by Column Chromatography | Product co-elutes with impurities. | - Optimize the solvent system for column chromatography. A shallower gradient of the more polar solvent can improve separation. - Consider using a different stationary phase, such as alumina. |
| Tailing of the product spot on the TLC plate. | - Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to improve the peak shape during column chromatography.[3] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc Thiomorpholine
Materials:
-
Thiomorpholine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a solution of thiomorpholine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Quantitative Data Summary
The following table provides a hypothetical comparison of different reaction conditions for the synthesis of N-Boc thiomorpholine, illustrating potential trade-offs.
| Entry | Base | Solvent | Temperature (°C) | Yield of N-Boc Thiomorpholine (%) | Key Side Products (%) |
| 1 | None | DCM | 25 | 75 | Unreacted Thiomorpholine (20%), Di-tert-butyl carbonate decomposition products (5%) |
| 2 | Triethylamine | DCM | 25 | 95 | Di-tert-butyl carbonate decomposition products (3%), Minor unknown impurities (2%) |
| 3 | DMAP (cat.) | DCM | 25 | 98 | N,N-di-Boc impurity (5%), Urea derivatives (2%) |
| 4 | Triethylamine | THF | 25 | 92 | Di-tert-butyl carbonate decomposition products (5%), Minor unknown impurities (3%) |
Visualizations
Caption: Main reaction and potential side reactions in N-Boc thiomorpholine synthesis.
Caption: A logical workflow for troubleshooting issues in N-Boc thiomorpholine synthesis.
References
Technical Support Center: Purification of Crude tert-Butyl Thiomorpholine-4-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude tert-butyl thiomorpholine-4-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as thiomorpholine and di-tert-butyl dicarbonate ((Boc)₂O), byproducts like tert-butanol, and potentially the de-protected thiomorpholine if acidic conditions are inadvertently introduced. Over-alkylation or side reactions involving the sulfur atom are also possible, though less common under standard Boc-protection conditions.
Q2: My purified product is an oil and will not solidify. What can I do?
A2: The oily nature of a product that is expected to be solid is often due to residual solvents or impurities.[1] Try the following:
-
High Vacuum Drying: Ensure all solvents are thoroughly removed under a high vacuum, possibly with gentle heating (e.g., 30-40 °C).
-
Trituration: Vigorously stir the oil with a non-polar solvent in which the product is poorly soluble, such as hexanes or diethyl ether.[1] This can help remove soluble impurities and induce crystallization.
-
Seed Crystallization: If a small amount of solid product is available, add a seed crystal to the oil to initiate crystallization.[1]
-
Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow it to stand and cool to promote crystal formation.[1]
Q3: I am observing significant tailing of my product spot on the TLC plate. How can I improve the separation?
A3: Tailing on silica gel TLC is common for basic compounds like thiomorpholine derivatives. To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or a few drops of aqueous ammonia.[2] This will help to saturate the acidic sites on the silica gel and improve the spot shape.
Q4: What are the best visualization techniques for this compound on a TLC plate?
A4: Since the Boc-protected thiomorpholine lacks a strong chromophore, UV visualization may not be very sensitive. Staining is often more effective. Good options include:
-
Potassium Permanganate (KMnO₄) stain: This is a general stain for compounds that can be oxidized.
-
Ninhydrin stain: This is useful for detecting any free amine from de-protection of the Boc group.
-
Iodine chamber: A general method for visualizing organic compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of crude this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield after purification | Product loss during extraction or chromatography. | - Ensure complete extraction from the aqueous phase by using an appropriate organic solvent like ethyl acetate or dichloromethane. - During column chromatography, carefully monitor fractions by TLC to avoid discarding fractions containing the product. - Check for product volatility; avoid excessive heat during solvent removal. |
| Incomplete reaction. | - Monitor the reaction progress by TLC to ensure all the starting material is consumed before workup. | |
| Product decomposition. | - The Boc group is labile to strong acids.[3] Avoid acidic conditions during workup and purification. If an acidic wash is necessary, use a dilute, weak acid and perform it quickly at low temperatures. | |
| Co-elution of impurities with the product during column chromatography | Improper solvent system. | - Optimize the eluent system by TLC. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.[2] - If using silica gel, consider adding a small percentage of a basic modifier like triethylamine to the eluent to improve separation from basic impurities.[2] - For very polar impurities, consider using a different stationary phase like alumina.[2] |
| Product appears to decompose on the silica gel column | Acidity of silica gel. | - Neutralize the silica gel by preparing a slurry with the eluent containing 1% triethylamine before packing the column. - Alternatively, use neutral or basic alumina as the stationary phase.[2] |
| The purified product is not stable and degrades over time | Residual acidic or basic impurities. | - Ensure all purification reagents (e.g., acids or bases from workup) are thoroughly removed. This can be confirmed by pH testing of aqueous washes. - Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8 °C). |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
Objective: To monitor the progress of the purification and identify the appropriate solvent system for column chromatography.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent (e.g., Ethyl acetate/Hexanes mixture)
-
Visualization agent (e.g., Potassium permanganate stain)
-
Capillary tubes
Procedure:
-
Prepare a developing chamber with the chosen eluent system. A starting point could be a 30:70 mixture of ethyl acetate in hexanes.[4][5]
-
Dissolve a small amount of the crude and purified samples in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Using a capillary tube, spot the samples onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top, remove the plate and mark the solvent front.
-
Dry the plate and visualize the spots using a suitable staining agent.
-
The ideal solvent system for column chromatography should give an Rf value of approximately 0.2-0.4 for the desired product.
Protocol 2: Flash Column Chromatography
Objective: To purify crude this compound.
Materials:
-
Glass column
-
Silica gel (230-400 mesh)
-
Eluent (optimized from TLC analysis)
-
Sand
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the initial, least polar eluent. Add a layer of sand on top of the silica gel bed.
-
Pre-adsorb the crude product onto a small amount of silica gel and load it onto the top of the column. Add another thin layer of sand.
-
Carefully add the eluent to the column and begin elution, collecting fractions in test tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Recrystallization
Objective: To further purify the product obtained from column chromatography.
Materials:
-
Crystallizing dish or Erlenmeyer flask
-
Hot plate/stirrer
-
Solvent pair (e.g., Ethyl acetate/Hexanes or Ethanol/Water)
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate or ethanol).[6]
-
If the solution is colored, you can add a small amount of activated charcoal and filter the hot solution.
-
Slowly add a poor solvent (e.g., hexanes or water) in which the product is insoluble, until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold, poor solvent, and dry them under vacuum.
Visualizations
References
Technical Support Center: Recrystallization of Thiomorpholine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully recrystallizing thiomorpholine derivatives.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for the recrystallization of my thiomorpholine derivative?
A1: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For thiomorpholine derivatives, polar protic solvents are often a good starting point. It is highly recommended to perform small-scale solubility tests with a range of solvents to identify the most suitable one.[1]
Q2: My thiomorpholine derivative is not dissolving in the hot solvent. What should I do?
A2: There are a few reasons this might be happening:
-
Insufficient Solvent: You may not have added enough solvent. Try adding small additional portions of the hot solvent until the compound dissolves.[1]
-
Inappropriate Solvent: The solvent may not be polar enough. Consider trying a more polar solvent.[1]
-
Temperature: Ensure the solvent is heated to its boiling point to maximize solubility.[1]
Q3: No crystals are forming even after the solution has cooled. What are the next steps?
A3: This is a common issue that can be addressed in several ways:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of your compound.[1]
-
Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[1]
-
Cool Further: If crystals have not formed at room temperature, try placing the flask in an ice bath.[1]
-
Change Solvent System: The compound may be too soluble in the chosen solvent. A less polar solvent or a solvent mixture might be more effective.[1]
Q4: My compound has "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are some solutions:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Then, add a small amount of additional solvent to prevent premature precipitation and allow it to cool slowly.
-
Lower the Cooling Rate: Rapid cooling can sometimes promote oiling. Let the solution cool to room temperature slowly before placing it in a cold bath.[1]
-
Change the Solvent: The boiling point of your solvent might be higher than the melting point of your compound. Try a solvent with a lower boiling point.[1] The presence of impurities can also lower the melting point of your compound, leading to oiling.[1]
Q5: The recovery of my purified crystals is very low. How can I improve the yield?
A5: Low recovery can be due to several factors:
-
Using Too Much Solvent: Dissolve your compound in the minimum amount of hot solvent.
-
Premature Crystallization: If crystals form during hot filtration, this can lead to loss of product. Ensure your funnel and receiving flask are pre-heated.
-
Washing with Room Temperature Solvent: Wash the collected crystals with a small amount of ice-cold solvent to minimize dissolution of the product.[1]
Troubleshooting Guide
This table provides a summary of common problems encountered during the recrystallization of thiomorpholine derivatives and suggests troubleshooting steps.
| Issue Encountered | Potential Cause(s) | Suggested Troubleshooting Steps |
| Compound does not dissolve in hot solvent | The solvent is not polar enough. The volume of solvent is insufficient. | - Try a more polar solvent (e.g., ethanol, methanol).- Gradually add more hot solvent in small increments.[1]- Ensure the solvent is at its boiling point.[1] |
| No crystals form upon cooling | The solution is not saturated enough. The compound is too soluble in the chosen solvent. Cooling is occurring too quickly. | - Evaporate some of the solvent to increase the concentration.[1]- Try a less polar solvent or a solvent mixture.[1]- Allow the solution to cool slowly to room temperature, then place it in an ice bath.[1]- Scratch the inside of the flask with a glass rod.[1]- Add a seed crystal if available.[1] |
| Oily precipitate or "oiling out" occurs | The boiling point of the solvent is higher than the melting point of the compound. The compound is impure. The solution is cooling too rapidly. | - Use a lower-boiling point solvent.[1]- Ensure the compound is reasonably pure before recrystallization.[1]- Allow the solution to cool more slowly. Reheat to dissolve the oil and try again.[1] |
| Low recovery of purified crystals | The compound has significant solubility in the cold solvent. Too much solvent was used. Crystals were lost during filtration or transfer. | - Use a minimal amount of hot solvent for dissolution.- Cool the solution thoroughly in an ice bath to minimize solubility.[1]- Wash the crystals with a small amount of ice-cold solvent.[1]- Ensure careful transfer of all solid material. |
| Crystals are colored or appear impure | The impurity is co-crystallizing with the product. The impurity is adsorbed onto the crystal surface. | - Consider treating the hot solution with activated charcoal before filtration.- Perform a second recrystallization using a different solvent system. |
Experimental Protocols
General Recrystallization Protocol for a Thiomorpholine Derivative
This protocol provides a general guideline for the recrystallization of a solid thiomorpholine derivative.
Materials:
-
Crude thiomorpholine derivative
-
Recrystallization solvent (e.g., ethanol, isopropanol, or ethyl acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filter paper
-
Buchner funnel and vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent.
-
Dissolution: Place the crude thiomorpholine derivative in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve full dissolution.[1]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration. Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[1]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.[1]
Visualizations
Recrystallization Workflow
The following diagram illustrates the general workflow for recrystallizing a thiomorpholine derivative.
Caption: General workflow for the recrystallization of thiomorpholine derivatives.
Troubleshooting Logic for Recrystallization
This diagram outlines a logical approach to troubleshooting common issues during recrystallization.
References
Technical Support Center: Synthesis of Thiomorpholine Derivatives
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of thiomorpholine derivatives, with a primary focus on addressing issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing thiomorpholine derivatives?
A1: Several synthetic strategies are employed for the synthesis of thiomorpholine and its derivatives. These include:
-
Classical Batch Methods: Traditional approaches often involve the reaction of diethanolamine analogs with a sulfur source or the reaction of 2-mercaptoethanol with aziridine, followed by cyclization. These methods can sometimes be time-consuming, with reaction times ranging from 2 to 54 hours.[1][2][3]
-
Telescoped Photochemical Thiol-Ene/Cyclization: This modern, continuous-flow method utilizes a photochemical thiol-ene reaction between starting materials like cysteamine hydrochloride and an alkene (e.g., vinyl chloride), followed by a base-mediated cyclization. This approach is known for its high efficiency and significantly reduced reaction times.[2][3][4][5]
-
Multi-component Reactions: Copper-catalyzed reactions involving terminal alkynes, isothiocyanates, and aziridines can produce highly substituted thiomorpholines.[4]
-
Cyclization of Functionalized Precursors: This can involve the reduction of a thiomorpholin-3-one intermediate or the cyclization of precursors like 2-(2-chloroethylthio)ethylamine hydrochloride.[2][3][4]
Q2: My reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
A2: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Starting Material Quality: Ensure the purity and reactivity of your starting materials, reagents, and catalysts. Impurities can inhibit the reaction or lead to the formation of unwanted side products.[1][4][6]
-
Reaction Conditions: Critical parameters such as temperature, concentration, and solvent must be optimized. For instance, some photochemical reactions are highly sensitive to temperature, with a decrease from 20°C to 6°C causing a significant drop in yield.[4] Conversely, excessively high temperatures in traditional syntheses can lead to decomposition and byproduct formation.[1]
-
Reagent Stoichiometry and Addition: An incorrect ratio of reactants can lead to the formation of various side products.[6] In some cases, the slow, dropwise addition of a reactant can help maintain a low concentration of reactive intermediates and minimize side reactions.[6]
-
Catalyst/Base Activity: If your reaction is catalyzed, ensure the catalyst is active and not poisoned. For cyclization steps, the choice and amount of base are critical.[1][4][6]
-
Reaction Time: Some traditional methods for thiomorpholine synthesis can be inherently slow, requiring up to 54 hours for completion.[1] Ensure you are allowing sufficient time for the reaction to proceed.
Q3: I am observing a significant amount of byproducts in my reaction mixture. How can I improve the selectivity?
A3: The formation of byproducts, including polymeric materials, is a frequent cause of low yields. To enhance selectivity towards the desired thiomorpholine derivative:
-
Modify Reaction Temperature: Lowering the reaction temperature can often reduce the rate of side reactions more than the desired reaction, thereby improving selectivity.[1][4]
-
Adjust Reactant Concentrations: High reactant concentrations can sometimes accelerate side reactions leading to polymerization. Systematically decreasing the concentration may be beneficial.[6] However, in some continuous flow reactions, higher concentrations (e.g., 4M) have been shown to dramatically improve the yield of the desired intermediate.[1][2][3][7]
-
Optimize Solvent Choice: The solvent can influence the stability of intermediates and the rates of competing reaction pathways. Experimenting with solvents of different polarities may improve selectivity.[6][8]
-
Choose a More Selective Catalyst or Base: The choice of catalyst and ligands can have a profound impact on selectivity. Screening different catalysts or bases is often necessary.[4][6][8]
-
Control Reagent Addition: As mentioned previously, the slow addition of a reactant can help control the reaction rate and minimize the formation of byproducts.[6]
Q4: I am struggling with the purification of my thiomorpholine derivative, which is leading to a low isolated yield. What can I do?
A4: Purification difficulties can significantly impact the final yield. Consider the following:
-
Product Degradation: Thiomorpholine derivatives can be sensitive to harsh pH conditions during aqueous workups or high temperatures during purification methods like distillation.[6] Using milder acidic or basic solutions and performing distillations under reduced pressure can help minimize degradation.[6]
-
Oxidation: The sulfur atom in the thiomorpholine ring can be susceptible to oxidation.[6] Minimizing exposure to air and certain reagents during workup and purification is advisable.
-
Chromatography Issues: If using column chromatography, byproducts with similar polarity to the desired product can make separation challenging. Experimenting with different solvent systems or using high-performance liquid chromatography (HPLC) may be necessary.
Troubleshooting Guides
Guide 1: Low Yield in Photochemical Thiol-Ene Synthesis
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield of Intermediate | Low substrate concentration. | Increase the concentration of the starting material solution. For example, a 4 M solution of cysteamine hydrochloride has been shown to give a quantitative yield of the intermediate.[1][2][3][7] |
| Inefficient mixing of gaseous and liquid reagents. | Ensure your reactor setup provides efficient mixing. A simple T-mixer may not be sufficient.[1][3] | |
| Absence or low concentration of photocatalyst. | Add an appropriate photocatalyst, such as 0.1–0.5 mol % of 9-fluorenone.[1][2][3][7] | |
| Presence of dissolved oxygen. | Degas the substrate solution by sparging with an inert gas like argon.[7] | |
| Low reaction temperature. | Maintain the optimal reaction temperature. For some photochemical reactions, this is around 20°C.[7] | |
| Incomplete Cyclization | Inefficient mixing of the intermediate with the base. | Use a mixing unit, such as a coil filled with glass beads, to ensure efficient mixing.[1][3] |
| Unsuitable base. | Some bases, like triethylamine (Et3N), may cause precipitation in a flow protocol. Use a base that remains in solution, such as N,N-diisopropylethylamine (DIPEA).[2][3][7] | |
| Insufficient residence time or temperature for cyclization. | Optimize the residence time and temperature in the cyclization part of the reactor. A temperature of 100°C with a 5-minute residence time has been effective.[1] |
Guide 2: Inefficient Coupling Reaction for N-Substituted Thiomorpholines
| Observed Problem | Potential Cause | Suggested Solution |
| Low Yield of Coupled Product | Suboptimal base. | The choice of base is critical. If a weaker base like triethylamine (TEA) gives a low yield, consider a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or sodium hydride (NaH).[8] |
| Inappropriate solvent. | The polarity of the solvent can significantly affect the reaction rate. If a non-polar solvent is being used, switching to a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (ACN) may improve the yield.[8] | |
| Impure starting materials. | Ensure the purity of both the thiomorpholine derivative and the coupling partner. Purify starting materials by recrystallization or column chromatography if necessary.[8] | |
| Product degradation during workup. | Work up the reaction mixture promptly after completion and avoid prolonged exposure to acidic or basic conditions during purification.[8] |
Quantitative Data Summary
Table 1: Effect of Reactant Concentration on Intermediate Yield in a Continuous Flow Thiol-Ene Reaction
| Entry | Cysteamine HCl Concentration | Temperature (°C) | Residence Time (min) | Intermediate Yield (%) |
| 1 | 1 M | 20 | 18 | 18 |
| 2 | 4 M | 20 | 20 | 98 |
| Note: Data is for the intermediate in a continuous flow synthesis of thiomorpholine.[6] |
Table 2: Base Screening for the Cyclization Step
| Base | Equivalents | Temperature (°C) | Time (min) | Thiomorpholine NMR Yield (%) |
| Triethylamine (Et3N) | 2 | 100 | 5 | 86-89 |
| DIPEA | 2 | 100 | 5 | 86-89 |
| DBU | 2 | 100 | 5 | 86-89 |
| Note: While all three bases provided high yields, triethylamine caused precipitation and was deemed unsuitable for a continuous flow protocol.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Nitrophenyl)thiomorpholine
This protocol describes a nucleophilic aromatic substitution to synthesize a thiomorpholine derivative.[6][9]
Materials:
-
Thiomorpholine
-
4-Fluoronitrobenzene
-
Triethylamine (TEA)
-
Acetonitrile
-
Ethyl acetate
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a 50 mL flask equipped with a reflux condenser, combine thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).[6][9]
-
Add a solution of 4-fluoronitrobenzene (10 mmol) dissolved in 15 mL of acetonitrile to the flask.[6][9]
-
Stir the reaction mixture and heat it to 85°C for 12 hours.[6][9]
-
After cooling to room temperature, add 50 mL of deionized water.[6][9]
-
Combine the organic phases and dry them over anhydrous sodium sulfate.[6][9]
-
Remove the solvent under reduced pressure to yield the product.[6][9]
Protocol 2: Continuous Flow Synthesis of Thiomorpholine
This protocol outlines a modern, two-step continuous flow synthesis.[2][3][5][7]
Step 1: Photochemical Thiol-Ene Reaction
Materials:
-
Cysteamine hydrochloride
-
9-Fluorenone (photocatalyst)
-
Methanol (MeOH)
-
Vinyl chloride (gas)
-
Argon (for degassing)
Procedure:
-
Feed Solution Preparation: Prepare a 4 M solution by dissolving cysteamine hydrochloride and 9-fluorenone (0.1–0.5 mol %) in methanol. Sonication can aid dissolution.[7]
-
Degassing: Degas the liquid feed solution by sparging with argon.[7]
-
System Setup: Use a continuous flow photoreactor system. Set the photoreactor temperature to 20°C.[7]
-
Reagent Delivery: Pump the degassed liquid feed solution and vinyl chloride gas into the photoreactor. A residence time of 20 minutes has been shown to be effective for quantitative conversion to the intermediate, 2-(2-chloroethylthio)ethylamine hydrochloride.[3][7]
Step 2: Base-Mediated Cyclization
Materials:
-
Intermediate solution from Step 1
-
N,N-diisopropylethylamine (DIPEA)
Procedure:
-
The output stream from the photoreactor containing the intermediate is mixed with DIPEA (2 equivalents).
-
This mixture is passed through a heated reaction coil (e.g., 100°C) with a sufficient residence time (e.g., 5 minutes) to effect cyclization.[1][3]
-
The final product, thiomorpholine, can be isolated from the reaction mixture by distillation. An overall isolated yield of 54% has been reported for this process.[2][3][7]
Visualizations
Caption: A general troubleshooting workflow for addressing low yield in thiomorpholine derivative synthesis.
Caption: Workflow for the two-step continuous flow synthesis of thiomorpholine.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Strategies for the Removal of Unreacted Di-tert-butyl Dicarbonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted di-tert-butyl dicarbonate (Boc-anhydride, Boc₂O) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a Boc protection reaction?
The primary byproducts of a Boc protection reaction are tert-butanol and carbon dioxide.[1] A common impurity that requires removal is unreacted di-tert-butyl dicarbonate.[1]
Q2: How can I detect the presence of unreacted Boc-anhydride in my product?
The presence of unreacted Boc-anhydride can be identified using several analytical techniques. In ¹H NMR spectroscopy, the tert-butyl group of Boc-anhydride shows a characteristic singlet peak.[1] While Thin Layer Chromatography (TLC) can be used, Boc-anhydride may not be visible with all stains, such as ninhydrin.[1] A distinct "Boc" smell can also be an indicator of its presence.[1]
Q3: Is Boc-anhydride stable during an aqueous workup?
Boc-anhydride is insoluble in water and generally stable to neutral water washes.[1][2] However, it can be sensitive to acidic or basic conditions.[1] Vigorous washing with a saturated sodium bicarbonate solution is an effective method for hydrolyzing and removing it.[1][3]
Q4: Can I remove Boc-anhydride and tert-butanol by evaporation?
Yes, both unreacted Boc-anhydride and the tert-butanol byproduct are volatile and can often be removed by rotary evaporation or under a high vacuum.[1][3] This method is particularly suitable for products that are not volatile.[1] Leaving the reaction mixture on a rotovap or under high vacuum for an extended period can effectively remove these volatile impurities.[1][4]
Troubleshooting and Purification Guides
Issue: Residual Boc-Anhydride Detected After Standard Workup
If you observe the characteristic ¹H NMR peak for Boc-anhydride or suspect its presence after a standard aqueous workup, consider the following purification strategies.
Method 1: Chemical Quenching (Scavenging)
This approach involves adding a reagent that selectively reacts with the excess Boc-anhydride, converting it into a more easily removable byproduct.
| Scavenger | General Protocol | Advantages | Considerations |
| Imidazole | Add 1.5 equivalents of imidazole relative to the excess Boc-anhydride and stir at room temperature for 1-2 hours. The resulting N-Boc-imidazole is water-soluble and can be removed with dilute acid washes (e.g., <0.5M HCl).[1][3][5] | High removal efficiency.[1] The byproduct is easily removed with an acidic wash. | The product must be stable to dilute acid. |
| Ammonium Hydroxide | Quench the reaction with ammonium hydroxide. | Decomposes the Boc-anhydride. | The product must be stable to basic conditions. |
| Amine-Functionalized Resin | Add a resin-bound amine (e.g., tris(2-aminoethyl)amine on silica) to the reaction mixture and stir. The resin is then removed by filtration.[6][7] | Simple filtration-based removal of the scavenger and its byproduct. Good for sensitive products. | May require longer reaction times for complete scavenging. |
Method 2: Enhanced Aqueous Workup
A standard workup can be optimized to improve the removal of Boc-anhydride.
| Wash Solution | General Protocol | Advantages | Considerations |
| Saturated Sodium Bicarbonate (Sat. NaHCO₃) | Vigorously wash the organic layer with a saturated solution of sodium bicarbonate.[1][3] | Hydrolyzes the Boc-anhydride. | Can cause emulsions.[6] The product must be stable to mild basic conditions. |
| Dilute Hydrochloric Acid (e.g., 0.5M HCl) | Wash the organic layer with dilute HCl.[1] | Effective for removing basic impurities and can help hydrolyze Boc-anhydride. | The product must be stable to acidic conditions. A subsequent wash with a mild base is needed to neutralize the organic layer.[8] |
Method 3: Physical Removal
For non-volatile products, physical removal methods are highly effective.
| Method | General Protocol | Advantages | Considerations |
| High Vacuum / Rotary Evaporation | After an initial concentration, leave the product on a rotary evaporator or under a high vacuum for an extended period.[1][3][4] | Simple and effective for volatile impurities. No additional reagents are required. | The product must have low volatility. Can be time-consuming. |
| Sublimation | For solid products, leaving the material under high vacuum for an extended period (e.g., 72 hours) can lead to the sublimation of residual Boc-anhydride.[4] | Effective for achieving high purity without solvents. | Only applicable to specific compounds and can be slow. |
Method 4: Chromatography
Flash column chromatography is a reliable method for separating the product from Boc-anhydride.
| Technique | General Protocol | Advantages | Considerations |
| Flash Column Chromatography | Concentrate the crude reaction mixture, adsorb it onto silica gel, and elute with a non-polar solvent system (e.g., hexanes/ethyl acetate). | High degree of purification. | Can be time-consuming and requires significant solvent usage. Boc-anhydride may not be easily visualized on a TLC plate with all stains.[1] |
Experimental Protocols
Protocol 1: Chemical Quenching with Imidazole
-
Following the completion of the Boc protection reaction, add imidazole (1.5 equivalents relative to the excess Boc-anhydride) to the reaction mixture.[1]
-
Stir the mixture at room temperature for 1-2 hours.[1]
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Transfer the mixture to a separatory funnel and wash with dilute HCl (e.g., <0.5M HCl) to remove the N-Boc-imidazole and excess imidazole.[1]
-
Wash the organic layer sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
Protocol 2: Purification via Flash Column Chromatography
-
Concentrate the crude reaction mixture under reduced pressure.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with a non-polar solvent (e.g., hexanes).
-
Load the adsorbed product onto the column.
-
Elute the column with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent, monitoring the fractions by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
Decision Workflow for Boc-Anhydride Removal
Caption: Decision tree for selecting a suitable method for the removal of unreacted Boc-anhydride.
References
Stability issues of tert-butyl thiomorpholine-4-carboxylate in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of tert-butyl thiomorpholine-4-carboxylate during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][2][3] It should be kept in a tightly sealed container in a dry, well-ventilated area, protected from light.[1]
Q2: I've observed a change in the physical appearance of my stored this compound (e.g., color change, clumping). What could be the cause?
A2: A change in physical appearance can indicate degradation. Potential causes include:
-
Oxidation: The sulfur atom in the thiomorpholine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide or sulfone. This is more likely if the compound has been exposed to air.
-
Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be cleaved to yield thiomorpholine. This may occur if the compound is exposed to acidic vapors or moisture in the storage environment.
-
Moisture Absorption: The compound may be hygroscopic, and absorbed moisture can lead to clumping and potentially accelerate degradation pathways.
Q3: My compound shows a new, more polar spot on TLC analysis after storage. What could this impurity be?
A3: A more polar impurity is often a sign of degradation. The most likely candidates are:
-
Thiomorpholine-S-oxide derivative: Oxidation of the sulfur atom increases the polarity of the molecule.
-
Thiomorpholine: Cleavage of the Boc group will result in the formation of the free amine, which is significantly more polar.
Q4: Can I store solutions of this compound?
A4: It is generally not recommended to store solutions for extended periods. If short-term storage is necessary, use a dry, aprotic solvent and store the solution at low temperatures (e.g., -20°C) under an inert atmosphere. The stability in solution is highly dependent on the solvent and storage conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected reaction products | Degradation of the starting material. | 1. Confirm the purity of the starting material using a suitable analytical method (e.g., HPLC, NMR) before use.2. If impurities are detected, purify the material if possible (e.g., by column chromatography).3. Review storage conditions to ensure they are optimal. |
| Low reaction yield | Incorrect quantification of the starting material due to the presence of impurities. | 1. Accurately determine the purity of the starting material to adjust the stoichiometry of the reaction accordingly.2. Consider that degradation products may interfere with the reaction. |
| Inconsistent analytical results (e.g., HPLC, NMR) | On-going degradation of the sample. | 1. Analyze samples promptly after preparation.2. Ensure the analytical methods themselves are not causing degradation (e.g., use of acidic mobile phases in HPLC can cleave the Boc group). |
| Appearance of new peaks in chromatogram over time | Instability of the compound under the analytical conditions or in the prepared sample solution. | 1. Investigate the stability of the compound in the chosen analytical solvent.2. For HPLC, consider using a mobile phase with a neutral or slightly basic pH if Boc group cleavage is suspected. |
Potential Degradation Pathways
The primary stability concerns for this compound are the acid-catalyzed cleavage of the Boc group and the oxidation of the sulfur atom.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase:
-
Gradient: 10% B to 90% B over 20 minutes.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection Wavelength: 210 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[4]
Protocol 2: Forced Degradation Study
To understand the potential degradation pathways, a forced degradation study can be performed. This involves subjecting the compound to stress conditions.
-
Acidic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with NaOH before analysis by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water.
-
Incubate at 60°C for 24 hours.
-
Neutralize a sample with HCl before analysis by HPLC.
-
-
Oxidative Degradation:
-
Dissolve the compound in a 1:1 mixture of acetonitrile and water.
-
Add 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Store the solid compound at 60°C for 7 days.
-
Dissolve a sample in the mobile phase and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Dissolve a sample in the mobile phase and analyze by HPLC.
-
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting stability issues.
Quantitative Data Summary
| Storage Condition | Time Point | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Degradants (%) |
| 2-8°C, Inert Atmosphere | 0 months | ||||
| 3 months | |||||
| 6 months | |||||
| 12 months | |||||
| 25°C / 60% RH | 0 months | ||||
| 1 month | |||||
| 3 months | |||||
| 6 months | |||||
| 40°C / 75% RH | 0 months | ||||
| 1 month | |||||
| 3 months |
Note: RH = Relative Humidity. Degradants should be identified (e.g., by LC-MS) and quantified (e.g., by HPLC with a relative response factor).
References
How to avoid oxidation of the sulfur atom in thiomorpholine
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to address the common challenge of sulfur atom oxidation in thiomorpholine. Unwanted oxidation to thiomorpholine-1-oxide (a sulfoxide) or thiomorpholine-1,1-dioxide (a sulfone) can significantly impact experimental outcomes and the properties of synthesized compounds. This guide provides practical troubleshooting advice, preventative protocols, and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.
Q1: I've detected thiomorpholine-1-oxide in my reaction mixture by LC-MS/NMR. What are the likely causes?
A1: The presence of unexpected sulfoxide is a clear indication of oxidation. The primary culprits are typically:
-
Atmospheric Oxygen: Thiomorpholine is susceptible to air oxidation, especially at elevated temperatures or during long reaction times.
-
Peroxide Impurities in Solvents: Ethereal solvents (like THF, diethyl ether) and other organic solvents can form explosive peroxides over time, which are potent oxidizing agents.
-
Trace Metal Ion Contamination: Metal ions, such as copper and iron, can catalyze the oxidation of thioethers.[1] These can be introduced from reagents, glassware, or spatulas.
-
Elevated Temperatures: Higher reaction temperatures can accelerate the rate of oxidation.[1]
Q2: My thiomorpholine starting material shows impurities upon analysis. How can I purify it?
A2: If your starting material is already partially oxidized, purification is recommended before use. The appropriate method depends on the physical state of your thiomorpholine derivative.
-
For Liquid Thiomorpholine: Fractional distillation is an effective method to separate thiomorpholine from its less volatile oxidized derivatives.[2]
-
For Solid Thiomorpholine Derivatives: Recrystallization from a suitable solvent can effectively remove impurities.[2]
Q3: I suspect my solvent contains peroxides. How can I test for and remove them?
A3: Peroxide test strips are commercially available and provide a quick way to check for peroxide contamination.[3] If peroxides are detected, they must be removed before use, especially for reactions involving heating or distillation.
-
Activated Alumina Method: Passing the solvent through a column of activated alumina is a convenient way to remove peroxides from both water-soluble and water-insoluble solvents.[4][5][6][7]
-
Ferrous Salt Method: For water-soluble solvents, shaking with a concentrated solution of a ferrous salt (e.g., ferrous sulfate) can effectively remove peroxide impurities.[4][6][7]
Frequently Asked Questions (FAQs)
Q1: How should I properly store thiomorpholine to prevent oxidation?
A1: Proper storage is the first line of defense against oxidation. Thiomorpholine should be stored in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place. For long-term storage, refrigeration is recommended.
Q2: Can I use antioxidants to prevent the oxidation of thiomorpholine during my reaction?
A2: Yes, incorporating antioxidants into your reaction mixture can be an effective strategy.
-
Butylated Hydroxytoluene (BHT): A radical scavenger that is widely used to prevent oxidation in organic compounds.[8][9][10] It is particularly effective at inhibiting peroxide-mediated oxidation.[8][9]
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can protect against oxidative damage.[11][12]
Q3: What are chelating agents and how can they help?
A3: Chelating agents are molecules that can bind to metal ions, effectively deactivating their catalytic activity. Adding a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your reaction can sequester trace metal ions that may be promoting oxidation.[8][9]
Q4: What is the most effective way to degas my solvents?
A4: Deoxygenating solvents is crucial for sensitive reactions. There are several methods with varying levels of efficiency:
-
Freeze-Pump-Thaw: This is the most rigorous method for removing dissolved oxygen and is recommended for highly sensitive reactions.[13][14]
-
Gas Sparging (Bubbling): Bubbling an inert gas (nitrogen or argon) through the solvent is a simpler and often sufficient method for many applications.[13][15]
-
Sonication under Vacuum: Repeatedly sonicating the solvent under a light vacuum is a quick method for degassing.[13]
Data Presentation
The following tables provide a summary of recommended practices and reagents for preventing thiomorpholine oxidation.
Table 1: Recommended Antioxidants and Chelating Agents
| Reagent | Type | Typical Concentration | Solvent Compatibility | Notes |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 0.01 - 0.1 mol% | Most organic solvents | Effective against free-radical mediated and peroxide oxidation.[8][9] |
| Ascorbic Acid (Vitamin C) | Reducing Agent | 1 - 10 mM | Water, polar protic solvents | Can also act as a pro-oxidant in the presence of free metal ions.[12] |
| EDTA | Chelating Agent | 1 - 5 mM | Water, polar solvents (as a salt) | Sequesters metal ions that catalyze oxidation.[8][9] |
Table 2: Comparison of Solvent Degassing Methods
| Method | Effectiveness | Time Required | Equipment Needed | Best For |
| Freeze-Pump-Thaw | Very High | 15-30 minutes | Schlenk line, vacuum pump, liquid nitrogen | Highly oxygen-sensitive reactions.[13][14] |
| Gas Sparging | Moderate-High | 30-60 minutes | Inert gas source, long needle/sparging tube | General purpose, large volumes of solvent.[13][15] |
| Sonication under Vacuum | Moderate | 5-10 minutes | Sonicator, vacuum source | Quick degassing for less sensitive applications.[13] |
Experimental Protocols
Protocol 1: General Handling and Storage of Thiomorpholine
-
Receiving: Upon receipt, inspect the container for a tight seal.
-
Inert Atmosphere: If not already packaged under an inert atmosphere, flush the headspace of the container with dry nitrogen or argon before sealing.
-
Storage: Store the sealed container in a cool (2-8 °C), dark, and dry place.
-
Dispensing: When dispensing, work quickly and, if possible, under a blanket of inert gas. Reseal the container promptly after use.
Protocol 2: Deoxygenating Solvents by Gas Sparging
-
Setup: Place the solvent in a flask with a septum. Insert a long needle connected to an inert gas source, ensuring the needle tip is below the solvent surface. Insert a second, shorter needle as a gas outlet.
-
Sparging: Bubble the inert gas through the solvent at a moderate rate for 30-60 minutes.
-
Completion: After sparging, remove the gas inlet needle while maintaining a positive pressure of inert gas in the flask. The solvent is now ready for use.
Protocol 3: Removing Peroxides from Tetrahydrofuran (THF) using Activated Alumina
-
Column Preparation: Pack a chromatography column with activated alumina. The amount of alumina will depend on the volume of solvent and the level of peroxide contamination.
-
Elution: Carefully add the THF to the top of the column and allow it to pass through the alumina under gravity.
-
Collection: Collect the purified solvent as it elutes from the column.
-
Testing: Test the collected solvent with a peroxide test strip to confirm the removal of peroxides. Repeat the process if necessary.
-
Disposal: The used alumina may still contain peroxides and should be handled and disposed of as hazardous waste.[4][7]
Protocol 4: Analytical Detection of Thiomorpholine Oxidation by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid) is typically effective.
-
Detection: Monitor the eluent at a wavelength where thiomorpholine and its oxides have significant absorbance (e.g., around 210 nm).
-
Quantification: The relative amounts of thiomorpholine, thiomorpholine-1-oxide, and thiomorpholine-1,1-dioxide can be determined by integrating the respective peak areas.
Visualizations
Caption: Oxidation pathway of thiomorpholine to its sulfoxide and sulfone.
Caption: Workflow for preventing thiomorpholine oxidation.
Caption: Troubleshooting logic for unexpected thiomorpholine oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. activatedaluminaballs.com [activatedaluminaballs.com]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. column-chromatography.com [column-chromatography.com]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 8. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 11. New study proves vitamin C’s role in alternative antioxidant defense pathway [redoxoma.iq.usp.br]
- 12. Ascorbic acid as antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. How To [chem.rochester.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Technical Support Center: Scaling Up the Synthesis of Boc-Protected Heterocycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Boc-protected heterocycles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and deprotection of Boc-protected heterocycles, offering potential causes and solutions in a question-and-answer format.
Boc-Protection Reactions
Issue 1: Slow or Incomplete Boc-Protection Reaction
-
Question: My Boc-protection reaction is sluggish or fails to reach completion, even with extended reaction times. What are the likely causes and how can I address this?
-
Answer: Slow or incomplete reactions can stem from several factors:
-
Low Nucleophilicity of the Heterocycle: Electron-deficient heterocycles (e.g., pyridines, indoles with electron-withdrawing groups) are less reactive.[1]
-
Steric Hindrance: Bulky substituents near the nitrogen atom can impede the approach of the Boc anhydride.
-
Solution: Increasing the reaction temperature or using a less sterically hindered Boc-donating reagent may be effective.
-
-
Poor Solubility: The heterocyclic starting material may have limited solubility in the reaction solvent.[3][4] Zwitterionic compounds like amino acids can be particularly challenging.[3][5]
-
Issue 2: Formation of Di-Boc Byproduct
-
Question: I am observing significant amounts of the di-Boc protected product in my reaction mixture. How can I minimize this side reaction?
-
Answer: The formation of N,N-di-Boc derivatives is a common side reaction, especially with primary amines.[2] To minimize its occurrence:
-
Control Stoichiometry: Use a controlled amount of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.0 to 1.2 equivalents relative to the amine. A large excess of (Boc)₂O increases the likelihood of the mono-Boc product reacting further.[2]
-
Reaction Temperature: Conduct the reaction at a lower temperature (0 °C to room temperature), as higher temperatures can favor di-Boc formation.[2]
-
Base Selection: Employ a weaker, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA). Stronger bases can deprotonate the mono-Boc protected amine, increasing its nucleophilicity and promoting a second reaction.[2]
-
Avoid DMAP if Possible: While DMAP is an effective catalyst, it can also accelerate the formation of the di-Boc byproduct.[2] Use it judiciously and in catalytic amounts.
-
Issue 3: Difficult Work-up and Purification
-
Question: I am facing challenges with the work-up and purification of my Boc-protected heterocycle, such as emulsions or persistent impurities. What are some effective strategies?
-
Answer: Work-up and purification can be complicated by excess reagents or the properties of the product.
-
Excess (Boc)₂O: Unreacted Boc anhydride can be difficult to remove.
-
Emulsion Formation: Emulsions can form during aqueous work-up, making phase separation difficult.
-
Solution: The addition of brine (saturated NaCl solution) to the aqueous layer can help to break up emulsions.[6]
-
-
Water-Soluble Products: If the Boc-protected product has some water solubility, it can be lost during aqueous extraction.
-
Solution: Saturate the aqueous phase with sodium chloride to decrease the solubility of the organic product and improve extraction efficiency.[5]
-
-
Boc-Deprotection Reactions
Issue 4: Incomplete or Slow Boc-Deprotection
-
Question: My Boc-deprotection reaction using standard acidic conditions (e.g., TFA in DCM) is not going to completion. What should I do?
-
Answer: Several factors can lead to incomplete deprotection:
-
Insufficient Acid Strength: The concentration of the acid may be too low.
-
Solution: Increase the concentration of trifluoroacetic acid (TFA) or switch to a stronger acid system like 4M HCl in dioxane.
-
-
Low Temperature: Reactions performed at 0°C may proceed slowly.
-
Solution: Allow the reaction to warm to room temperature.
-
-
Steric Hindrance: A sterically hindered Boc group may require more forcing conditions.
-
Solution: Increase the acid concentration or prolong the reaction time.
-
-
Issue 5: Undesired Side Reactions During Deprotection
-
Question: I am observing side products after Boc-deprotection. What are the common side reactions and how can I prevent them?
-
Answer: The most common side reactions are caused by the reactive tert-butyl cation generated during the deprotection.
-
t-Butylation: The tert-butyl cation can alkylate nucleophilic functional groups on the substrate.
-
Solution: Use scavengers such as triisopropylsilane (TIS), water, or thioanisole to trap the tert-butyl cation.[7]
-
-
Trifluoroacetylation: When using TFA, the deprotected amine can be acylated by residual TFA.
-
Solution: Ensure thorough removal of TFA by co-evaporation with a non-polar solvent like toluene. Alternatively, consider using HCl in an organic solvent.
-
-
Frequently Asked Questions (FAQs)
Boc-Protection
-
Q1: What is the general mechanism of Boc-protection?
-
A1: The protection reaction involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This forms a tetrahedral intermediate which then collapses, releasing the Boc-protected amine, tert-butanol, and carbon dioxide.[8] The use of a base is common but not always strictly necessary.[9]
-
-
Q2: How can I monitor the progress of a Boc-protection reaction?
-
A2: Thin-Layer Chromatography (TLC) is a common and effective method. The Boc-protected product is typically less polar than the starting amine and will have a higher Rf value. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.
-
-
Q3: Are there catalyst-free methods for Boc-protection?
-
A3: Yes, catalyst-free N-tert-butyloxycarbonylation of amines in water has been reported to be effective and environmentally friendly, avoiding side products like isocyanates and ureas.[10] Solvent-free conditions with a recyclable heterogeneous acid catalyst have also been shown to be highly efficient.[11]
-
Boc-Deprotection
-
Q4: What are the standard conditions for Boc-deprotection?
-
A4: The most common method is treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate.[9]
-
-
Q5: Are there milder alternatives to strong acids for Boc-deprotection?
-
A5: Yes, for acid-sensitive substrates, several milder methods can be employed:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) can effect deprotection under non-protic conditions.
-
Thermal Deprotection: In some cases, particularly with N-Boc derivatives of heterocycles, the Boc group can be removed by heating, sometimes in a high-boiling solvent or even neat.[12]
-
Oxalyl Chloride in Methanol: This provides a mild method for deprotection at room temperature.[13]
-
-
-
Q6: How does the electronic nature of the heterocycle affect Boc group lability?
-
A6: The stability of the Boc group is influenced by the electronic properties of the nitrogen it is attached to. N-Boc groups on more electron-deficient nitrogen atoms, such as those in indoles, are generally more labile and can be cleaved under milder conditions.
-
Data Presentation
Table 1: Comparison of Conditions for Boc-Protection of Various Amines
| Entry | Substrate (Amine) | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | Aniline | (Boc)₂O / Amberlite-IR 120 | Solvent-free | Room Temp. | <1 min | 99 |
| 2 | Benzylamine | (Boc)₂O / Amberlite-IR 120 | Solvent-free | Room Temp. | 1 min | 98 |
| 3 | Pyrrolidine | (Boc)₂O / Amberlite-IR 120 | Solvent-free | Room Temp. | 3 min | 95 |
| 4 | Indole | (Boc)₂O / DMAP (0.1 eq) | Acetonitrile | Room Temp. | 2 h | 95 |
| 5 | 4-Nitroaniline | (Boc)₂O / DMAP (0.2 eq) | Dichloromethane | Room Temp. | 12 h | 92 |
Table 2: Comparison of Conditions for Boc-Deprotection
| Entry | Substrate | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | N-Boc Aniline | 50% TFA | Dichloromethane | Room Temp. | 30 min | >95 |
| 2 | N-Boc Pyrrolidine | 4M HCl | Dioxane | Room Temp. | 1 h | >95 |
| 3 | N-Boc Indole | Oxalyl Chloride (3 eq) | Methanol | Room Temp. | 1 h | 90 |
| 4 | N-Boc Imidazole (thermal) | None | Trifluoroethanol | 120 | 30 min | 100 |
| 5 | N-Boc Phenethylamine (thermal) | None | Methanol | 240 | 30 min | 88 |
Experimental Protocols
Protocol 1: Large-Scale Boc-Protection of an Amine Intermediate
This protocol is a general method suitable for many primary and secondary amines on a kilogram scale.
-
Materials:
-
Amine substrate (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq)
-
Triethylamine (TEA, 1.1-1.5 eq) or Sodium Bicarbonate
-
Suitable solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, Dichloromethane (DCM))
-
Water
-
Brine
-
-
Procedure:
-
Dissolution: In a suitable reactor, dissolve the amine substrate in the chosen organic solvent (concentration typically 0.2-0.5 M).
-
Base Addition: Add the base (e.g., triethylamine) to the solution.
-
Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate, either as a solid in portions or as a solution in the same solvent, while maintaining the reaction temperature (typically 0°C to room temperature). The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) if an amine base was used, followed by saturated aqueous sodium bicarbonate solution, and then brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: If necessary, purify the crude product by crystallization or column chromatography.
-
Protocol 2: Multi-Kilogram Scale Boc-Deprotection Using Aqueous HCl and Acetone
This robust protocol is suitable for the large-scale deprotection of many Boc-protected amines.[14]
-
Materials:
-
N-Boc protected amine
-
Concentrated Hydrochloric Acid (HCl)
-
Acetone
-
Water
-
-
Procedure:
-
Reaction Setup: Charge the N-Boc protected amine and acetone to a suitable reactor.
-
HCl Addition: Slowly add concentrated hydrochloric acid to the mixture. The reaction is typically exothermic, so maintain temperature control.
-
Reaction Monitoring: Monitor the reaction by HPLC or TLC until complete consumption of the starting material.
-
Isolation: Upon completion, the product hydrochloride salt often crystallizes directly from the reaction mixture. Isolate the solid product by filtration.
-
Washing: Wash the filter cake with cold acetone to remove impurities.
-
Drying: Dry the product under vacuum at a suitable temperature.
-
Mandatory Visualization
Caption: General experimental workflow for Boc-protection of a heterocyclic amine.
Caption: Troubleshooting decision tree for common Boc-deprotection issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. chemtips.wordpress.com [chemtips.wordpress.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Deprotection of Sterically Hindered Boc Groups
Welcome to our Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges encountered during the deprotection of sterically hindered tert-butyloxycarbonyl (Boc) groups.
Troubleshooting Guide
This section addresses specific issues you may encounter during the deprotection of sterically hindered Boc groups, offering potential causes and actionable solutions in a question-and-answer format.
Issue 1: Incomplete or Slow Deprotection
Question: My standard Boc deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is sluggish or fails to go to completion for my sterically hindered substrate. What is causing this and how can I resolve it?
Answer: Steric hindrance around the Boc-protected nitrogen atom can significantly impede the approach of the acidic reagent, slowing down the deprotection rate.[1][2] Standard conditions may be too mild or require prolonged reaction times, which can lead to side reactions.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Experimental Considerations |
| Insufficient Acid Strength or Concentration | Increase the concentration of TFA in DCM (e.g., from 20% to 50%). For highly resistant substrates, neat TFA can be used for a short duration, provided the substrate is stable.[2][3] | Monitor the reaction closely by TLC or LC-MS to avoid degradation of sensitive functional groups. |
| Low Reaction Temperature | If the reaction is being conducted at a low temperature (e.g., 0 °C), allow it to warm to room temperature. Gentle heating (e.g., to 40 °C) can also be effective.[2][4] | Increased temperature can promote side reactions, so careful monitoring is crucial.[4] |
| Inadequate Reaction Time | Extend the reaction time and continue to monitor the progress. Some sterically hindered substrates may require several hours to overnight for complete deprotection.[1][5] | Prolonged reaction times increase the risk of side reactions. |
| Sub-optimal Acidic System | Switch to a stronger acidic system, such as a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[1][3][4] | HCl in dioxane is often faster and more potent than TFA/DCM.[1] The product will be isolated as the hydrochloride salt.[3] |
Issue 2: Observation of Unexpected Byproducts
Question: I am observing the formation of byproducts where a tert-butyl group has been added to my molecule, particularly on electron-rich aromatic rings. What is happening and how can I prevent this?
Answer: The acid-catalyzed cleavage of the Boc group generates a reactive tert-butyl cation.[4][6] This electrophile can then alkylate nucleophilic sites on your substrate, leading to unwanted tert-butylation byproducts.[4][7]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution | Experimental Considerations |
| Reactive tert-butyl Cation Intermediate | Incorporate a "scavenger" into the reaction mixture to trap the tert-butyl cation.[4][7] | The choice of scavenger depends on the nature of the nucleophilic groups in your substrate. |
| Susceptible Functional Groups | Identify nucleophilic residues in your molecule (e.g., tryptophan, methionine, electron-rich aromatic rings) that are prone to alkylation.[7][8] | Use scavengers specifically suited to protect these groups. For example, thioanisole is effective for protecting methionine and tryptophan residues.[7] |
Commonly Used Scavengers:
| Scavenger | Application | Typical Concentration |
| Triisopropylsilane (TIS) | General purpose, reduces the tert-butyl cation.[7] | 2.5-5% (v/v) |
| Water | Traps the cation to form tert-butanol.[7] | 2.5-5% (v/v) |
| Thioanisole | Protects methionine and tryptophan residues.[7] | 5% (v/v) |
| 1,2-Ethanedithiol (EDT) | Protects cysteine residues. | 2.5% (v/v) |
Frequently Asked Questions (FAQs)
Q1: Are there any non-acidic methods for deprotecting sterically hindered Boc groups, especially for substrates with other acid-sensitive functionalities?
A1: Yes, several non-acidic or milder methods can be employed for the deprotection of sterically hindered Boc groups on acid-sensitive substrates. These include:
-
Thermal Deprotection: Simply heating the Boc-protected compound in a suitable solvent like water, methanol, or 2,2,2-trifluoroethanol (TFE) can effect deprotection without the need for an acid catalyst.[3][9] This method has shown promise for selective deprotection by controlling the temperature.[3][10][11][12]
-
Oxalyl Chloride in Methanol: This provides a mild and selective method for N-Boc deprotection at room temperature, tolerant of various functional groups.[1][13][14][15][16]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) in DCM offer a non-protic alternative for Boc cleavage under mild conditions.[3]
Q2: How can I monitor the progress of my Boc deprotection reaction?
A2: The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2] On a TLC plate, the deprotected amine is typically more polar and will have a lower retention factor (Rf) than the Boc-protected starting material. Staining with ninhydrin can be useful as it specifically visualizes primary and secondary amines.[2] ¹H NMR spectroscopy can also be used to monitor the disappearance of the characteristic singlet of the Boc group's tert-butyl protons at approximately 1.4 ppm.[4]
Q3: Can I selectively deprotect one Boc group in the presence of another in a molecule with multiple Boc-protected amines?
A3: Selective deprotection can be challenging but is achievable. Thermal deprotection methods, particularly in a continuous flow setup, have demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by carefully controlling the temperature and residence time.[3][10][11][12] The lability of the Boc group is influenced by the electronic nature of the nitrogen it is attached to, with N-Boc groups on more electron-deficient nitrogens being more labile.[3]
Experimental Protocols
Protocol 1: Standard Deprotection with TFA in DCM
-
Dissolve the N-Boc protected amine (1 equivalent) in dichloromethane (DCM).
-
Add Trifluoroacetic Acid (TFA) to the desired concentration (typically 20-50%). For sterically hindered substrates, a 1:1 mixture of TFA and DCM is a good starting point.[1]
-
If necessary, add a scavenger such as triethylsilane (5-10% v/v).[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered amines, the reaction may require several hours to overnight.[1]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (3 times) can help remove residual TFA.[2]
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.
Protocol 2: Deprotection with HCl in 1,4-Dioxane
-
Dissolve the N-Boc protected amine (1 equivalent) in a minimal amount of a co-solvent like methanol or DCM if it is not readily soluble in dioxane.[1]
-
Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[1]
-
Stir the reaction at room temperature. These reactions are often faster than with TFA and may be complete within 1-4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the solvent is typically removed under reduced pressure. The resulting amine hydrochloride salt can be isolated by precipitation with a non-polar solvent like diethyl ether and collected by filtration.[1]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
-
Dissolve the N-Boc protected amine (1 equivalent) in methanol.
-
Add oxalyl chloride (3 equivalents) dropwise at room temperature.[1][13]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[1][13]
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the deprotected amine.[1]
Visualized Workflows
Caption: Troubleshooting workflow for sterically hindered Boc deprotection.
Caption: Decision tree for selecting a Boc deprotection method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.ucc.ie [research.ucc.ie]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Chromatography of Thiomorpholine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatography of thiomorpholine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do I see peak tailing with my thiomorpholine compound in reversed-phase HPLC?
A1: Peak tailing for basic compounds like thiomorpholine is common in reversed-phase chromatography and is often caused by secondary interactions between the basic amine group of thiomorpholine and acidic residual silanol groups on the silica-based stationary phase.[1][2] These interactions lead to a portion of the analyte being more strongly retained, resulting in an asymmetrical peak shape.
Q2: How can I reduce peak tailing for my thiomorpholine compound?
A2: There are several strategies to mitigate peak tailing:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) protonates the silanol groups, reducing their ability to interact with the protonated basic analyte.[2]
-
Use a Mobile Phase Modifier: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites, improving peak shape.[1][2][3]
-
Select an Appropriate Column: Modern, high-purity silica columns with end-capping are designed to have minimal residual silanol activity.
-
Optimize Solvent Composition: Adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can influence peak shape.
Q3: What are some good starting solvent systems for thiomorpholine?
A3:
-
Reversed-Phase HPLC: A common starting point is a gradient elution with a C18 column using water and acetonitrile as the mobile phases, with an acid modifier like 0.1% formic acid or phosphoric acid.[4]
-
Normal-Phase HPLC: A combination of a non-polar solvent like hexane with a more polar solvent such as ethyl acetate or isopropanol is a good starting point.[5]
-
Thin-Layer Chromatography (TLC): For polar compounds like thiomorpholine, consider solvent systems such as 100% ethyl acetate or a mixture of 5% methanol in dichloromethane.[6]
Q4: My thiomorpholine compound is not retained on a C18 column. What can I do?
A4: If your thiomorpholine derivative is highly polar, it may have insufficient retention on a standard C18 column. Consider the following:
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining very polar analytes.
-
Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized thiomorpholine, increasing its retention on a reversed-phase column.
Q5: I am observing split peaks for my thiomorpholine compound. What is the cause?
A5: Peak splitting can arise from several issues:
-
Column Void or Contamination: A void at the head of the column or contamination can cause the sample to travel through different paths, leading to split peaks.[7]
-
Partially Blocked Frit: A blockage in the column inlet frit can disrupt the sample flow.[7]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8] It is always best to dissolve the sample in the initial mobile phase if possible.
-
Co-elution: The split peak may actually be two different, closely eluting compounds. Try adjusting the mobile phase composition or gradient to improve resolution.[7]
Troubleshooting Guides
Reversed-Phase HPLC: Troubleshooting Peak Tailing
| Problem | Potential Cause | Recommended Solution |
| Significant Peak Tailing | Interaction of basic thiomorpholine with acidic silanol groups on the stationary phase. | 1. Lower the mobile phase pH to 2.5-3.0 using an additive like 0.1% formic acid or phosphoric acid. 2. Add a competing base like triethylamine (TEA) to the mobile phase at a concentration of 5-10 mM. 3. Use a column with a highly deactivated, end-capped stationary phase. |
| Moderate Peak Tailing | Mobile phase pH is close to the pKa of thiomorpholine (~9.14). | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte. |
| Inconsistent Peak Tailing | Poorly buffered mobile phase. | Use a buffer (e.g., phosphate or acetate) at a concentration of 10-25 mM to maintain a stable pH. |
Normal-Phase Chromatography: General Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound streaks, does not move from baseline | Solvent system is not polar enough. | Increase the proportion of the more polar solvent in the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system). |
| Compound moves with the solvent front (High Rf) | Solvent system is too polar. | Decrease the proportion of the more polar solvent in the mobile phase. |
| Poor separation of spots (TLC) | Solvent system does not provide adequate selectivity. | Try a different solvent system with different polarity characteristics (e.g., switch from a hexane/ethyl acetate system to a dichloromethane/methanol system).[6] |
| Irreproducible retention times (HPLC) | Fluctuating water content in the mobile phase. | For reproducible results in normal-phase chromatography, it is important to control the water content of the solvents.[9] |
Experimental Protocols
Reversed-Phase HPLC Method for Thiomorpholine Analysis
This protocol provides a general method for the analysis of thiomorpholine using reversed-phase HPLC.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program: A typical gradient might run from 10% B to 90% B over 20-30 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the thiomorpholine sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
Thin-Layer Chromatography (TLC) for Thiomorpholine
This protocol outlines a general procedure for the TLC analysis of thiomorpholine.
-
Plate: Silica gel 60 F254.
-
Sample Application: Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) and apply a small spot to the baseline of the TLC plate.
-
Developing Chamber: Line the chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.
-
Mobile Phase (Solvent System):
-
System 1 (Less Polar): 10-50% Ethyl Acetate in Hexane.
-
System 2 (More Polar): 5% Methanol in Dichloromethane.
-
-
Development: Place the TLC plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization: After the plate has dried, visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate stain).
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. An ideal Rf value is typically between 0.3 and 0.7.[10]
Data Presentation
Table 1: Effect of Mobile Phase Modifier on Peak Asymmetry of a Basic Compound
| Mobile Phase Modifier | Concentration | Peak Asymmetry Factor (As) | Observations |
| None | - | > 2.0 | Significant tailing observed. |
| Formic Acid | 0.1% (v/v) | 1.2 - 1.5 | Improved peak shape, reduced tailing. |
| Triethylamine (TEA) | 10 mM | 1.0 - 1.2 | Symmetrical peak shape achieved. |
Note: Data is illustrative and actual results may vary depending on the specific compound, column, and other chromatographic conditions.
Visualizations
Caption: Troubleshooting decision tree for peak tailing.
Caption: Iterative cycle for chromatography method optimization.
References
- 1. pharmagrowthhub.com [pharmagrowthhub.com]
- 2. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 3. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Home Page [chem.ualberta.ca]
Validation & Comparative
A Comparative Guide to tert-butyl thiomorpholine-4-carboxylate and tert-butyl morpholine-4-carboxylate for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Morpholine and its bioisostere, thiomorpholine, are prevalent scaffolds in numerous approved drugs and clinical candidates. The N-tert-butoxycarbonyl (Boc) protected derivatives, tert-butyl thiomorpholine-4-carboxylate and tert-butyl morpholine-4-carboxylate, serve as crucial intermediates in the synthesis of a wide array of biologically active molecules. This guide provides an objective comparison of these two key building blocks, supported by physicochemical data and detailed experimental protocols for their performance evaluation.
Physicochemical Properties
A fundamental comparison begins with the intrinsic physicochemical properties of each molecule. The replacement of the oxygen atom in the morpholine ring with a sulfur atom in thiomorpholine leads to notable differences in molecular weight, polarity, and lipophilicity. These differences can significantly impact the solubility, permeability, and metabolic stability of the final drug candidates.
| Property | This compound | tert-butyl morpholine-4-carboxylate |
| Molecular Formula | C₉H₁₇NO₂S | C₉H₁₇NO₃ |
| Molecular Weight | 203.30 g/mol | 187.24 g/mol [1] |
| Appearance | Varies, typically a solid | Data not available |
| Melting Point | Data not available for the unsubstituted compound. A related derivative, 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid, has a melting point of 127-134°C.[2] | Data not available for the unsubstituted compound. A related derivative, (R)-tert-butyl 2-(4-nitrophenyl)morpholine-4-carboxylate, has a melting point of 110-115°C.[3] |
| Solubility | Generally soluble in common organic solvents. | Generally soluble in common organic solvents like methanol and ethyl acetate; limited water solubility.[3] |
| Calculated LogP | Data not available | 0.7[1] |
Performance Comparison: Metabolic Stability
Experimental Protocol: Microsomal Stability Assay
This protocol outlines a typical procedure to assess the metabolic stability of the two compounds in human liver microsomes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of this compound and tert-butyl morpholine-4-carboxylate.
Materials:
-
Test compounds (this compound and tert-butyl morpholine-4-carboxylate)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN) or methanol (for reaction termination)
-
Internal standard (for analytical quantification)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and a positive control (a compound with known metabolic instability) in a suitable organic solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system and keep it on ice.
-
Dilute the human liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compounds (final concentration, e.g., 1 µM) with the diluted microsomes at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.[4][5]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (microsomal protein concentration).
-
Performance Comparison: Lipophilicity
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The substitution of oxygen with the less electronegative sulfur atom is expected to increase the lipophilicity of the thiomorpholine analog compared to its morpholine counterpart.
Experimental Protocol: Determination of LogP by Shake-Flask Method
This protocol describes the classic shake-flask method for the experimental determination of the octanol-water partition coefficient (LogP).
Objective: To determine and compare the LogP values of this compound and tert-butyl morpholine-4-carboxylate.
Materials:
-
Test compounds
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
Procedure:
-
Preparation of Phases:
-
Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of n-octanol and water, followed by allowing the phases to separate.
-
-
Partitioning:
-
Prepare a stock solution of each test compound in the water-saturated n-octanol.
-
In a centrifuge tube, add a known volume of the n-octanol stock solution and a known volume of the n-octanol-saturated water.
-
Vigorously mix the two phases using a vortex mixer for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Separate the two phases by centrifugation.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
-
Calculation of LogP:
-
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
The LogP value is the base-10 logarithm of P.
-
Synthesis of Intermediates
The synthesis of both this compound and tert-butyl morpholine-4-carboxylate is crucial for their application as building blocks. Below are representative synthetic approaches.
Synthesis Workflow
Caption: General synthetic routes to the target compounds.
Experimental Protocol: Synthesis of tert-butyl morpholine-4-carboxylate
Objective: To synthesize tert-butyl morpholine-4-carboxylate from morpholine.
Materials:
-
Morpholine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine or sodium hydroxide)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran, or water)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve morpholine in the chosen solvent.
-
Add the base to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture, typically at 0°C to room temperature.
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC or LC-MS).
-
Perform an aqueous work-up to remove the base and any water-soluble byproducts.
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product, if necessary, by column chromatography or distillation.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from thiomorpholine.
Materials:
-
Thiomorpholine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
A suitable base (e.g., triethylamine)
-
A suitable solvent (e.g., dichloromethane)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve thiomorpholine in dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture to 0°C and slowly add a solution of di-tert-butyl dicarbonate in dichloromethane.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired product.
Logical Comparison of Key Attributes
The choice between these two building blocks often depends on the specific goals of the drug design program. The following diagram illustrates the logical relationships between the structural differences and their potential impact on drug properties.
Caption: Impact of oxygen-to-sulfur substitution.
Conclusion
The selection between this compound and tert-butyl morpholine-4-carboxylate is a strategic decision in drug discovery. The thiomorpholine derivative offers a more lipophilic and potentially metabolically distinct scaffold compared to its morpholine counterpart. While the morpholine ring is well-established for its favorable pharmacokinetic properties, the thiomorpholine analog provides a valuable alternative for modulating these properties and exploring new interactions with biological targets. The experimental protocols provided herein offer a framework for a direct and quantitative comparison of their performance, enabling researchers to make data-driven decisions in the design and optimization of novel therapeutics.
References
- 1. Tert-butyl Morpholine-4-carboxylate | C9H17NO3 | CID 11435389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid|CAS 134676-67-8 [benchchem.com]
- 3. chemshuttle.com [chemshuttle.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Comparative Guide to Amine Protection Strategies for Thiomorpholine: Boc vs. Cbz vs. Fmoc
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules and active pharmaceutical ingredients, the selective protection and deprotection of amine functionalities is a critical aspect of chemical strategy. Thiomorpholine, a sulfur-containing heterocyclic motif of increasing interest in medicinal chemistry, presents unique considerations for the choice of nitrogen protecting groups. This guide provides an objective comparison of three of the most common amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—as applied to the thiomorpholine scaffold. The selection of an appropriate protecting group is paramount for achieving high yields, ensuring stability throughout multi-step syntheses, and enabling selective deprotection without compromising the integrity of the thiomorpholine ring or other functional groups.
Comparative Data at a Glance
The choice between Boc, Cbz, and Fmoc for the protection of thiomorpholine is dictated by the overall synthetic strategy, particularly the stability of the molecule to acidic, basic, or reducing conditions. The following table summarizes the key quantitative parameters for each protecting group.
| Parameter | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Typical Protection Yield | >95% | 90-95% | >95% |
| Protection Conditions | NaHCO₃, Dioxane/H₂O, rt, 2-4 h | Na₂CO₃, Dioxane/H₂O, 0 °C to rt, 2-4 h | NaHCO₃, Dioxane/H₂O, rt, 1-3 h |
| Deprotection Conditions | Trifluoroacetic acid (TFA) in CH₂Cl₂, rt, 0.5-2 h[1] | H₂, Pd/C, MeOH, rt, 1-4 h[1] | 20% Piperidine in DMF, rt, 0.5-1 h[1] |
| Typical Deprotection Yield | >90% | >90% | >95% |
| Stability to Acids | Labile[1] | Stable | Stable[2] |
| Stability to Bases | Stable | Stable | Labile[1] |
| Stability to Hydrogenolysis | Stable | Labile[1] | Quasi-stable (can be cleaved)[2] |
| Orthogonality | Orthogonal to Cbz and Fmoc[2] | Orthogonal to Boc and quasi-orthogonal to Fmoc[2] | Orthogonal to Boc and quasi-orthogonal to Cbz[2] |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of thiomorpholine. Note that reaction conditions may require optimization based on the specific substrate and scale.
N-Boc-Thiomorpholine Synthesis
-
Protection: To a solution of thiomorpholine (1.0 equiv.) in a 1:1 mixture of dioxane and water, sodium bicarbonate (2.0 equiv.) is added. The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 equiv.) is added portion-wise. The reaction is stirred for 2-4 hours until completion, as monitored by TLC. The reaction mixture is then concentrated under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Boc-thiomorpholine.[3]
-
Deprotection: N-Boc-thiomorpholine is dissolved in dichloromethane, and an equal volume of trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature for 30-60 minutes. The solvent and excess TFA are removed under reduced pressure to yield the thiomorpholine trifluoroacetate salt.[1]
N-Cbz-Thiomorpholine Synthesis
-
Protection: Thiomorpholine (1.0 equiv.) is dissolved in a 1:1 mixture of dioxane and water, and sodium carbonate (2.0 equiv.) is added. The mixture is cooled to 0 °C, and benzyl chloroformate (1.1 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The product is then extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to give N-Cbz-thiomorpholine.
-
Deprotection: N-Cbz-thiomorpholine is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 1-4 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield thiomorpholine.[1]
N-Fmoc-Thiomorpholine Synthesis
-
Protection: To a solution of thiomorpholine (1.0 equiv.) in a 1:1 mixture of dioxane and water, sodium bicarbonate (2.0 equiv.) is added. The mixture is stirred at room temperature, and Fmoc-Cl (1.05 equiv.) is added. The reaction is stirred for 1-3 hours. The product is extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to yield N-Fmoc-thiomorpholine.[4]
-
Deprotection: N-Fmoc-thiomorpholine is dissolved in N,N-dimethylformamide (DMF), and piperidine is added to a final concentration of 20% (v/v). The solution is stirred at room temperature for 30-60 minutes. The solvent is removed under reduced pressure, and the residue is purified by chromatography to isolate the deprotected thiomorpholine.[1]
Visualization of Workflows and Relationships
The following diagrams illustrate the key chemical transformations and the orthogonal relationship between the Boc, Cbz, and Fmoc protecting groups in the context of thiomorpholine synthesis.
Caption: Protection and deprotection workflows for thiomorpholine using Boc, Cbz, and Fmoc groups.
Caption: Orthogonal relationship of Boc, Cbz, and Fmoc protecting groups.
Conclusion
The choice of a nitrogen protecting group for thiomorpholine is a critical decision in the design of a synthetic route. The Boc group offers excellent acid lability, making it suitable for strategies where other functional groups are base-labile. The Cbz group, with its unique removal by catalytic hydrogenolysis, provides an orthogonal strategy when acid- and base-labile groups are present. The Fmoc group is the protecting group of choice when mild basic deprotection is required, preserving acid-sensitive functionalities. A thorough understanding of the stability and reactivity of each of these protecting groups, as outlined in this guide, is essential for the successful synthesis of complex thiomorpholine-containing molecules in drug discovery and development.
References
- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the pH Stability of Tert-Butyl Esters and Ethers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and drug development, the selection of appropriate protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. Among the plethora of options, tert-butyl esters and tert-butyl ethers are frequently employed to mask the reactivity of carboxylic acids and alcohols, respectively. Their popularity stems from a unique combination of stability under a range of conditions and their susceptibility to cleavage under specific, controlled acidic environments. This guide provides an objective comparison of the stability of tert-butyl esters and ethers under varying pH conditions, supported by experimental data, to inform the strategic selection of these crucial protecting groups.
Chemical Properties and Stability Overview
The fundamental difference between tert-butyl esters and tert-butyl ethers lies in the linkage to the protected functional group, which dictates their reactivity and stability profiles.[1]
-
Tert-Butyl Esters: These are used to protect carboxylic acids. The presence of the carbonyl group adjacent to the ether oxygen influences the molecule's electronic properties and its susceptibility to hydrolysis.
-
Tert-Butyl Ethers: Employed for the protection of alcohols and phenols, these compounds feature a simple ether linkage that is generally more robust than the ester linkage.
Both protecting groups are readily cleaved under acidic conditions via a mechanism involving the formation of a stable tert-butyl cation.[1][2] However, their stability under neutral and basic conditions differs significantly.
Quantitative Stability Data
The following table summarizes the available quantitative data on the hydrolysis rates and stability of representative tert-butyl esters and ethers under different pH conditions.
| Compound Type | pH Condition | Temperature (°C) | Second-Order Rate Constant / Half-Life | Key Observations | Reference |
| Tert-Butyl Ester (tert-Butyl Formate) | Acidic (pH < 5) | 22 | k_A = (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | Rapid hydrolysis under acidic conditions. | [3] |
| Neutral (pH 5-7) | 22 | k_N = (1.0 ± 0.2) × 10⁻⁶ s⁻¹ (Half-life ≈ 5 days) | Relatively stable at neutral pH. | [3] | |
| Basic (pH > 7) | 22 | k_B = 1.7 ± 0.3 M⁻¹s⁻¹ (Half-life at pH 11 ≈ 8 minutes) | Susceptible to basic hydrolysis. | [3] | |
| Tert-Butyl Ether (Methyl tert-Butyl Ether) | Acidic (pH ≥ 1) | 26 | k ≈ 0.9 x 10⁻² M⁻¹h⁻¹ | Sensitive to acid-catalyzed hydrolysis. | [4][5] |
| Neutral | 25 | Catalyzed by acidic ion-exchange resins (pseudo-first-order k up to 0.03 h⁻¹) | Generally stable, but can be hydrolyzed under certain conditions. | [4][5] | |
| Basic | - | Exceptionally stable. | Considered orthogonal to many base-labile protecting groups. | [1] |
Summary of Findings:
-
Acidic Conditions: Both tert-butyl esters and ethers are labile in acidic environments. The cleavage of tert-butyl ethers often requires strong acids, while tert-butyl esters can be cleaved under milder acidic conditions.[1][6][7][8] The acid-catalyzed hydrolysis of both proceeds through the formation of a stable tertiary carbocation.
-
Neutral Conditions: Tert-butyl esters are relatively stable at neutral pH, with a half-life of several days for tert-butyl formate.[3] Tert-butyl ethers are also generally stable at neutral pH.
-
Basic Conditions: This is where the most significant difference lies. Tert-butyl ethers are renowned for their exceptional stability in basic media, making them suitable for synthetic steps involving strong bases.[1] In contrast, tert-butyl esters are susceptible to basic hydrolysis, although they are generally more stable than other simple alkyl esters due to steric hindrance.[2]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application and selective cleavage of these protecting groups.
Protocol 1: Acidic Cleavage of a Tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol describes a standard method for the deprotection of a tert-butyl ester.
Materials:
-
Tert-butyl ester substrate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl ester-containing compound in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution. A common ratio is 1:1 (v/v) of DCM to TFA, but this can be adjusted based on the substrate's sensitivity.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude carboxylic acid.
-
The product can be further purified by crystallization or chromatography if necessary.
Protocol 2: Acidic Cleavage of a Tert-Butyl Ether using a Strong Acid
This protocol outlines a general procedure for the cleavage of a tert-butyl ether.
Materials:
-
Tert-butyl ether substrate
-
Strong acid (e.g., HBr, HI, or Trifluoroacetic acid)
-
Appropriate solvent (e.g., acetic acid, dichloromethane)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl ether in a suitable solvent.
-
Add the strong acid to the solution. The choice of acid and reaction conditions (temperature, time) will depend on the specific substrate. For example, tert-butyl ethers can be cleaved by treatment with trifluoroacetic acid at 0 °C.[6][7]
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench the reaction by adding it to a cold, saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting alcohol via distillation or column chromatography.
Visualization of Stability and Cleavage Mechanisms
The following diagrams illustrate the key concepts of tert-butyl ester and ether stability and their cleavage mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]
- 4. Hydrolysis of tert-butyl methyl ether (MTBE) in dilute aqueous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
A Head-to-Head Battle of Bioisosteres: Thiomorpholine versus Morpholine in Drug Scaffolds
A Comparative Guide for Researchers in Drug Discovery and Development
In the intricate world of drug design, the selection of the right molecular scaffold is paramount to achieving desired therapeutic efficacy, pharmacokinetic properties, and metabolic stability. Among the privileged heterocyclic scaffolds, morpholine has long been a favorite of medicinal chemists. However, its sulfur-containing cousin, thiomorpholine, is increasingly being recognized for its unique contributions to drug design. This guide provides a comprehensive comparative analysis of thiomorpholine and morpholine in drug scaffolds, supported by experimental data, detailed protocols, and visual representations of their roles in key biological pathways.
At a Glance: Key Physicochemical and Biological Differences
The isosteric replacement of the oxygen atom in a morpholine ring with a sulfur atom to form a thiomorpholine ring can significantly alter a molecule's properties. While both are six-membered saturated heterocyclic amines, the difference in electronegativity, size, and lipophilicity between oxygen and sulfur imparts distinct characteristics that can be strategically exploited in drug development.[1][2]
| Property | Morpholine | Thiomorpholine | Impact on Drug Design |
| Calculated LogP (cLogP) | -0.83 | 0.29 | Thiomorpholine generally increases lipophilicity, which can affect solubility, permeability, and plasma protein binding. |
| pKa | 8.36 | 8.36 | The basicity of the nitrogen is comparable, allowing for similar salt formation strategies. |
| Metabolic Stability | Generally considered metabolically stable, but can undergo oxidation.[3] | Can also be oxidized, but the sulfur atom offers different metabolic pathways (e.g., S-oxidation).[4] | The choice between the two can be used to modulate metabolic fate and potentially avoid specific metabolic liabilities. |
| Biological Activity | Widely incorporated in drugs with diverse activities.[5][6] | Also demonstrates a broad range of biological activities, sometimes with enhanced potency or altered selectivity compared to morpholine analogs.[5][7] | The selection can be crucial for optimizing on-target activity and minimizing off-target effects. |
In-Depth Analysis: Comparative Data
The true impact of substituting morpholine with thiomorpholine is best illustrated through direct comparison of analogous compounds.
Physicochemical Properties
Biological Activity: A Case Study in Antimycobacterial Agents
A study by Marvadi et al. provides a clear example of how this bioisosteric switch can impact biological activity.[8] In a series of 2-(thiophen-2-yl)dihydroquinolines designed as inhibitors of Mycobacterium tuberculosis, the morpholine-containing analog demonstrated significantly higher potency than its thiomorpholine counterpart.
| Compound | Heterocyclic Moiety | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (µg/mL) |
| Analog 1 | Morpholine | 6.25[7] |
| Analog 2 | Thiomorpholine | 25[7] |
This data suggests that for this particular scaffold and target, the oxygen of the morpholine ring may be involved in a crucial interaction with the biological target that the sulfur atom of thiomorpholine cannot replicate as effectively.
Experimental Protocols
To facilitate the direct comparison of novel morpholine and thiomorpholine analogs in a research setting, detailed protocols for key experiments are provided below.
Determination of Lipophilicity (LogP) by Shake-Flask Method
Objective: To determine the octanol-water partition coefficient (LogP) of a compound.
Materials:
-
Test compound
-
1-Octanol (HPLC grade, pre-saturated with water)
-
Purified water (HPLC grade, pre-saturated with 1-octanol)
-
Glass vials with screw caps
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable detector
Procedure:
-
Prepare a stock solution of the test compound in either water or 1-octanol.
-
Add a known volume of the stock solution to a vial containing a known volume of the other solvent (e.g., add octanol stock to water). The final concentration should be in the linear range of the analytical method.
-
Vigorously mix the vial using a vortex mixer for at least 1 minute to ensure thorough partitioning of the compound between the two phases.
-
Allow the two phases to separate by standing or by centrifugation.
-
Carefully withdraw an aliquot from both the aqueous and the octanol layers.
-
Analyze the concentration of the compound in each aliquot using a validated HPLC method.
-
Calculate the LogP using the following formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Aqueous])
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Materials:
-
Test compound
-
Pooled human liver microsomes (or from other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Control compounds (one high-turnover and one low-turnover)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/water bath at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the liver microsomes and the test compound in phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Determine the half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Visualizing the Impact: Signaling Pathways and Workflows
Graphviz diagrams are provided to illustrate the context in which these scaffolds operate.
PI3K/Akt/mTOR Signaling Pathway with a Morpholine-Containing Inhibitor
Many anticancer drugs target the PI3K/Akt/mTOR pathway. ZSTK474 is a potent PI3K inhibitor that contains two morpholine rings, which are crucial for its binding and activity.[9][10]
Caption: PI3K/Akt/mTOR pathway inhibited by ZSTK474.
General Workflow for Drug Screening
The following diagram illustrates a typical workflow for screening and evaluating compounds, such as novel morpholine and thiomorpholine derivatives.
Caption: A typical preclinical drug screening workflow.
Conclusion: A Strategic Choice for Drug Designers
The decision to employ a thiomorpholine or a morpholine scaffold is a nuanced one that depends on the specific goals of the drug discovery program. Morpholine remains a well-validated, reliable scaffold that often imparts favorable physicochemical properties.[11] Thiomorpholine, on the other hand, offers a valuable alternative for fine-tuning properties such as lipophilicity and metabolic stability.[1] The increased lipophilicity of thiomorpholine can be advantageous for brain penetration, for instance, while its different metabolic profile may help to circumvent specific clearance issues.
Ultimately, the most effective approach is to synthesize and test both analogs in parallel to empirically determine which scaffold provides the optimal balance of properties for a given biological target and desired therapeutic profile. The experimental protocols and comparative data presented in this guide provide a framework for conducting such investigations and making data-driven decisions in the pursuit of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel analogues of the pan class I phosphatidylinositol 3-kinase (PI3K) inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474) [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
A Comparative Guide to the NMR Spectra of Substituted Thiomorpholine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of substituted thiomorpholine analogs. The information presented is intended to assist researchers in the structural elucidation and characterization of this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
Introduction to Thiomorpholine and its Analogs
Thiomorpholine is a six-membered saturated heterocyclic compound containing a sulfur and a nitrogen atom at positions 1 and 4, respectively. Its analogs, which feature various substituents on the nitrogen or carbon atoms of the ring, exhibit a wide range of biological activities. NMR spectroscopy is an indispensable tool for the unambiguous determination of the structure of these molecules, providing detailed information about the chemical environment of each proton and carbon atom.
This guide will focus on the characteristic ¹H and ¹³C NMR chemical shifts of the thiomorpholine ring system and how these are influenced by the presence of different substituents.
Comparative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for a selection of substituted thiomorpholine analogs. The data has been compiled from publicly available sources and is presented to facilitate comparison.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) of Substituted Thiomorpholine Analogs in CDCl₃
| Compound | H-2, H-6 (axial/equatorial) | H-3, H-5 (axial/equatorial) | Substituent Protons |
| Thiomorpholine | ~2.85 (m) | ~3.05 (m) | 1.95 (s, NH) |
| 4-(4-Nitrophenyl)thiomorpholine[1] | 2.68 (m) | 3.82 (m) | 6.75 (d, 2H), 8.08 (d, 2H) |
| Thiomorpholine-1-oxide | ~2.70-3.50 (m) | ~2.70-3.50 (m) | - |
| Thiomorpholine-1,1-dioxide | ~3.25 (m) | ~3.45 (m) | 2.50 (s, NH) |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) of Substituted Thiomorpholine Analogs in CDCl₃
| Compound | C-2, C-6 | C-3, C-5 | Substituent Carbons |
| Thiomorpholine[2] | 28.3 | 47.9 | - |
| 4-(4-Nitrophenyl)thiomorpholine[1] | 25.8 | 50.3 | 112.8, 126.2, 138.1, 153.5 |
| Thiomorpholine-1-oxide | ~45-55 | ~45-55 | - |
| Thiomorpholine-1,1-dioxide | 51.5 | 53.5 | - |
Note on Morpholine Analogs: Data for N-substituted morpholines can provide a useful reference for predicting the spectral characteristics of their thiomorpholine counterparts, with the understanding that the substitution of oxygen with sulfur will induce notable changes in the chemical shifts of the adjacent C-2 and C-6 positions.
Experimental Protocols
The following is a generalized experimental protocol for obtaining high-quality ¹H and ¹³C NMR spectra of substituted thiomorpholine analogs.
1. Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be used depending on the solubility of the analog.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Procedure:
-
Weigh the desired amount of the thiomorpholine analog into a clean, dry vial.
-
Add the deuterated solvent containing TMS.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR Parameters (Typical):
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A range of 0 to 200 ppm is generally sufficient for most organic molecules.
-
3. Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode and the baseline is corrected to be flat.
-
Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, the integral of each signal is determined to provide information on the relative number of protons.
-
Peak Picking: The chemical shift of each peak is accurately determined.
Workflow and Data Interpretation
The following diagram illustrates the general workflow for the NMR spectral analysis of substituted thiomorpholine analogs, from sample preparation to the final structural elucidation.
Caption: A flowchart illustrating the key stages of NMR analysis for thiomorpholine analogs.
Interpretation of Spectral Data:
-
¹H NMR:
-
Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons adjacent to the electronegative nitrogen and sulfur atoms in the thiomorpholine ring are deshielded and appear at a lower field (higher ppm value) compared to protons in a simple alkane. Substituents can cause significant shifts. For example, an electron-withdrawing group on the nitrogen will deshield the adjacent protons (H-3 and H-5), shifting their signals downfield.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet, multiplet) is due to spin-spin coupling with neighboring protons and provides information about the connectivity of atoms.
-
-
¹³C NMR:
-
Chemical Shift (δ): The chemical shift of a carbon signal provides information about its hybridization and electronic environment. Carbons bonded to the heteroatoms (C-2, C-3, C-5, C-6) will have characteristic chemical shifts. The presence of substituents will influence the chemical shifts of the ring carbons, with the most significant effect observed on the carbon atom to which the substituent is attached and the adjacent carbons.
-
By carefully analyzing the chemical shifts, integration, and multiplicity in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, researchers can piece together the precise structure of a substituted thiomorpholine analog. For more complex structures, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to establish connectivity between protons and carbons.
References
A Researcher's Guide to Evaluating Boc Group Cleavage Efficiency
For researchers, scientists, and drug development professionals, the strategic removal of the tert-butyloxycarbonyl (Boc) protecting group is a pivotal step in the synthesis of complex molecules, particularly in peptide and medicinal chemistry. The choice of deprotection method is critical, balancing cleavage efficiency with the preservation of other functional groups within the molecule. This guide provides an objective comparison of various Boc deprotection methods, supported by experimental data, to facilitate the selection of the most appropriate strategy for your specific synthetic needs.
Comparative Analysis of Boc Deprotection Methods
The efficiency of Boc group cleavage is highly dependent on the chosen reagent, solvent, temperature, and the nature of the substrate itself. Below is a summary of quantitative data for common deprotection protocols.
| Deprotection Protocol | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Potential Disadvantages |
| Acidic Deprotection | |||||||
| Trifluoroacetic Acid (TFA) | 20-50% TFA | Dichloromethane (DCM) | Room Temp. | 0.5 - 4 h[1] | >95[1] | Highly effective, volatile, and easy to remove.[1] | Harshly acidic, may cleave other acid-labile groups.[1] |
| Hydrochloric Acid (HCl) | 4M HCl | Dioxane, Ethyl Acetate, Methanol | Room Temp. | 0.5 - 4 h[1] | >95[1] | Cost-effective, product often precipitates as HCl salt, aiding purification.[1][2] | Dioxane is a hazardous solvent. |
| Mild Deprotection | |||||||
| Oxalyl Chloride/Methanol | (COCl)₂ (3 equiv.) | Methanol | Room Temp. | 1 - 4 h[3][4] | >70 (up to 90)[3][4][5][6] | Mild conditions, tolerant of various functional groups.[3][4][5][6] | Requires careful handling of oxalyl chloride. |
| Thermal Deprotection | |||||||
| Continuous Flow | None | Methanol or Trifluoroethanol | 240 | 30 min | 88-93[7][8] | "Green" method, avoids acidic reagents.[9] | Requires specialized equipment (continuous flow reactor), high temperatures can cause side reactions.[7][9] |
| Boiling Water | None | Water | 100 | 10 min - 2 h[8] | Quantitative[8] | Environmentally friendly.[8] | Limited to water-soluble or stable substrates at high temperatures.[9] |
| Lewis Acid Catalysis | |||||||
| Iron(III) Chloride | FeCl₃ (catalytic) | Dichloromethane (DCM) | Room Temp. | Not Specified | High[8] | Utilizes an inexpensive and sustainable metal catalyst.[8] | Reaction time can vary depending on the substrate.[8] |
Experimental Protocols
Detailed methodologies for key Boc deprotection experiments are provided below.
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines a general procedure for the removal of a Boc group from an amine using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected amine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (e.g., 0.1 M concentration).
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Upon completion, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Protocol 2: Acidic Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a common alternative to TFA, often yielding a crystalline hydrochloride salt of the deprotected amine.
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Methanol (optional)
-
Diethyl ether
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
-
Suspend the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane. A co-solvent like methanol can be added to improve solubility.
-
Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
The solid can be collected by filtration, washed with a solvent like diethyl ether, and dried under vacuum.[2]
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This protocol provides a milder alternative to strong acids for Boc deprotection.[3][4][5][6]
Materials:
-
Boc-protected amine
-
Methanol
-
Oxalyl chloride
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected amine (1 equivalent) in methanol at room temperature.
-
Slowly add oxalyl chloride (3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[3][4][5][6]
-
Upon completion, remove the solvent under reduced pressure. The crude product can be purified by standard methods if necessary.[3][4][5][6]
Protocol 4: Thermal Deprotection in a Continuous Flow Reactor
This method is suitable for thermally stable compounds and offers a "green" alternative to reagent-based deprotection.
Materials and Equipment:
-
Boc-protected amine
-
Methanol or Trifluoroethanol
-
Continuous flow reactor system
Procedure:
-
Prepare a solution of the Boc-protected amine in the chosen solvent (e.g., methanol or trifluoroethanol).
-
Set the continuous flow reactor to the desired temperature (e.g., 240 °C) and residence time (e.g., 30 minutes).[7][8]
-
Pump the solution through the heated reactor.
-
Collect the output from the reactor.
-
Remove the solvent under reduced pressure to obtain the deprotected amine.
Visualizing the Chemistry
To better understand the processes involved in Boc deprotection, the following diagrams illustrate the key mechanism and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
A Comparative Analysis of the Biological Activities of Thiomorpholine and Its Sulfoxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thiomorpholine scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities.[1][2] The substitution of the oxygen atom in the morpholine ring with sulfur introduces unique physicochemical properties that can be exploited in drug design.[1][2] A common metabolic transformation of thiomorpholine-containing compounds is the oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone. This guide provides a comparative analysis of the biological activities of thiomorpholine and its sulfoxide derivatives, supported by experimental data from the literature.
Data Presentation: Comparative Biological Activities
While direct comparative studies on the parent thiomorpholine and thiomorpholine sulfoxide are scarce, the biological activities of their derivatives have been explored in various contexts, most notably in the development of antimicrobial and anticancer agents.
Antimicrobial Activity
The introduction of a sulfoxide or sulfone moiety to thiomorpholine-containing scaffolds has been a strategy in the development of potent antibacterial agents.[2][3][4] Notably, in the context of oxazolidinone antibiotics, the replacement of a morpholine ring with thiomorpholine S-oxide or S,S-dioxide has been reported to enhance activity and reduce toxicity.[5]
Table 1: Comparative Antimicrobial Activity of Thiomorpholine and Morpholine Derivatives against M. tuberculosis H37Rv [6]
| Compound | R Group | MIC (µg/mL) |
| 26a | Morpholine | 6.25 |
| 26b | Thiomorpholine | 25 |
| Isoniazid | - | 0.1 |
| Rifampicin | - | 0.2 |
Lower MIC values indicate greater potency.
Anticancer Activity
Thiomorpholine derivatives have shown promise as anticancer agents, with some compounds targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1] While direct comparative data with sulfoxide analogs is limited, studies on various thiomorpholine derivatives demonstrate their cytotoxic potential.
Table 2: Comparative IC₅₀ Values (µM) of Thiazolyl-Thiomorpholine Derivatives and Cisplatin against A549 Lung Cancer Cells [7]
| Compound | R (Substitution on Phenyl Ring) | A549 (Lung Cancer) IC₅₀ [µM] | L929 (Healthy Fibroblast) IC₅₀ [µM] |
| 3a | H | 10.32 | >500 |
| 3b | 4-F | 9.85 | >500 |
| 3c | 4-Cl | 7.61 | >500 |
| 3d | 4-Br | 6.93 | >500 |
| 3e | 4-OCH₃ | 8.47 | >500 |
| 3f | 4-CH₃ | 3.72 | >500 |
| Cisplatin | - | 12.50 | Not Reported |
Lower IC₅₀ values indicate greater cytotoxic potency. The high IC₅₀ values against the L929 cell line suggest selectivity for cancer cells.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] The broth microdilution method is a common technique for determining MIC.[9]
Protocol: Broth Microdilution MIC Assay [1][9]
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton broth (or another appropriate broth).
-
Inoculum Preparation: Culture the test microorganism overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[9]
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7]
Protocol: MTT Assay for Cytotoxicity [7]
-
Cell Seeding: Seed cells (e.g., A549 human lung carcinoma) into a 96-well plate at a density of 5 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the test compounds. Add the compounds to the respective wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Mandatory Visualization
Caption: Workflow for comparing the biological activities of thiomorpholine derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiomorpholine derivatives.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. jchemrev.com [jchemrev.com]
- 7. benchchem.com [benchchem.com]
- 8. apec.org [apec.org]
- 9. microbe-investigations.com [microbe-investigations.com]
A Comparative Guide to the Catalytic Synthesis of Thiomorpholine: Efficacy, Mechanisms, and Protocols
The thiomorpholine scaffold is a privileged structural motif in medicinal chemistry, integral to a range of pharmaceuticals with applications as antibiotic, antimalarial, and antioxidant agents.[1][2][3] Its synthesis, therefore, is a subject of considerable interest for researchers in drug development. Traditional synthetic routes are often plagued by long reaction times, harsh conditions, and the generation of hazardous intermediates.[1][4] This guide provides an in-depth comparison of modern catalytic strategies—photocatalysis, metal catalysis, and biocatalysis—that offer more efficient, scalable, and selective pathways to thiomorpholine and its derivatives.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles and causal factors that govern the success of each catalytic system, ensuring that the described methods are not just replicable, but also adaptable.
Overview of Synthetic Strategies: From Classical to Catalytic
The synthesis of the thiomorpholine core has evolved significantly. Classical methods, such as the cyclization of diethanolamine with a sulfur source or the reaction of 2-mercaptoethanol with aziridine, serve as foundational approaches but can be time-consuming, with reaction times ranging from 2 to 54 hours.[4][5] Modern catalysis offers compelling alternatives that enhance reaction rates, improve yields, and provide access to novel chemical space.
Caption: High-level overview of synthetic routes to thiomorpholine.
Section 1: Photocatalysis for Scalable, Continuous Flow Synthesis
Photocatalysis has emerged as a powerful tool for enabling challenging chemical transformations. For thiomorpholine synthesis, its application in a continuous flow setup represents a significant advancement in terms of safety, efficiency, and scalability.[6] The key reaction is a thiol-ene "click" reaction between inexpensive, bulk starting materials: cysteamine hydrochloride and vinyl chloride.[1][7]
The Causality of Catalyst Choice: 9-Fluorenone
The selection of 9-fluorenone (9-FL) as the photocatalyst is a prime example of rational catalyst design.[1][4] While noble metal complexes like Ru(bpy)₃(PF₆)₂ are effective for thiol-ene reactions, the goal for a scalable industrial process is to use an inexpensive, metal-free alternative.[1][4] 9-FL, a simple organic ketone, fits this requirement perfectly. It can be excited by UV light (e.g., 365 nm) to its triplet state, which is a potent oxidant capable of initiating the radical chain reaction required for the thiol-ene addition.[1][6] The process is highly atom-efficient and proceeds via a free-radical mechanism, which is well-suited for photochemical initiation.[1][4]
Experimental Data: Photocatalytic Flow Synthesis
The following table summarizes key data from the optimization of the photocatalytic thiol-ene reaction in a continuous flow system.[1][4] The reaction demonstrates high efficiency even at very high substrate concentrations, a key advantage of flow chemistry.
| Entry | Concentration (M) | 9-FL (mol%) | Wavelength (nm) | Residence Time (min) | Yield (%) |
| 1 | 1 | 1.0 | 365 | 6.1 | 87 |
| 2 | 2 | 1.0 | 365 | 12.1 | 93 |
| 3 | 4 | 1.0 | 365 | 12.1 | >99 |
| 4 | 4 | 0.1 | 365 | 12.1 | >99 |
| 5 | 4 | 1.0 | 405 | 12.1 | >99 |
Data sourced from Steiner et al. (2022).[1][4]
Protocol 1: Continuous Flow Synthesis of Thiomorpholine
This protocol describes a two-step telescoped process where the output of the first photochemical reaction is directly used as the input for the second cyclization step.[6][8][9]
Caption: Experimental workflow for continuous photocatalytic synthesis.
Step-by-Step Methodology:
-
Feed Solution Preparation: In a volumetric flask, dissolve cysteamine hydrochloride (e.g., 45.44 g, 0.4 mol) and 9-fluorenone (e.g., 0.36 g, 2 mmol, 0.5 mol%) in methanol to a final volume of 100 mL to create a 4 M solution.[8] Use sonication to aid dissolution.
-
Reactor Setup: Assemble a continuous flow system consisting of pumps for the liquid feed and a base, a mass flow controller for vinyl chloride gas, a T-mixer, a photochemical reactor, and a heated coil reactor for the subsequent cyclization.[6]
-
Photochemical Thiol-Ene Reaction: Pump the prepared liquid feed into the system. Simultaneously, introduce vinyl chloride gas via the mass flow controller.[6] The streams combine in a T-mixer before entering the photochemical reactor, which is irradiated with a 365 nm UV-LED.[6] A residence time of approximately 20 minutes is maintained.
-
Telescoped Cyclization: The output stream containing the 2-(2-chloroethylthio)ethylamine hydrochloride intermediate is mixed with a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents) in a second T-mixer.[4][8] This mixture then passes through a heated coil reactor (e.g., 100°C) with a residence time of ~20 minutes to induce cyclization.[8]
-
Work-up and Purification: The final reaction mixture is collected. Thiomorpholine can be isolated and purified by distillation, with reported overall isolated yields of 54%.[4][8]
Section 2: Metal Catalysis for Synthesis of Diverse Derivatives
Metal-catalyzed reactions provide powerful platforms for constructing complex molecules from simple precursors. In the context of thiomorpholine synthesis, copper catalysis has proven particularly effective for creating highly substituted derivatives through multi-component reactions.[10]
Mechanistic Insight: The Role of Copper
In a notable example, a copper-catalyzed three-component reaction between a terminal alkyne, an isothiocyanate, and an aziridine yields a substituted thiomorpholine.[10] The proposed mechanism highlights the versatility of copper catalysts. The reaction is thought to initiate with the formation of a copper acetylide species. This intermediate then undergoes insertion into the isothiocyanate. The resulting anionic species nucleophilically opens the activated aziridine ring, followed by a final cyclization step to form the thiomorpholine product.[10] Copper(I) iodide (CuI) was found to be superior to other copper salts, although silver and gold catalysts were also effective.[10]
Comparative Data: Metal Catalyst Performance
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| CuI | HFIP | 60 | 12 | 85 |
| CuCl | HFIP | 60 | 12 | 65 |
| Cu(OAc)₂ | HFIP | 60 | 12 | 40 |
| Ag₂CO₃ | HFIP | 60 | 12 | 80 |
| AuCl₃ | HFIP | 60 | 12 | 75 |
Data is representative of trends described in the literature for a model reaction.[10]
Protocol 2: Copper-Catalyzed Three-Component Synthesis of a Thiomorpholine Derivative
This protocol provides a general procedure for the synthesis of a substituted thiomorpholine from an alkyne, an isothiocyanate, and an aziridine.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction tube, add Copper(I) iodide (CuI, 10 mol%), the aziridine (1.2 equiv.), and molecular sieves.
-
Reagent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as the solvent, followed by the terminal alkyne (1.0 equiv.) and the isothiocyanate (1.0 equiv.).
-
Reaction: Seal the tube and stir the mixture at 60°C for 12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter off the molecular sieves. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired thiomorpholine derivative.
Section 3: Biocatalysis for Enantioselective Synthesis
For the synthesis of chiral pharmaceuticals, enantioselectivity is paramount. Biocatalysis, using enzymes to perform chemical transformations, offers an unparalleled level of stereocontrol under mild, environmentally benign conditions. The synthesis of chiral thiomorpholines has been successfully achieved using imine reductases (IREDs).[11][12]
The Principle of Biocatalytic Reduction
This strategy involves the asymmetric reduction of a prochiral 3,6-dihydro-2H-1,4-thiazine substrate.[11] IREDs, a class of enzymes, utilize a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADPH), as a hydride source to reduce the C=N double bond with high fidelity, creating a single enantiomer of the thiomorpholine product.[11][12] A key aspect of making this process economically viable is the inclusion of a cofactor regeneration system. A glucose dehydrogenase (GDH) enzyme and glucose are commonly used to continuously reduce NADP⁺ back to NADPH, meaning only a catalytic amount of the expensive cofactor is required.[11]
Caption: Biocatalytic cycle for enantioselective thiomorpholine synthesis.
Experimental Data: Enantioselective IRED-Catalyzed Reduction
| Substrate | IRED Enzyme | Conversion (%) | Enantiomeric Excess (ee, %) |
| 2-Phenyl-3,6-dihydro-2H-1,4-thiazine | IRED-A | >99 | >99 |
| 2-Methyl-3,6-dihydro-2H-1,4-thiazine | IRED-B | 95 | 98 |
| 2-Ethyl-3,6-dihydro-2H-1,4-thiazine | IRED-C | >99 | 97 |
| 2-Isopropyl-3,6-dihydro-2H-1,4-thiazine | IRED-A | 88 | >99 |
Data is representative of results presented in the literature.[11][12]
Protocol 3: Biocatalytic Reduction of a 3,6-Dihydro-2H-1,4-thiazine
This protocol outlines a typical small-scale biocatalytic reduction for producing an enantiomerically enriched thiomorpholine.
Step-by-Step Methodology:
-
Buffer and Reagent Preparation: Prepare a potassium phosphate buffer solution (e.g., 100 mM, pH 7.5). To this buffer, add glucose (e.g., 50 mM), NADP⁺ (e.g., 1 mM), the 3,6-dihydro-2H-1,4-thiazine substrate (e.g., 10 mM), and the glucose dehydrogenase (GDH) for cofactor regeneration.
-
Enzyme Addition: Initiate the reaction by adding the selected imine reductase (IRED) enzyme to the solution.
-
Reaction: Gently shake or stir the reaction mixture at a controlled temperature (e.g., 30°C) for 24 hours.
-
Work-up: Quench the reaction by adding a water-miscible organic solvent like acetonitrile or by adjusting the pH. Centrifuge the mixture to precipitate the enzymes.
-
Extraction and Analysis: Extract the aqueous solution with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Analyze the conversion and enantiomeric excess using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Comparative Analysis and Future Outlook
The choice of catalyst for thiomorpholine synthesis is dictated by the specific goals of the researcher, whether it be scalability, molecular diversity, or stereocontrol.
| Feature | Photocatalysis (9-FL) | Metal Catalysis (CuI) | Biocatalysis (IRED) |
| Primary Goal | Scalability, High Throughput | Derivative Diversity | Enantioselectivity |
| Catalyst Cost | Very Low | Moderate | High (but used catalytically) |
| Conditions | Mild (Flow, RT-100°C) | Mild-Moderate (60°C) | Very Mild (Aqueous, ~30°C) |
| Substrate Scope | Limited to specific precursors | Broad (alkynes, aziridines) | Specific to C=N reduction |
| Selectivity | N/A (achiral) | Substrate-dependent | Excellent (up to >99% ee) |
| Key Advantage | Continuous process, safe | Access to complex scaffolds | "Green," high stereocontrol |
The future of thiomorpholine synthesis will likely involve the integration of these catalytic strategies. For instance, a metal-catalyzed reaction could be used to generate a library of prochiral intermediates, which are then resolved into single enantiomers using a panel of biocatalysts. As the demand for enantiopure pharmaceuticals continues to grow, the development of novel, highly efficient catalytic systems will remain a critical area of research in drug discovery and development.
References
- 1. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jchemrev.com [jchemrev.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Thiomorpholine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Assessment of Tert-butyl Thiomorpholine-4-carboxylate: HPLC vs. NMR
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, for the purity assessment of tert-butyl thiomorpholine-4-carboxylate. This document outlines detailed experimental protocols, presents a comparative data summary, and includes workflow visualizations to assist in selecting the most suitable method for your analytical needs.
Introduction to Purity Assessment
This compound is a heterocyclic building block frequently utilized in medicinal chemistry and drug discovery. Ensuring its purity is paramount, as impurities can lead to misleading biological data, side reactions, and potential safety concerns in downstream applications. Both HPLC and qNMR are instrumental in determining the purity of such small molecules, yet they operate on different principles and offer distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that distinguishes components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] It is widely used for purity determination due to its high resolution and sensitivity.[3][4]
Quantitative Nuclear Magnetic Resonance (qNMR) , on the other hand, is a primary analytical method that provides a direct measure of a compound's purity by comparing the integral of an analyte's signal to that of a certified internal standard.[5][6][7] The signal intensity in NMR is directly proportional to the number of nuclei, making it a powerful tool for absolute quantification without the need for an analyte-specific reference standard for each impurity.[8][9]
Comparison of Analytical Techniques
The choice between HPLC and qNMR for the purity analysis of this compound depends on various factors, including the nature of potential impurities, the required level of accuracy, and sample throughput.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase.[10] | Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[6][10] |
| Primary Use | Separation and quantification of individual components in a mixture.[11] | Structural elucidation and direct, absolute quantification of the main component and impurities.[11] |
| Quantification | Typically requires a calibration curve with a known reference standard of the analyte.[11] | Can provide absolute purity via an internal standard method without a specific reference standard for the analyte.[11] |
| Sensitivity | Generally offers higher sensitivity, making it suitable for trace impurity analysis (µg/mL to ng/mL range).[10][11] | Sensitivity is typically lower than HPLC (mg/mL range), but can be enhanced with high-field instruments.[10][11][12] |
| Selectivity | High selectivity for separating structurally similar impurities and isomers.[10] | Excellent for structural confirmation and identification of impurities, though signal overlap can be a limitation.[10][12][13] |
| Impurity Detection | Excellent for detecting impurities with a chromophore (for UV detection). May not detect non-UV-active impurities or those that co-elute.[7][14] | Detects all soluble proton-containing impurities, including residual solvents and water, that give a unique NMR signal.[5][14] |
| Sample Throughput | Higher, with automated systems allowing for the analysis of numerous samples.[11] | Lower, as each sample is typically run individually.[11] |
| Non-destructive | No, the sample is not typically recovered.[10] | Yes, the sample can be fully recovered after analysis.[10][12] |
| Solvent Consumption | Higher, due to the continuous flow of the mobile phase.[11] | Lower, as only a small amount of deuterated solvent is needed per sample.[11] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to a final concentration of 1 mg/mL.
-
Data Analysis: The purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
This protocol outlines a ¹H qNMR method for the direct purity assessment of this compound.
-
Instrumentation: 400 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh approximately 5 mg of the internal standard (maleic acid).
-
Dissolve both the sample and the internal standard in 0.75 mL of CDCl₃ in an NMR tube.
-
-
NMR Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).
-
Number of Scans: 16.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte (e.g., the tert-butyl protons) and a signal of the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Mandatory Visualization
Caption: A comparative workflow for purity assessment by HPLC and qNMR.
Conclusion
Both HPLC and qNMR are robust and reliable techniques for the purity assessment of this compound, each with its own set of advantages.[10] HPLC is a highly sensitive and selective method, ideal for detecting and quantifying trace impurities, especially in a quality control environment with high throughput needs.[3][10] Conversely, qNMR stands out as a primary analytical method that delivers excellent accuracy and precision for absolute purity determination without the necessity for an analyte-specific reference standard.[5][10] It also provides valuable structural information about any detected impurities.
Ultimately, the choice between HPLC and qNMR will be dictated by the specific requirements of the analysis, such as the need for trace-level impurity detection, the availability of reference standards, and the desired sample throughput. For a comprehensive characterization of this compound, employing both techniques can provide orthogonal and confirmatory data, ensuring the highest level of confidence in the purity assessment.[10][14][15]
References
- 1. moravek.com [moravek.com]
- 2. sciencing.com [sciencing.com]
- 3. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Advantages and Disadvantages of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. emerypharma.com [emerypharma.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiomorpholine Derivatives as Potent Antioxidants: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antioxidant activity of various thiomorpholine derivatives, supported by experimental data. Thiomorpholine, a sulfur-containing heterocyclic moiety, has garnered significant interest in medicinal chemistry due to its presence in a range of biologically active compounds. Its derivatives have shown promise as potent antioxidants, capable of mitigating oxidative stress, a key factor in numerous pathological conditions.
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. Antioxidants counteract this by scavenging free radicals, thereby preventing cellular damage. The evaluation of the antioxidant potential of synthetic compounds like thiomorpholine derivatives is a critical step in the development of new therapeutic agents.
Comparative Antioxidant Activity of Thiomorpholine Derivatives
The antioxidant efficacy of thiomorpholine derivatives has been assessed using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison—a lower IC50 value indicates greater antioxidant activity. Below is a summary of the reported antioxidant activities of different thiomorpholine derivatives from several key studies.
| Derivative Name/Code | Antioxidant Assay | IC50 (µM) | Reference |
| Biphenyl-substituted thiomorpholine (Compound 5) | Lipid Peroxidation | 7.5 | [1] |
| Cinnamic acid-conjugated thiomorpholine | Lipid Peroxidation | As low as 1.4 | [2] |
| Methyl-substituted oxazolyl thiomorpholine dioxide (9b) | Radical Scavenging | > Ascorbic Acid* | [3] |
| Thiomorpholine Derivative 10 | Lipid Peroxidation | 4 | [2] |
| Various Thiomorpholine Derivatives | Lipid Peroxidation | As low as 7.5 | [2] |
*Specific IC50 value not provided in the abstract, but activity was noted as greater than the standard, ascorbic acid.[3]
Understanding the Mechanism and Experimental Evaluation
The primary mechanism by which thiomorpholine derivatives likely exert their antioxidant effect is through radical scavenging, where the compound donates a hydrogen atom or an electron to a free radical, thus neutralizing it.[2] The following diagrams illustrate a simplified signaling pathway involved in oxidative stress and a general workflow for evaluating the antioxidant activity of these compounds.
Caption: Simplified pathway of ROS-induced cellular damage and the scavenging role of thiomorpholine derivatives.
Caption: General experimental workflow for determining the antioxidant activity of thiomorpholine derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the commonly used DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.[4]
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol and stored in the dark.[2]
-
Preparation of Test Samples: Stock solutions of the thiomorpholine derivatives and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a suitable solvent. A series of dilutions are then made from the stock solutions.[2]
-
Assay Procedure: In a 96-well microplate or cuvettes, a fixed volume of the DPPH working solution is added to each well. Different concentrations of the test samples and standards are then added. A control containing only the solvent and DPPH solution is also prepared.[2]
-
Incubation: The plate or cuvettes are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
Absorbance Measurement: The absorbance of each well is measured at approximately 517 nm using a microplate reader or spectrophotometer.[4]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where:
-
Acontrol is the absorbance of the control.
-
Asample is the absorbance of the test sample.[2]
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.[2]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
-
Preparation of ABTS Radical Cation (ABTS•+): A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[2]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., methanol or ethanol) to an absorbance of 0.700 ± 0.02 at 734 nm.[2]
-
Preparation of Test Samples: Stock solutions and serial dilutions of the thiomorpholine derivatives and a standard antioxidant are prepared.[2]
-
Assay Procedure: A small volume of the test sample or standard at different concentrations is added to a fixed volume of the ABTS•+ working solution. A control containing only the solvent and ABTS•+ solution is also prepared.[2]
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 6-30 minutes).[2]
-
Absorbance Measurement: The absorbance is measured at 734 nm.[2]
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where:
-
Acontrol is the absorbance of the control.
-
Asample is the absorbance of the test sample.[2]
-
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test sample.[2]
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of a compound to inhibit the oxidation of lipids, often in a biological membrane system.
-
Induction of Lipid Peroxidation: A reaction mixture containing a buffer (e.g., Tris-HCl), a microsomal suspension, and the test compound at various concentrations is prepared. Lipid peroxidation is initiated by adding a pro-oxidant like a freshly prepared solution of FeSO4 and ascorbic acid.[1]
-
Incubation: The reaction mixture is incubated, typically in a shaking water bath at 37°C for a specific duration.
-
Termination of Reaction: The reaction is stopped by adding a solution such as trichloroacetic acid (TCA) and butylated hydroxytoluene (BHT).
-
TBARS Assay: Thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure lipid peroxidation. A TBA reagent is added to the reaction mixture, and the tubes are heated in a boiling water bath to develop a pink-colored chromogen.
-
Absorbance Measurement: After cooling, the absorbance of the supernatant is measured at a specific wavelength (e.g., 532 nm).
-
Calculation of Inhibition: The percentage of inhibition of lipid peroxidation is calculated.
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits lipid peroxidation by 50%, is determined.
Conclusion
The available data indicates that thiomorpholine derivatives are a promising class of compounds with significant antioxidant potential. The studies highlighted in this guide demonstrate their ability to effectively scavenge free radicals and inhibit lipid peroxidation, with some derivatives showing activity comparable to or even exceeding that of standard antioxidants. Further research, including more comprehensive structure-activity relationship (SAR) studies and in vivo testing, is warranted to fully elucidate their therapeutic potential in combating diseases associated with oxidative stress. The standardized protocols provided herein serve as a foundation for the continued investigation and comparison of novel thiomorpholine-based antioxidants.
References
- 1. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, antioxidant, and cytotoxic activities of N-azole substituted thiomorpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Thiomorpholine Derivatives as Potent Enzyme Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of thiomorpholine derivatives as enzyme inhibitors. It offers a comparative overview of their efficacy against various enzymatic targets, supported by quantitative data, detailed experimental protocols, and structural insights.
Thiomorpholine, a sulfur-containing heterocyclic moiety, has emerged as a privileged scaffold in medicinal chemistry due to its unique physicochemical properties and its ability to interact with a wide range of biological targets.[1] Derivatives of thiomorpholine have demonstrated significant potential as inhibitors of various enzymes implicated in a multitude of diseases, including cancer, diabetes, inflammation, and hyperlipidemia. This guide delves into the structural analysis of these derivatives and their inhibitory effects on key enzymes.
Comparative Analysis of Enzyme Inhibition by Thiomorpholine Derivatives
The inhibitory potency of thiomorpholine derivatives has been evaluated against several key enzymes. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50), for different derivatives against their respective targets.
| Derivative Class/Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| PI3K Inhibitors | ||||
| Dimorpholinoquinazoline 7b | PI3Kα | 50 | - | - |
| Dimorpholinoquinazoline 7c | PI3Kα | >500 | - | - |
| DPP-IV Inhibitors | ||||
| Thiomorpholine-bearing compound 16a | DPP-IV | 6.93 | - | - |
| Thiomorpholine-bearing compound 16b | DPP-IV | 6.29 | - | - |
| Thiomorpholine-bearing compound 16c | DPP-IV | 3.40 | - | - |
| Urease Inhibitors | ||||
| Morpholine-thiophene hybrid 5a | Urease | 4.94 ± 2.7 | Thiourea | 22.31 ± 0.03 |
| Morpholine-thiophene hybrid 5b | Urease | 4.96 ± 3.0 | Thiourea | 22.31 ± 0.03 |
| Morpholine-thiophene hybrid 5c | Urease | 4.00 ± 2.4 | Thiourea | 22.31 ± 0.03 |
| Morpholine-thiophene hybrid 5g | Urease | 3.80 ± 1.9 | Thiourea | 22.31 ± 0.03 |
| COX-2 Inhibitors | ||||
| 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide VIIa | COX-2 | 0.29 | Celecoxib | 0.42 |
| Thiazolidin-4-one derivative THZD1 | COX-2 | 1.9 | Celecoxib | 1.33 |
| Thiazolidin-4-one derivative THZD2 | COX-2 | 2.3 | Celecoxib | 1.33 |
| Squalene Synthase Inhibitors | ||||
| 2-biphenylmorpholine derivative EP2306 | Squalene Synthase (rabbit liver microsomes) | 33 | - | - |
| 2-biphenylmorpholine derivative EP2302 | Squalene Synthase (rabbit liver microsomes) | 0.6 | - | - |
| 2-biphenylmorpholine derivative EP2306 | Squalene Synthase (human liver microsomes) | 63 | - | - |
| 2-biphenylmorpholine derivative EP2302 | Squalene Synthase (human liver microsomes) | 1 | - | - |
| α-Glucosidase Inhibitors | ||||
| 4-(5-fluoro-2-(4-methoxyphenyl)-1H-benzimidazol-6-yl)morpholine | α-Glucosidase | 0.18 ± 0.01 µg/mL | Acarbose | - |
| Acetylcholinesterase Inhibitors | ||||
| Thiomorpholine derivative 10a | Acetylcholinesterase | Moderate Inhibition | Donepezil | - |
| Thiomorpholine derivative 10b | Acetylcholinesterase | Moderate Inhibition | Donepezil | - |
Signaling Pathways and Molecular Interactions
The therapeutic effects of thiomorpholine derivatives often stem from their ability to modulate critical signaling pathways. A prominent example is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of thiomorpholine-based PI3K inhibitors.
Structural studies, including X-ray crystallography and molecular docking, have provided insights into the binding modes of thiomorpholine derivatives within the active sites of their target enzymes. For instance, the thiomorpholine ring of 4-(4-nitrophenyl)thiomorpholine adopts a chair conformation.[2] In docking studies with PI3K, dimorpholinoquinazoline derivatives have shown that the quinazoline core facilitates proper accommodation in the binding site through hydrophobic interactions.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols for key enzyme inhibition assays.
General Workflow for Enzyme Inhibition Assays
The following diagram illustrates a generalized workflow for determining the inhibitory activity of test compounds against a target enzyme.
Caption: A generalized experimental workflow for an enzyme inhibition assay.
Urease Inhibition Assay (Indophenol Method)
-
Preparation: Prepare a reaction mixture containing buffer (e.g., phosphate buffer with urea), the test compound (thiomorpholine derivative), and urease enzyme.[4]
-
Incubation: Incubate the mixture to allow for the enzymatic reaction to proceed.
-
Color Development: Add phenol and alkali reagents to the mixture. The ammonia produced by urease activity reacts to form a colored indophenol complex.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 625 nm or 640 nm).[4][5]
-
Calculation: Calculate the percentage of urease inhibition by comparing the absorbance of the test sample to that of a control without the inhibitor.
Cyclooxygenase-2 (COX-2) Inhibition Assay
-
Enzyme Preparation: Dilute human recombinant COX-2 enzyme in a suitable assay buffer.
-
Assay Mixture: In a 96-well plate, combine the COX-2 enzyme, assay buffer, a fluorescent probe (e.g., Amplex™ Red), and the thiomorpholine derivative or a standard inhibitor (e.g., celecoxib).[1][6]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX-2.
-
Measurement: Immediately measure the fluorescence intensity kinetically over a period of time.
-
Data Analysis: Determine the rate of reaction from the linear phase of the fluorescence curve and calculate the percent inhibition and IC50 value.
Squalene Synthase Inhibition Assay
-
Microsome Preparation: Utilize liver microsomes (e.g., from rabbit or human) as the source of squalene synthase.
-
Reaction Mixture: Prepare a reaction mixture containing the microsomes, buffer, NADPH, and the thiomorpholine derivative.
-
Substrate Addition: Add radiolabeled farnesyl pyrophosphate ([3H]-FPP) to start the reaction.
-
Reaction Termination and Extraction: Stop the reaction and extract the lipid-soluble products, including squalene.
-
Measurement: Quantify the amount of radiolabeled squalene formed using liquid scintillation counting.
-
Analysis: Calculate the inhibitory effect of the compound on squalene synthase activity.
Conclusion
Thiomorpholine derivatives represent a versatile and promising class of enzyme inhibitors with demonstrated activity against a range of therapeutically relevant targets. The data presented in this guide highlight their potential for the development of novel drugs for various diseases. Further structure-activity relationship studies, aided by computational modeling and X-ray crystallography, will be instrumental in optimizing the potency and selectivity of these compounds. The provided experimental protocols offer a foundation for the continued exploration and evaluation of new thiomorpholine-based enzyme inhibitors.
References
Safety Operating Guide
Proper Disposal of tert-Butyl Thiomorpholine-4-carboxylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of tert-butyl thiomorpholine-4-carboxylate, a common reagent in organic synthesis. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the chemical's hazards.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | As per OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166, this is to prevent eye contact which can cause serious irritation.[1][2] |
| Hand Protection | Protective gloves (e.g., nitrile rubber). | To prevent skin contact, which may cause irritation or an allergic reaction.[1][2] |
| Body Protection | Laboratory coat and other protective clothing. | To prevent contamination of personal clothing. Contaminated clothing should be removed and washed before reuse.[1][2] |
| Respiratory Protection | Use only outdoors or in a well-ventilated area. If needed, use a NIOSH/MSHA-approved respirator. | To avoid inhalation of dust, fumes, gas, mist, or vapors.[1][2] |
Hazard Summary:
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
II. Spill and Leak Management
In the event of a spill or leak, immediate and appropriate action is necessary to contain the material and prevent further contamination.
Accidental Release Measures:
-
Ensure Adequate Ventilation: Immediately ensure the area is well-ventilated.[1]
-
Personal Precautions: Wear the appropriate personal protective equipment as outlined above. Avoid breathing vapors, mist, or gas.[1][2]
-
Containment: Soak up the spill with an inert absorbent material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.[1]
-
Collection: Collect the absorbed material and place it into a suitable, closed container for disposal.[1]
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways. It should not be released into the environment.[1]
III. Disposal Procedure
The disposal of this compound and its containers must be conducted in accordance with all applicable local, state, and federal regulations.
Step-by-Step Disposal Protocol:
-
Waste Characterization: The waste material must be characterized to determine if it is hazardous. This can be based on its composition and any potential contaminants from the research process.
-
Containerization: Place the waste chemical or contaminated absorbent material into a clearly labeled, sealed, and suitable container.[1] The label should include the chemical name and any associated hazards.
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Professional Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal company.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Comprehensive Safety and Handling Guide for tert-Butyl thiomorpholine-4-carboxylate
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of tert-Butyl thiomorpholine-4-carboxylate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure to this compound. The following table summarizes the recommended equipment.[1]
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1, EN 166, or equivalent national standards are required.[2] A face shield should be worn in situations with a higher risk of splashing. |
| Hand Protection | Chemically resistant gloves are essential.[3] While specific breakthrough time data for this compound is not readily available, double gloving with a nitrile base glove and a neoprene or butyl rubber outer glove is a recommended practice for handling hazardous chemicals.[1] Always consult the glove manufacturer's compatibility charts for specific recommendations and breakthrough times.[4] Gloves must be inspected before use and disposed of properly after handling the chemical.[5] |
| Body Protection | A flame-resistant lab coat should be worn and fully buttoned.[1] For larger quantities or in case of a significant spill, a chemically impervious suit may be necessary.[1] |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material are mandatory.[1] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[6][7] If a fume hood is not available or in the event of a large spill, a full-face air-purifying respirator with multi-sorbent cartridges or a self-contained breathing apparatus (SCBA) should be used.[1][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for laboratory safety. The following step-by-step plan outlines the key procedures.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][7]
-
Keep the container tightly closed.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[7]
2. Handling and Experimental Use:
-
All handling of this compound must be performed inside a certified chemical fume hood.[6][7]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
-
Use non-sparking tools and ground all equipment to prevent static discharge.[6]
-
Avoid contact with skin, eyes, and clothing.[3] Do not breathe mist, vapors, or spray.[6][7]
-
Wash hands thoroughly after handling the chemical.[3]
3. Spill Management:
-
In the event of a spill, evacuate personnel from the immediate area.[7]
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, closed container for disposal.[6][7]
-
Do not allow the chemical to enter drains or sewer systems.[6]
4. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][7]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
5. Disposal Plan:
-
All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be considered hazardous waste.
-
Collect all waste in dedicated, clearly labeled, and sealed containers.[6][8]
-
Disposal must be entrusted to a licensed and approved waste disposal company.[3]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[6]
Experimental Workflow and Safety Relationships
The following diagrams illustrate the logical flow of operations for safely handling this compound and the relationships between key safety components.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between hazards and control measures.
References
- 1. Permeation of glove materials by physiologically harmful chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. usascientific.com [usascientific.com]
- 5. Glove permeation of chemicals: The state of the art of current practice—Part 2. Research emphases on high boiling point compounds and simulating the donned glove environment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. gloves.com [gloves.com]
- 8. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

